molecular formula C57H102O6 B8088800 Triglyceride OLO,sn

Triglyceride OLO,sn

Katalognummer: B8088800
Molekulargewicht: 883.4 g/mol
InChI-Schlüssel: UBFOEWXGSAZLKS-FVCHKXIASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

TG(18:1(9Z)/18:2(9Z,12Z)/18:1(9Z)) is a triglyceride.
9Z,12Z-octadecadienoic acid, 2-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]-1-[[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]methyl]ethyl ester is a natural product found in Dirca palustris and Apium graveolens with data available.

Eigenschaften

IUPAC Name

[2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-3-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C57H102O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h18,21,25-30,54H,4-17,19-20,22-24,31-53H2,1-3H3/b21-18-,28-25-,29-26-,30-27-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBFOEWXGSAZLKS-FVCHKXIASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCC=CCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(OC(=O)CCCCCCC/C=C\C/C=C\CCCCC)COC(=O)CCCCCCC/C=C\CCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C57H102O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601315684
Record name Triglyceride OLO,sn
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601315684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

883.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name TG(18:1(9Z)/18:2(9Z,12Z)/18:1(9Z))
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0050001
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

2190-19-4
Record name Triglyceride OLO,sn
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2190-19-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Triglyceride OLO,sn
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601315684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Guide to the Structure and Analysis of sn-OLO Triglyceride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, and analysis of 1,3-dioleoyl-2-linoleoyl-glycerol (sn-OLO), a specific mixed triglyceride. The precise positioning of fatty acids on the glycerol backbone, defined by stereospecific numbering (sn), is critical to its physicochemical properties, metabolism, and biological function.

Introduction to Triglyceride Structure

Triglycerides, the primary constituents of fats and oils, are esters formed from a single glycerol molecule and three fatty acid molecules.[1][2][3] The structure and function of a triglyceride are determined not only by the type of fatty acids it contains but also by their specific placement on the glycerol backbone.[4][5] This positional distribution is described using the stereospecific numbering (sn) system, which labels the three carbon atoms of the glycerol backbone as sn-1, sn-2, and sn-3.[1][2][6]

The sn-OLO triglyceride is a mixed triglyceride featuring two molecules of oleic acid (O) at the sn-1 and sn-3 positions and one molecule of linoleic acid (L) at the sn-2 position.[7][8][9] This specific arrangement distinguishes it from its regioisomer, sn-OOL (1,2-dioleoyl-3-linoleoyl-sn-glycerol), and underscores the importance of precise structural elucidation in lipid research.[10]

Chemical Structure and Physicochemical Properties

The defining feature of sn-OLO is its specific fatty acid configuration. Oleic acid is a monounsaturated omega-9 fatty acid (18:1), while linoleic acid is a polyunsaturated omega-6 fatty acid (18:2).

  • Molecular Formula : C₅₇H₁₀₂O₆[7][8]

  • Molecular Weight : 883.4 g/mol [7][8]

The arrangement of these fatty acids significantly influences the molecule's physical properties. While specific experimental data for pure sn-OLO is not always available, general properties can be inferred from the nature of its constituent fatty acids. Triglycerides rich in unsaturated fatty acids, like OLO, are typically oils at room temperature.[1][3]

PropertyValue / DescriptionReference
Molecular Formula C₅₇H₁₀₂O₆[7][8]
Formula Weight 883.4[7][8]
Synonyms 1,3-Olein-2-Linolein, TG(18:1/18:2/18:1)[7][8]
Physical State Liquid (oil) at room temperature (inferred).[1][3]N/A
Solubility Soluble in nonpolar organic solvents like hexane and chloroform.[3][7][8] Poorly soluble in polar solvents like water.[3][3][7][8]
Density Generally, triglycerides are less dense than water, with densities around 0.9 g/cm³.[1][3][1][3]

The following diagram illustrates the molecular structure of 1,3-dioleoyl-2-linoleoyl-sn-glycerol, highlighting the glycerol backbone and the specific positions of the oleic and linoleic acid residues.

G Structure of sn-OLO Triglyceride cluster_glycerol Glycerol Backbone cluster_fatty_acids Fatty Acid Residues C1 sn-1 C2 sn-2 C3 sn-3 O1 Oleic Acid (18:1) O1->C1 Ester Bond L2 Linoleic Acid (18:2) L2->C2 Ester Bond O3 Oleic Acid (18:1) O3->C3 Ester Bond

Caption: Molecular diagram of sn-OLO showing fatty acid positions.

Experimental Protocols for Structural Analysis

Determining the precise regiospecific and stereospecific structure of triglycerides like sn-OLO requires sophisticated analytical techniques. The primary challenge is to differentiate between isomers (e.g., OLO vs. OOL).[11]

This classic method exploits the specificity of pancreatic lipase, which selectively hydrolyzes fatty acids from the sn-1 and sn-3 positions of a triglyceride.[5][12][13] The resulting product is a 2-monoacyl-sn-glycerol (sn-2-MAG).

Protocol Outline:

  • Sample Preparation: Dissolve the triglyceride sample (e.g., sn-OLO) in an appropriate buffer solution (e.g., Tris-HCl, pH 8.0) containing bile salts (to emulsify the lipid) and calcium chloride (as a cofactor).[13]

  • Incubation: Equilibrate the sample mixture to the optimal temperature (typically 37-40°C).[13]

  • Enzymatic Reaction: Add pancreatic lipase to the mixture and incubate with vigorous shaking for a short duration (e.g., 1-2 minutes) to achieve partial hydrolysis (around 50%).[13][14] This minimizes acyl migration.

  • Reaction Quenching: Stop the reaction by adding an acid (e.g., HCl) or a solvent like ethanol/acetone.[13]

  • Product Extraction: Extract the lipids from the mixture using a solvent system such as chloroform/methanol.

  • Separation: Isolate the resulting sn-2-MAG from unreacted triglycerides, diglycerides, and free fatty acids using Thin-Layer Chromatography (TLC).[13][14][15]

  • Analysis: Scrape the sn-2-MAG spot from the TLC plate, convert the fatty acid to its methyl ester (FAME), and analyze its composition using Gas Chromatography (GC) or GC-Mass Spectrometry (GC-MS).

  • Interpretation: For an sn-OLO sample, the fatty acid profile of the isolated sn-2-MAG should consist predominantly of linoleic acid.

Modern lipidomics relies heavily on the coupling of High-Performance Liquid Chromatography (HPLC) with Mass Spectrometry (MS) to separate and identify triglyceride regioisomers.[16][17][18]

Protocol Outline (HPLC-APCI-MS):

  • Chromatography:

    • System: A reversed-phase HPLC (RP-HPLC) system is commonly used.[11][16]

    • Column: High-efficiency columns (e.g., C18) are required to resolve regioisomers that have identical fatty acid compositions and thus similar polarities.[10][11]

    • Mobile Phase: A gradient of non-polar and polar organic solvents (e.g., acetonitrile and isopropanol) is typically employed.[11][19]

  • Ionization and Mass Spectrometry:

    • Interface: The HPLC eluent is introduced into the mass spectrometer via an Atmospheric Pressure Chemical Ionization (APCI) source, which is well-suited for analyzing nonpolar lipids like triglycerides.[16][17]

    • Detection: The mass spectrometer is operated to acquire mass spectra of the eluting compounds. Tandem MS (MS/MS) provides structural information through fragmentation analysis.[4][17][20]

  • Data Interpretation: Regioisomers like sn-OLO (ABA type) and sn-OOL (AAB type) can be distinguished by the relative intensities of the fragment ions.[16][17] Specifically, the analysis of [M-RCOO]⁺ ions, which correspond to the loss of a fatty acid chain, reveals positional information.[17] The fatty acid at the sn-2 position is generally lost less readily than those at the sn-1/3 positions.

G Workflow for Triglyceride Regioisomer Analysis Sample Lipid Extract (Containing Triglycerides) HPLC RP-HPLC Separation (e.g., C18 column) Sample->HPLC Injection Ionization Ionization Source (e.g., APCI or ESI) HPLC->Ionization Elution MS1 Mass Analyzer (MS1) Select Precursor Ion [M+NH4]+ Ionization->MS1 CID Collision-Induced Dissociation (CID) Fragmentation MS1->CID MS2 Mass Analyzer (MS2) Detect Fragment Ions CID->MS2 Analysis Data Analysis (Identify structure based on fragment ion ratios) MS2->Analysis

Caption: General workflow for HPLC-MS/MS analysis of triglycerides.

Metabolic Pathways and Significance

The specific structure of a triglyceride profoundly affects its digestion, absorption, and subsequent metabolic fate.[21][22] The position of fatty acids, particularly at the sn-2 position, is of great nutritional and physiological importance.[5][23]

During digestion, pancreatic lipase hydrolyzes the ester bonds at the sn-1 and sn-3 positions.[5][12] This process breaks down sn-OLO into two molecules of free oleic acid and one molecule of sn-2-linoleoyl-glycerol (2-LMG).

  • Absorption: The resulting free fatty acids and the sn-2 monoglyceride are absorbed by intestinal cells (enterocytes).

  • Re-esterification: Inside the enterocytes, the absorbed components are reassembled back into triglycerides. Crucially, the fatty acid at the sn-2 position is conserved during this process. The new triglyceride will retain linoleic acid at its sn-2 position.

  • Transport: These newly synthesized triglycerides are packaged into chylomicrons, which are then released into the lymphatic system and eventually enter the bloodstream for transport to various tissues.[21][24]

The conservation of the sn-2 fatty acid is significant because linoleic acid is an essential fatty acid. Its delivery to tissues in this structured form may have different physiological effects compared to when it is located at the outer sn-1 or sn-3 positions. This has implications for designing structured lipids for specific nutritional or therapeutic purposes, such as in infant formulas or clinical nutrition.[4][25][26]

G Digestion and Absorption of sn-OLO OLO sn-OLO Triglyceride (in Intestinal Lumen) Lipase Pancreatic Lipase OLO->Lipase Products Hydrolysis Products: - 2x Free Oleic Acid - 1x sn-2-Linoleoyl-Glycerol (2-LMG) Lipase->Products Absorption Absorption into Enterocyte Products->Absorption Reassembly Re-esterification (sn-2 position is conserved) Absorption->Reassembly Chylomicron Packaging into Chylomicrons Reassembly->Chylomicron Transport Transport via Lymph & Blood Chylomicron->Transport

Caption: Simplified pathway of sn-OLO digestion and absorption.

References

An In-depth Technical Guide on the Biological Function of 1,3-dioleoyl-2-linoleoyl-sn-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-dioleoyl-2-linoleoyl-sn-glycerol (OLL) is a specific structured triacylglycerol (TAG) found in various natural sources, including butterfat and certain vegetable oils. As a member of the triglyceride family, its primary role is to serve as a dense energy store. However, the unique positioning of oleic acid at the sn-1 and sn-3 positions and linoleic acid at the sn-2 position confers specific metabolic and signaling functions that are of growing interest in the fields of nutrition, pharmacology, and drug development. This guide provides a comprehensive overview of the current understanding of OLL's biological functions, with a focus on its metabolism, the signaling activities of its metabolites, and its potential physiological implications. Detailed experimental protocols and quantitative data are presented to facilitate further research in this area.

Introduction to 1,3-dioleoyl-2-linoleoyl-sn-glycerol (OLL)

1,3-dioleoyl-2-linoleoyl-sn-glycerol, also known as OLL or TG(18:1/18:2/18:1), is a mixed triglyceride composed of a glycerol backbone esterified with two molecules of oleic acid (a monounsaturated omega-9 fatty acid) at the sn-1 and sn-3 positions, and one molecule of linoleic acid (a polyunsaturated omega-6 fatty acid) at the sn-2 position[1]. Like all triglycerides, OLL is a nonpolar, water-insoluble molecule and a major component of dietary fats.[2] The specific arrangement of these fatty acids is not random and is a key determinant of its biological activity, distinguishing it from other TAG isomers.

The general biological roles of triglycerides include:

  • Energy Storage: Triglycerides are the primary form of energy storage in animals, providing more than twice the energy per gram compared to carbohydrates and proteins.[3][4]

  • Insulation and Protection: Adipose tissue, which is primarily composed of triglycerides, provides thermal insulation and cushioning for vital organs.[4]

  • Structural Components: Triglycerides and their constituent fatty acids are essential components of cell membranes.[4]

  • Transport of Fat-Soluble Vitamins: Dietary fats are necessary for the absorption and transport of fat-soluble vitamins (A, D, E, and K).[3]

Metabolism and Bioavailability of OLL

The metabolic fate of OLL is largely determined by its structure. The digestion of triglycerides in the small intestine is primarily catalyzed by pancreatic lipase, which exhibits a stereospecific preference for the sn-1 and sn-3 positions.[4]

Digestion and Absorption

During digestion, pancreatic lipase hydrolyzes the ester bonds at the sn-1 and sn-3 positions of OLL, releasing two molecules of free oleic acid and one molecule of 2-linoleoyl-glycerol (2-LG).[4] This is a critical step, as fatty acids esterified at the sn-2 position of a triglyceride are generally more readily absorbed in the form of 2-monoacylglycerols.[3] Studies on structured triglycerides have shown that the absorption of linoleic acid is enhanced when it is located at the sn-2 position.[3]

The resulting 2-LG and free oleic acid are then incorporated into mixed micelles with bile salts and other lipids for absorption by enterocytes. Inside the enterocytes, the absorbed 2-LG and free fatty acids are re-esterified back into triglycerides. These newly synthesized triglycerides are then packaged into chylomicrons, which are secreted into the lymphatic system and eventually enter the bloodstream for distribution to various tissues.[4]

OLL 1,3-dioleoyl-2-linoleoyl-sn-glycerol (OLL) Digestion Pancreatic Lipase (in Small Intestine) OLL->Digestion Products 2-linoleoyl-glycerol (2-LG) + 2 Oleic Acid Digestion->Products Absorption Enterocyte Absorption Products->Absorption Reesterification Re-esterification Absorption->Reesterification Chylomicron Chylomicron Assembly Reesterification->Chylomicron Lymph Lymphatic System Chylomicron->Lymph Bloodstream Bloodstream Lymph->Bloodstream

Figure 1: Simplified workflow of OLL digestion and absorption.

Signaling Pathways of OLL Metabolites

Recent research has unveiled that the products of triglyceride digestion, particularly 2-monoacylglycerols, are not merely metabolic intermediates but also act as signaling molecules. The primary signaling-active metabolite of OLL is 2-linoleoyl-glycerol (2-LG).

GPR119 Activation

G protein-coupled receptor 119 (GPR119) is expressed in pancreatic β-cells and intestinal L-cells. Its activation leads to an increase in intracellular cyclic AMP (cAMP), which in turn stimulates glucose-dependent insulin secretion and the release of incretin hormones like glucagon-like peptide-1 (GLP-1).[5][6] 2-monoacylglycerols, including 2-oleoyl-glycerol (2-OG) and 2-linoleoyl-glycerol (2-LG), have been identified as endogenous agonists of GPR119.[5][6][7]

Studies have shown that 2-OG activates GPR119 with an EC50 of 2.5 µM in a cAMP assay using GPR119-expressing COS-7 cells.[5][6][7] While the specific EC50 for 2-LG has not been reported in the same study, it was shown to activate the receptor.[5][6] The activation of GPR119 by 2-LG represents a potential mechanism by which dietary OLL could influence glucose homeostasis and satiety.

cluster_L_cell Intestinal L-cell GPR119 GPR119 AC Adenylyl Cyclase GPR119->AC Activates cAMP cAMP AC->cAMP Converts ATP to GLP1 GLP-1 Release cAMP->GLP1 Stimulates Two_LG 2-linoleoyl-glycerol (from OLL digestion) Two_LG->GPR119 Binds to

Figure 2: Signaling pathway of 2-LG via GPR119 activation in intestinal L-cells.
Modulation of the Endocannabinoid System

The endocannabinoid system, which includes the cannabinoid receptors CB1 and CB2, plays a crucial role in regulating a wide range of physiological processes. 2-linoleoyl-glycerol has been identified as a partial agonist of the human CB1 receptor.[2][3][8][9][10][11][12]

As a partial agonist, 2-LG can elicit a submaximal response at the CB1 receptor.[2][3][8][9][10][11][12] Importantly, in the presence of full agonists like the endocannabinoid 2-arachidonoylglycerol (2-AG), 2-LG can act as a competitive antagonist, potentially blunting the effects of 2-AG.[2][3][8][9][10][11][12] This modulatory role suggests that dietary intake of OLL could influence the activity of the endocannabinoid system.

Physiological and Potential Pathophysiological Roles

The specific structure of OLL and the signaling activities of its metabolite, 2-LG, suggest several potential physiological roles.

Nutritional Importance in Infant Development

Structured triglycerides are of particular importance in infant nutrition, with formulations often designed to mimic the composition of human milk fat. While much of the research has focused on 1,3-dioleoyl-2-palmitoyl-glycerol (OPO), the principles apply to other structured lipids like OLL. The enhanced absorption of fatty acids from the sn-2 position is crucial for providing essential nutrients for growth and development.[8][13] Furthermore, studies on OPO have shown that structured lipids can positively influence the gut microbiota and improve mineral absorption.[7][14][15][16][17] Given that linoleic acid is an essential fatty acid, the efficient delivery of linoleic acid from OLL could be beneficial for infant development.

Potential Effects on Inflammation and Cardiovascular Health

The constituent fatty acids of OLL, oleic and linoleic acid, have well-documented roles in inflammation and cardiovascular health. Furthermore, the signaling pathways modulated by 2-LG, namely GPR119 and the endocannabinoid system, are implicated in these processes. Activation of GPR119 and the subsequent release of GLP-1 can have beneficial effects on glucose metabolism and may indirectly impact cardiovascular health. The endocannabinoid system is a known regulator of inflammation, and the modulatory effects of 2-LG on CB1 receptor activity could influence inflammatory responses. Additionally, some endocannabinoids have been shown to exert anti-inflammatory effects through the activation of peroxisome proliferator-activated receptor-gamma (PPARγ).[18][19][20][21][22][23]

Quantitative Data

The following tables summarize the available quantitative data related to the biological activity of OLL and its metabolites.

Table 1: GPR119 Agonist Activity of 2-Monoacylglycerols

CompoundCell LineAssayParameterValueReference
2-oleoyl-glycerol (2-OG)COS-7 (human GPR119)cAMP accumulationEC502.5 µM[5][6][7]
2-linoleoyl-glycerol (2-LG)COS-7 (human GPR119)cAMP accumulation-Activates receptor[5][6]

Table 2: CB1 Receptor Activity of 2-linoleoyl-glycerol (2-LG)

CompoundCell LineAssayParameterValueReference
2-linoleoyl-glycerol (2-LG)CB1-Tango™ cellsβ-lactamase reporterEC50~16.6 µM[4]
2-arachidonoylglycerol (2-AG)CB1-Tango™ cellsβ-lactamase reporterEC501.17 µM[4]
Anandamide (AEA)CB1-Tango™ cellsβ-lactamase reporterEC500.057 µM[4]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of OLL's biological function.

Enzymatic Synthesis of 1,3-dioleoyl-2-linoleoyl-sn-glycerol (OLL)

Principle: This protocol describes a one-step enzymatic acidolysis for the synthesis of OLL, utilizing a 1,3-specific lipase to exchange the fatty acids at the sn-1 and sn-3 positions of a starting triglyceride rich in linoleic acid at the sn-2 position with an excess of oleic acid.

Materials:

  • Trilinolein (or an oil rich in trilinolein)

  • Oleic acid

  • Immobilized 1,3-specific lipase (e.g., from Rhizomucor miehei)

  • n-Hexane (for solvent-based system)

  • Round-bottom flask

  • Magnetic stirrer with heating

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, combine trilinolein and oleic acid in a molar ratio of 1:2 to 1:12. For a solvent-free system, proceed to the next step. For a solvent-based system, add n-hexane.

  • Enzymatic Reaction: Add the immobilized lipase (typically 5-10% by weight of the total substrates).

  • Incubate the reaction mixture at a controlled temperature (e.g., 60-70°C) with continuous stirring for 4-24 hours.

  • Enzyme Removal: After the reaction, filter the mixture to remove the immobilized lipase. The lipase can be washed with hexane and potentially reused.

  • Purification: The crude product can be purified by molecular distillation to remove excess free fatty acids, followed by acetone fractionation to isolate the OLL.

Start Combine Trilinolein and Oleic Acid AddLipase Add Immobilized 1,3-Specific Lipase Start->AddLipase React Incubate at 60-70°C with Stirring (4-24h) AddLipase->React Filter Filter to Remove Lipase React->Filter Purify Purify Crude Product (Molecular Distillation & Acetone Fractionation) Filter->Purify End Pure 1,3-dioleoyl-2-linoleoyl-sn-glycerol (OLL) Purify->End

Figure 3: Workflow for the enzymatic synthesis of OLL.
In Vitro Pancreatic Lipase Hydrolysis of OLL

Principle: This assay measures the rate of hydrolysis of OLL by pancreatic lipase by quantifying the release of free fatty acids over time.

Materials:

  • 1,3-dioleoyl-2-linoleoyl-sn-glycerol (OLL)

  • Porcine pancreatic lipase

  • Bile salts (e.g., sodium deoxycholate)

  • Colipase

  • Tris-HCl buffer (pH 8.0)

  • Calcium chloride

  • Free fatty acid quantification kit (e.g., colorimetric or fluorometric)

  • 96-well plate

  • Plate reader

Procedure:

  • Substrate Emulsion Preparation: Prepare an emulsion of OLL in Tris-HCl buffer containing bile salts.

  • Reaction Mixture: In a 96-well plate, add the OLL emulsion, colipase, and calcium chloride.

  • Initiate Reaction: Add pancreatic lipase to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C with shaking.

  • Measure Fatty Acid Release: At various time points, stop the reaction (e.g., by adding a lipase inhibitor or by heat inactivation) and measure the concentration of free fatty acids using a suitable quantification kit.

  • Data Analysis: Plot the concentration of free fatty acids against time to determine the initial rate of hydrolysis.

GPR119 Activation Assay (cAMP Measurement)

Principle: This protocol describes a cell-based assay to measure the activation of GPR119 by 2-LG by quantifying the resulting increase in intracellular cAMP.

Materials:

  • HEK293 cells stably expressing human GPR119

  • Cell culture medium and reagents

  • 2-linoleoyl-glycerol (2-LG)

  • Forskolin (positive control)

  • cAMP assay kit (e.g., HTRF, ELISA, or bioluminescent)

  • 96-well plate

  • Plate reader

Procedure:

  • Cell Seeding: Seed the GPR119-expressing HEK293 cells in a 96-well plate and culture overnight.

  • Compound Treatment: Remove the culture medium and add a buffer containing various concentrations of 2-LG or control compounds (e.g., forskolin).

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes).

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP concentration against the concentration of 2-LG to generate a dose-response curve and calculate the EC50 value.

Quantification of 2-LG in Plasma by LC-MS/MS

Principle: This method allows for the sensitive and specific quantification of 2-LG in plasma samples using liquid chromatography-tandem mass spectrometry.

Materials:

  • Plasma sample

  • Internal standard (e.g., deuterated 2-LG)

  • Acetonitrile

  • LC-MS/MS system with a C18 column

  • Solvents for mobile phase (e.g., methanol, water, formic acid)

Procedure:

  • Sample Preparation: To a plasma sample, add the internal standard and precipitate proteins with cold acetonitrile.

  • Extraction: Centrifuge the sample and collect the supernatant. The supernatant can be further purified by liquid-liquid extraction or solid-phase extraction.

  • LC Separation: Inject the extracted sample onto the LC-MS/MS system. Separate the analytes using a C18 column with a suitable gradient of mobile phase.

  • MS/MS Detection: Detect and quantify 2-LG and the internal standard using multiple reaction monitoring (MRM) mode.

  • Data Analysis: Calculate the concentration of 2-LG in the plasma sample based on the peak area ratio of the analyte to the internal standard and a standard curve.

Conclusion

1,3-dioleoyl-2-linoleoyl-sn-glycerol is more than just a simple triglyceride for energy storage. Its specific molecular structure dictates a unique metabolic pathway, leading to the generation of 2-linoleoyl-glycerol, a bioactive lipid with signaling properties. The ability of 2-LG to activate GPR119 and modulate the endocannabinoid system opens up new avenues for understanding the role of dietary fats in regulating metabolic and inflammatory processes. Further research is warranted to fully elucidate the physiological and potential therapeutic implications of OLL and its metabolites, particularly in the contexts of infant nutrition, metabolic disorders, and inflammatory diseases. The experimental protocols and data presented in this guide provide a solid foundation for researchers to explore the multifaceted biological functions of this intriguing structured triglyceride.

References

An In-depth Technical Guide to the Natural Sources of OLO Triglycerides in Plant Oils

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triglycerides of the OLO type, specifically 1,3-dioleoyl-2-linoleoyl-glycerol, are of significant interest in the fields of nutrition, pharmaceuticals, and drug delivery due to their specific chemical structure and metabolic fate. The presence and concentration of OLO triglycerides can influence the physical properties, stability, and physiological effects of plant-derived oils. This technical guide provides a comprehensive overview of the natural plant sources of OLO triglycerides, detailing their quantification, the analytical methods employed for their characterization, and the biochemical pathways governing their synthesis.

Natural Sources and Quantitative Data of OLO Triglycerides

The abundance of OLO triglycerides varies significantly across different plant oils. While many oils contain a complex mixture of triglycerides, certain varieties are notable for their higher concentrations of this specific molecule. The following table summarizes the quantitative data for OLO triglyceride content in several plant oils, compiled from various analytical studies.

Plant OilOLO (1,3-dioleoyl-2-linoleoyl-glycerol) Content (%)Key References
Almond Oil (Prunus dulcis)15.0 - 28.0[1]
Hazelnut Oil (Corylus avellana)Major component, specific percentage varies[2][3][4][5][6]
High-Oleic Sunflower Oil (Helianthus annuus)Variable, generally lower than OOO[7][8][9][10][11]
High-Oleic Safflower Oil (Carthamus tinctorius)Variable, generally lower than OOO[12][13][14][15][16]
Olive Oil (Olea europaea)Low to negligible; LLO isomer is more common[17][18][19][20][21]
Cocoa Butter (Theobroma cacao)Low

Note: The exact percentage of OLO triglycerides can be influenced by factors such as plant variety, growing conditions, and processing methods.

Biosynthesis of OLO Triglycerides in Plants

The synthesis of triacylglycerols (TAGs) in plants primarily occurs via the Kennedy pathway, which takes place in the endoplasmic reticulum. This pathway involves a series of enzymatic acylations of a glycerol-3-phosphate backbone. The final and crucial step for the formation of OLO is catalyzed by acyl-CoA:diacylglycerol acyltransferase (DGAT).

The specificity of the OLO structure arises from the substrate selectivity of the enzymes involved in the Kennedy pathway, particularly the acyltransferases. For the synthesis of OLO, a diacylglycerol (DAG) molecule with oleic acid at the sn-1 and sn-3 positions (or one of them) and linoleic acid at the sn-2 position is required, or a DAG with oleic acid at sn-1 and linoleic acid at sn-2 is acylated with oleoyl-CoA at the sn-3 position.

The substrate preference of DGAT enzymes for specific acyl-CoA donors and diacylglycerol acceptors is a key determinant of the final TAG composition.[22][23][24][25][26] In plants with high OLO content, it is hypothesized that the DGAT enzymes exhibit a preference for oleoyl-CoA as a substrate and a 1-oleoyl-2-linoleoyl-glycerol as an acceptor, or that the pool of available diacylglycerols is enriched in this specific isomer.

Kennedy_Pathway_OLO G3P Glycerol-3-Phosphate LPA Lysophosphatidic Acid (sn-1-oleoyl) G3P->LPA GPAT PA Phosphatidic Acid (sn-1-oleoyl, sn-2-linoleoyl) LPA->PA LPAAT DAG Diacylglycerol (sn-1-oleoyl, sn-2-linoleoyl) PA->DAG PAP OLO OLO Triglyceride (1,3-dioleoyl-2-linoleoyl-glycerol) DAG->OLO DGAT Oleoyl_CoA Oleoyl-CoA Oleoyl_CoA->LPA Oleoyl_CoA->OLO Linoleoyl_CoA Linoleoyl-CoA Linoleoyl_CoA->PA

Biosynthesis of OLO via the Kennedy Pathway.

Experimental Protocols

Accurate quantification and structural elucidation of OLO triglycerides require sophisticated analytical techniques. Below are detailed methodologies for two key experimental approaches.

Protocol 1: Quantification of OLO Triglycerides by HPLC-ELSD

This method is suitable for the separation and quantification of various triglyceride species in plant oils.

1. Sample Preparation:

  • Accurately weigh approximately 50 mg of the plant oil into a 10 mL volumetric flask.

  • Dissolve the oil in 2-propanol/hexane (50:50, v/v) and make up to the mark.

  • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

2. HPLC System and Conditions:

  • HPLC System: Agilent 1260 Infinity or similar, equipped with a quaternary pump, autosampler, and an Evaporative Light Scattering Detector (ELSD).[27][28][29][30]

  • Column: Two reversed-phase C18 columns (e.g., 4.6 x 250 mm, 5 µm) connected in series.

  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: Dichloromethane

  • Gradient Elution:

    • 0-5 min: 70% A, 30% B

    • 5-60 min: Linear gradient to 50% A, 50% B

    • 60-65 min: Return to initial conditions

    • 65-75 min: Equilibration

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 20 µL

3. ELSD Conditions:

  • Nebulizer Temperature: 30°C

  • Evaporator Temperature: 50°C

  • Gas Flow (Nitrogen): 1.5 L/min

4. Quantification:

  • Identify the OLO peak based on the retention time of a certified OLO standard.

  • Construct a calibration curve using a series of OLO standard solutions of known concentrations.

  • Quantify the OLO content in the sample by comparing its peak area to the calibration curve.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-ELSD Analysis cluster_quant Quantification Oil_Sample Plant Oil Sample Dissolution Dissolve in 2-propanol/hexane Oil_Sample->Dissolution Filtration Filter (0.45 µm) Dissolution->Filtration HPLC_Vial HPLC Vial Filtration->HPLC_Vial Injection Inject into HPLC HPLC_Vial->Injection Separation C18 Column Separation (Gradient Elution) Injection->Separation Detection ELSD Detection Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Peak_ID Identify OLO Peak Chromatogram->Peak_ID Quantify Quantify OLO Content Peak_ID->Quantify Calibration Calibration Curve (OLO Standard) Calibration->Quantify

Workflow for OLO quantification by HPLC-ELSD.
Protocol 2: Regiospecific Analysis of Triglycerides using Pancreatic Lipase

This enzymatic method determines the fatty acid composition at the sn-2 position of the glycerol backbone, allowing for the differentiation of OLO from its isomers like OOL (1,2-dioleoyl-3-linoleoyl-glycerol).[31][32][33][34][35]

1. Materials:

  • Pancreatic lipase (porcine)

  • Tris-HCl buffer (1 M, pH 8.0)

  • Bile salts solution (0.05% in water)

  • Calcium chloride solution (2.2% in water)

  • Diethyl ether

  • Ethanol

  • Boric acid solution (5% in ethanol)

  • TLC plates (silica gel G)

  • Fatty acid methyl ester (FAME) standards

2. Enzymatic Hydrolysis:

  • To 50 mg of the purified triglyceride fraction in a screw-capped tube, add 2 mL of Tris-HCl buffer, 0.5 mL of bile salts solution, and 0.2 mL of calcium chloride solution.

  • Add 20 mg of pancreatic lipase.

  • Incubate the mixture in a shaking water bath at 40°C for 3 minutes.

  • Stop the reaction by adding 1 mL of 6 M HCl followed by 1 mL of ethanol.

  • Extract the lipids three times with 5 mL of diethyl ether.

  • Pool the ether extracts and wash with 5 mL of distilled water until neutral pH.

  • Dry the ether extract over anhydrous sodium sulfate and evaporate the solvent under a stream of nitrogen.

3. Isolation of 2-Monoacylglycerols (2-MAGs):

  • Prepare TLC plates by dipping them in a 5% boric acid solution in ethanol and activate them by heating at 110°C for 1 hour.

  • Dissolve the lipid extract in a small volume of chloroform/methanol (2:1, v/v) and apply it as a band onto the TLC plate.

  • Develop the plate in a chamber containing chloroform/acetone (96:4, v/v).

  • Visualize the bands under UV light after spraying with 0.2% 2',7'-dichlorofluorescein in ethanol.

  • Scrape the band corresponding to 2-MAGs into a screw-capped tube.

4. FAME Preparation and GC Analysis:

  • Transesterify the scraped 2-MAGs to fatty acid methyl esters (FAMEs) using a standard method (e.g., boron trifluoride-methanol).

  • Analyze the FAMEs by gas chromatography (GC) using a suitable column (e.g., a fused silica capillary column coated with a polar stationary phase).

  • Identify and quantify the fatty acids by comparing their retention times and peak areas with those of FAME standards. The fatty acid profile of the 2-MAG fraction will reveal the fatty acid at the sn-2 position.

Regiospecific_Analysis TAG_Sample Triglyceride Sample Hydrolysis Pancreatic Lipase Hydrolysis TAG_Sample->Hydrolysis Extraction Lipid Extraction Hydrolysis->Extraction TLC TLC Separation of 2-Monoacylglycerols Extraction->TLC FAME_Prep FAME Preparation TLC->FAME_Prep GC_Analysis GC Analysis of FAMEs FAME_Prep->GC_Analysis Result Fatty Acid Profile at sn-2 Position GC_Analysis->Result

Workflow for regiospecific analysis.

Conclusion

This technical guide has provided an in-depth overview of the natural plant sources of OLO triglycerides, with a focus on quantitative data, analytical methodologies, and biosynthetic pathways. Almond and hazelnut oils stand out as significant natural sources of OLO. The accurate quantification and structural elucidation of OLO require a combination of chromatographic and enzymatic techniques. A deeper understanding of the substrate specificities of the enzymes in the Kennedy pathway, particularly DGAT, is crucial for elucidating the mechanisms behind the enrichment of OLO in certain plant species and for potential bioengineering efforts to enhance its production. This information is vital for researchers and professionals in drug development and nutritional science who are interested in harnessing the unique properties of OLO-rich oils.

References

A Technical Guide to the Chemical Synthesis of Asymmetric Triglycerides: The Case of sn-OLO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the chemical synthesis of asymmetric triglycerides, with a particular focus on molecules like sn-1-oleoyl-2-linoleoyl-3-oleoyl-glycerol (sn-OLO). The synthesis of such structured lipids is of paramount importance in various fields, including drug delivery, nutrition, and materials science, owing to their unique physicochemical and biological properties. This document details a robust chemoenzymatic strategy that employs protecting groups to achieve regiospecific acylation of the glycerol backbone, thereby enabling the precise placement of different fatty acids at the sn-1, sn-2, and sn-3 positions. Detailed experimental protocols, quantitative data on reaction yields, and a visual representation of the synthetic workflow are provided to facilitate the practical implementation of this methodology in a research and development setting.

Introduction

Structured triglycerides (TGs) are triacylglycerols that have been modified from their natural form to have a specific fatty acid composition and/or positional distribution on the glycerol backbone. Asymmetric TGs, which contain three different fatty acids (ABC-type), are of particular interest due to their complex structures and tailored functionalities. The controlled synthesis of these molecules is a significant challenge in lipid chemistry, primarily due to the difficulty of selectively acylating the three hydroxyl groups of glycerol.

This guide focuses on a chemoenzymatic approach, which combines the selectivity of enzymatic reactions with the versatility of chemical transformations, to synthesize asymmetric TGs. A key aspect of this strategy is the use of protecting groups to temporarily block certain hydroxyl groups on the glycerol scaffold, allowing for the sequential and regiospecific introduction of different fatty acyl chains. Specifically, the use of a p-methoxybenzyl (PMB) ether as a protecting group is highlighted, as it can be removed under mild oxidative conditions that do not affect the unsaturated fatty acids often present in these molecules.

Synthetic Strategy: A Chemoenzymatic Approach

The synthesis of an asymmetric triglyceride such as sn-OLO can be accomplished through a multi-step chemoenzymatic pathway. This strategy leverages the stereospecificity of lipases for the initial acylation and the precision of chemical methods for subsequent steps. A general workflow for the synthesis of an ABC-type asymmetric triglyceride is depicted below.

Overall Synthetic Workflow

The synthesis begins with a chiral precursor, (R)-solketal, and proceeds through a series of protection, acylation, and deprotection steps to yield the desired asymmetric triglyceride.

G cluster_0 Step 1: Protection of sn-1 Hydroxyl cluster_1 Step 2: Deprotection of Isopropylidene Group cluster_2 Step 3: Enzymatic Acylation of sn-3 Hydroxyl cluster_3 Step 4: Chemical Acylation of sn-2 Hydroxyl cluster_4 Step 5: Oxidative Deprotection of PMB Group cluster_5 Step 6: Final Acylation of sn-1 Hydroxyl A (R)-Solketal B sn-1-O-PMB-(R)-Solketal A->B PMB-Cl, NaH, THF, reflux C sn-1-O-PMB-glycerol B->C I₂, H₂O, acetonitrile, r.t. D sn-1-O-PMB-3-oleoyl-glycerol C->D Oleic Acid Vinyl Ester, Lipase (CAL-B), CHCl₃, r.t. E sn-1-O-PMB-2-linoleoyl-3-oleoyl-glycerol D->E Linoleic Acid, EDCI, DMAP, CHCl₃, r.t. F sn-2-linoleoyl-3-oleoyl-glycerol E->F DDQ, CHCl₃, H₂O, 0°C to r.t. G sn-1-oleoyl-2-linoleoyl-3-oleoyl-glycerol (sn-OLO) F->G Oleic Acid, EDCI, DMAP, CHCl₃, r.t.

Caption: Chemoenzymatic synthesis of sn-OLO.

Experimental Protocols

The following sections provide detailed methodologies for each key step in the synthesis of an asymmetric triglyceride, based on the chemoenzymatic approach.

Step 1: Protection of the sn-1 Hydroxyl Group of (R)-Solketal
  • Objective: To protect the primary hydroxyl group of (R)-solketal with a p-methoxybenzyl (PMB) group.

  • Procedure:

    • To a solution of (R)-solketal in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH, 60% dispersion in mineral oil) portionwise at 0 °C under an inert atmosphere (e.g., argon or nitrogen).

    • Allow the mixture to stir at room temperature for 30 minutes.

    • Add p-methoxybenzyl chloride (PMB-Cl) dropwise to the suspension.

    • Reflux the reaction mixture for approximately 22 hours.[1]

    • Carefully quench the reaction with water and extract the product with dichloromethane.

    • Wash the combined organic extracts with water and brine, then dry over anhydrous magnesium sulfate (MgSO₄) and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent.[1]

Step 2: Removal of the Isopropylidene Protecting Group
  • Objective: To selectively remove the isopropylidene group to free the sn-2 and sn-3 hydroxyl groups.

  • Procedure:

    • Dissolve the PMB-protected solketal from Step 1 in acetonitrile.

    • Add a solution of iodine (I₂) in water to the reaction mixture.

    • Stir the reaction at room temperature until completion, as monitored by thin-layer chromatography (TLC).

    • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • The crude diol is typically used in the next step without further purification.

Step 3: Regioselective Enzymatic Acylation of the sn-3 Hydroxyl Group
  • Objective: To selectively acylate the primary sn-3 hydroxyl group using a lipase.

  • Procedure:

    • Dissolve the diol from Step 2 in chloroform (CHCl₃).

    • Add an acyl donor, such as oleic acid vinyl ester, and an immobilized lipase (e.g., Candida antarctica lipase B, CAL-B).

    • Stir the reaction at room temperature. The reaction progress can be monitored by TLC.

    • Upon completion, filter off the enzyme and concentrate the filtrate.

    • Purify the product by flash column chromatography on silica gel.

Step 4: Chemical Acylation of the sn-2 Hydroxyl Group
  • Objective: To acylate the secondary sn-2 hydroxyl group with the second fatty acid.

  • Procedure:

    • Dissolve the monoacylated glycerol from Step 3 in anhydrous chloroform.

    • Add linoleic acid, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), and a catalytic amount of 4-dimethylaminopyridine (DMAP).

    • Stir the reaction at room temperature under an inert atmosphere until the starting material is consumed (monitored by TLC).

    • Dilute the reaction mixture with chloroform and wash sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify the product by flash column chromatography.

Step 5: Oxidative Deprotection of the PMB Group
  • Objective: To remove the PMB protecting group from the sn-1 position.

  • Procedure:

    • Dissolve the diacylated glycerol from Step 4 in a mixture of chloroform and water.

    • Cool the solution to 0 °C and add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) portionwise.

    • Allow the reaction to warm to room temperature and stir until completion.

    • Quench the reaction with a saturated sodium bicarbonate solution.

    • Separate the layers and extract the aqueous layer with chloroform.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the resulting diacylglycerol by flash column chromatography.

Step 6: Final Acylation of the sn-1 Hydroxyl Group
  • Objective: To introduce the final fatty acid at the sn-1 position to form the asymmetric triglyceride.

  • Procedure:

    • Follow the same procedure as in Step 4, using the diacylglycerol from Step 5 as the starting material and oleic acid as the acylating agent.

    • Purify the final triglyceride product by flash column chromatography on silica gel. Chiral-phase high-performance liquid chromatography (HPLC) can be used for the analytical and preparative separation of the resulting enantiomers if a racemic starting material was used.[2]

Quantitative Data

The following table summarizes the typical yields for each step of the chemoenzymatic synthesis of an ABC-type asymmetric triglyceride. Actual yields may vary depending on the specific fatty acids used and the optimization of reaction conditions.

StepReactionReagents and ConditionsTypical Yield (%)Reference
1PMB Protection of (R)-SolketalPMB-Cl, NaH, THF, reflux76[1]
2Isopropylidene DeprotectionI₂, H₂O, acetonitrile, r.t.97[3]
3Enzymatic Acylation of sn-3 OHVinyl dodecanoate, CAL-B, CHCl₃, r.t.>99[3]
4Chemical Acylation of sn-2 OHOleic acid, EDCI, DMAP, CHCl₃, r.t.99[3]
5PMB DeprotectionDDQ, CHCl₃, H₂O, 0°C to r.t.91[3]
6Final Acylation of sn-1 OHLinoleic acid, EDCI, DMAP, CHCl₃, r.t.85[3]

Conclusion

The chemoenzymatic synthesis of asymmetric triglycerides like sn-OLO is a powerful and versatile methodology that allows for the precise control over the molecular architecture of these complex lipids. The use of the p-methoxybenzyl protecting group is particularly advantageous as it enables the incorporation of multiple unsaturated fatty acids. The detailed protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, biotechnology, and pharmaceutical sciences, facilitating the synthesis of novel structured triglycerides for a wide range of applications. Careful execution of each step, along with rigorous purification and characterization, is crucial for obtaining the desired high-purity asymmetric triglycerides.

References

A Technical Deep Dive into the Physicochemical Properties of OLO and OOL Triglycerides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the core physical properties of two significant triglyceride isomers: 1,3-dioleoyl-2-linoleoyl-glycerol (OLO) and 1,2-dioleoyl-3-linoleoyl-glycerol (OOL). A fundamental understanding of the distinct characteristics of these molecules is paramount for advancements in lipid-based drug delivery systems, formulation science, and nutritional sciences. This document outlines the key physicochemical differences, details the experimental methodologies for their characterization, and presents available data to facilitate informed research and development decisions.

Molecular Structure and Basic Properties

The distinct positioning of oleic and linoleic acids on the glycerol backbone is the fundamental determinant of the differential physical properties between OLO and OOL. OLO possesses a symmetrical arrangement with oleic acid at the sn-1 and sn-3 positions and linoleic acid at the sn-2 position. In contrast, OOL has an asymmetrical structure with oleic acid at sn-1 and sn-2, and linoleic acid at sn-3. These structural nuances influence molecular packing, crystal lattice formation, and ultimately, the macroscopic physical behavior of these triglycerides.

Table 1: General Properties of OLO and OOL Triglycerides

Property1,3-dioleoyl-2-linoleoyl-glycerol (OLO)1,2-dioleoyl-3-linoleoyl-glycerol (OOL)
Synonyms 1,3-Olein-2-Linolein, TG(18:1/18:2/18:1)1,2-Dioleoyl-3-linolein, TG(18:1/18:1/18:2)
CAS Number 2190-19-42190-20-7
Molecular Formula C₅₇H₁₀₂O₆C₅₇H₁₀₂O₆
Molecular Weight 883.4 g/mol 883.42 g/mol
Natural Occurrence Found as a major molecular species in butterfat and in Akebia trifoliata seed oil.Present in various vegetable oils.

Comparative Physical Properties

The arrangement of fatty acids significantly impacts the melting and crystallization behavior, as well as the polymorphic forms of triglycerides. While specific comparative data for pure OLO and OOL is limited in publicly available literature, the principles of lipid chemistry allow for well-founded postulations.

Table 2: Comparison of Physical Properties (Qualitative)

Physical PropertyOLO (symmetrical)OOL (asymmetrical)Influence of Structure
Melting Point Expected to be higherExpected to be lowerSymmetrical triglycerides generally pack more efficiently into a stable crystal lattice, requiring more energy to melt.
Crystallization Tends to crystallize more readily and at a higher temperature.Exhibits more complex crystallization behavior, potentially with lower crystallization temperatures.The symmetrical structure of OLO facilitates more ordered molecular arrangement, leading to easier nucleation and crystal growth.
Polymorphism Likely to exhibit more defined polymorphic transitions.May exhibit a greater number of less stable polymorphic forms.Asymmetrical triglycerides often have more difficulty in achieving a highly ordered, stable crystalline state, leading to the formation of various metastable polymorphs.
Viscosity Expected to be slightly higher in the solid or semi-solid state.Expected to be slightly lower.Differences in intermolecular interactions due to packing efficiency can influence viscosity.

Experimental Protocols

Accurate characterization of the physical properties of OLO and OOL triglycerides relies on precise experimental techniques. The following sections detail the standard methodologies for these analyses.

Synthesis and Purification

The controlled synthesis of specific triglyceride isomers like OLO and OOL is crucial for obtaining pure materials for physical property characterization. A common method involves enzymatic or chemical esterification.

Experimental Workflow for Triglyceride Synthesis and Purification

G cluster_synthesis Enzymatic Synthesis cluster_purification Purification Glycerol Glycerol Reaction_Vessel Reaction Vessel (Controlled Temperature) Glycerol->Reaction_Vessel Crude_Product Crude_Product Reaction_Vessel->Crude_Product Fatty Acids (Oleic, Linoleic) Fatty Acids (Oleic, Linoleic) Fatty Acids (Oleic, Linoleic)->Reaction_Vessel Lipase Lipase Lipase->Reaction_Vessel (sn-1,3 specific for OLO) Column_Chromatography Column Chromatography (Silica Gel) Crude_Product->Column_Chromatography Crude Triglyceride Mixture Fraction Collection Fraction Collection Column_Chromatography->Fraction Collection TLC_Analysis TLC Analysis Fraction Collection->TLC_Analysis Analyze Fractions Pure_Triglyceride Pure OLO or OOL TLC_Analysis->Pure_Triglyceride Pool Pure Fractions

Caption: Workflow for the synthesis and purification of specific triglycerides.

Methodology:

  • Enzymatic Synthesis: A common approach utilizes sn-1,3 specific lipases to esterify glycerol with the desired fatty acids. For OLO synthesis, glycerol is reacted with an excess of oleic acid in the presence of an sn-1,3 specific lipase, followed by the enzymatic addition of linoleic acid. For OOL, a multi-step process involving protection and deprotection of the glycerol hydroxyl groups is often necessary.

  • Purification: The resulting mixture of triglycerides, diglycerides, monoglycerides, and free fatty acids is typically purified using column chromatography on silica gel. The separation is based on the polarity of the different lipid classes. Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify and pool the pure triglyceride fractions.

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique for characterizing the melting and crystallization behavior of lipids. It measures the heat flow into or out of a sample as a function of temperature.

Experimental Workflow for DSC Analysis

G Sample_Prep Sample Preparation (5-10 mg in Al pan) DSC_Instrument DSC Instrument Sample_Prep->DSC_Instrument Heating_Cycle Heating Cycle (e.g., 10°C/min) DSC_Instrument->Heating_Cycle Cooling_Cycle Cooling Cycle (e.g., 10°C/min) Heating_Cycle->Cooling_Cycle Data_Acquisition Data Acquisition Cooling_Cycle->Data_Acquisition Analysis Data Analysis (Melting Point, Enthalpy) Data_Acquisition->Analysis

Caption: Workflow for Differential Scanning Calorimetry (DSC) analysis.

Methodology:

  • Sample Preparation: A small amount of the purified triglyceride (typically 5-10 mg) is accurately weighed into an aluminum DSC pan and hermetically sealed. An empty sealed pan is used as a reference.

  • Thermal Program: The sample is subjected to a controlled temperature program. A typical program involves:

    • An initial heating ramp to erase the sample's thermal history.

    • A controlled cooling ramp (e.g., 10°C/min) to observe crystallization behavior (exothermic events).

    • A subsequent controlled heating ramp (e.g., 10°C/min) to observe melting behavior (endothermic events).

  • Data Analysis: The resulting thermogram plots heat flow against temperature. From this, key parameters such as the onset temperature of melting/crystallization, the peak maximum temperature, and the enthalpy of the transitions (the area under the peak) are determined.

X-Ray Diffraction (XRD)

XRD is an essential technique for determining the polymorphic form of crystalline triglycerides. Different crystal packing arrangements (polymorphs) produce distinct diffraction patterns.

Experimental Workflow for XRD Analysis

G Sample_Prep Sample Crystallization (Controlled Temperature) XRD_Instrument X-ray Diffractometer Sample_Prep->XRD_Instrument Detector Detector XRD_Instrument->Detector Xray_Beam X-ray Beam Xray_Beam->XRD_Instrument Diffraction_Pattern Diffraction Pattern (2θ vs. Intensity) Detector->Diffraction_Pattern Analysis Polymorph Identification (d-spacing calculation) Diffraction_Pattern->Analysis

Caption: Workflow for X-Ray Diffraction (XRD) analysis of triglycerides.

Methodology:

  • Sample Preparation: The triglyceride sample is crystallized under controlled temperature conditions to obtain a specific polymorphic form. The crystalline powder is then mounted on a sample holder.

  • Data Collection: The sample is exposed to a monochromatic X-ray beam. The diffracted X-rays are detected at various angles (2θ).

  • Data Analysis: The diffraction pattern, a plot of intensity versus diffraction angle, is analyzed. The positions of the diffraction peaks are used to calculate the d-spacings of the crystal lattice planes. These d-spacings are characteristic of the different polymorphic forms (α, β', β).

Viscosity Measurement

Viscosity is a measure of a fluid's resistance to flow and is a critical parameter for the formulation and processing of lipid-based products.

Experimental Workflow for Viscosity Measurement

G Sample_Prep Sample Preparation (Melted Triglyceride) Viscometer Viscometer/Rheometer Sample_Prep->Viscometer Measurement Measure Torque/Resistance Viscometer->Measurement Temp_Control Temperature Control Temp_Control->Viscometer Shear_Rate Apply Shear Rate Shear_Rate->Viscometer Analysis Calculate Viscosity (Pa·s or cP) Measurement->Analysis

Caption: Workflow for viscosity measurement of triglycerides.

Methodology:

  • Sample Preparation: The triglyceride sample is melted and maintained at a constant, controlled temperature.

  • Measurement: A rotational viscometer or rheometer is used. A spindle of known geometry is immersed in the liquid sample and rotated at a specific speed (shear rate). The instrument measures the torque required to rotate the spindle, which is directly related to the viscosity of the fluid.

  • Data Analysis: The viscosity is calculated from the measured torque, the rotational speed, and the geometry of the spindle. Measurements are typically performed over a range of temperatures and shear rates to fully characterize the viscous behavior.

Signaling Pathways and Biological Relevance

While OLO and OOL are primarily involved in energy storage, the fatty acids they contain, oleic and linoleic acid, are precursors to a variety of signaling molecules. However, the triglycerides themselves are not directly involved in signaling pathways in the same manner as, for example, diacylglycerol (DAG) in protein kinase C activation. Their primary biological relevance in the context of this guide lies in their physical properties which dictate their absorption, metabolism, and suitability for various applications.

Conclusion

The isomeric difference between OLO and OOL triglycerides leads to distinct physical properties that are critical for their application in research, drug development, and nutritional products. The symmetrical nature of OLO generally imparts a higher melting point and more straightforward crystallization behavior compared to the asymmetrical OOL. A thorough characterization using techniques such as DSC, XRD, and viscometry is essential for understanding and predicting the behavior of these triglycerides in various formulations. The detailed experimental protocols provided in this guide serve as a foundation for researchers to conduct these critical analyses and advance the understanding and application of these important lipid molecules.

The Pivotal Role of Glycerolipid Isomerism in Cell Membrane Dynamics and Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The intricate functionality of the cell membrane is profoundly influenced by its lipid composition. While triglycerides (TGs) are primarily recognized as inert molecules for energy storage, their metabolic precursors and derivatives, particularly diacylglycerol (DAG) isomers, play a critical and active role in modulating membrane structure and function. This technical guide provides an in-depth exploration of the role of triglyceride and, more significantly, diacylglycerol isomerism in cell membrane biology. It delineates the distinct functions of different isomers, their impact on the biophysical properties of the membrane, and their involvement in crucial cellular signaling pathways. Furthermore, this guide furnishes detailed experimental protocols for the analysis of lipid isomers and their functional consequences, along with quantitative data to support the presented concepts. While the direct role of triglyceride isomerism within the membrane is an emerging area of research, the well-documented effects of diacylglycerol isomers offer significant insights for researchers and professionals in drug development seeking to understand and manipulate cellular processes.

Triglycerides vs. Diacylglycerols: Distinct Roles at the Membrane Interface

Triglycerides are tri-esters of glycerol and three fatty acids, rendering them highly hydrophobic and ideal for energy storage within lipid droplets.[1] In contrast, the primary structural components of cell membranes are phospholipids, which are synthesized from diacylglycerol, a glycerol molecule with two fatty acid chains and a free hydroxyl group.[2] While triglycerides are generally not considered integral structural components of the cell membrane due to their non-polar nature, they can be found as minor components and their metabolism is intrinsically linked to the generation of functionally active isomers of diacylglycerol.[3]

Recent studies suggest that triglycerides have limited solubility within the phospholipid bilayer and, at higher concentrations, can form aggregates or "blisters" within the hydrophobic core of the membrane.[4] This sequestration can influence membrane properties and is thought to be involved in the biogenesis of lipid droplets from the endoplasmic reticulum.[4][5] However, the most profound impact of glycerolipid isomerism on membrane function stems from the distinct roles of diacylglycerol isomers.

The Significance of Diacylglycerol (DAG) Isomerism

Diacylglycerol exists in different isomeric forms, primarily distinguished by the position of the fatty acid chains on the glycerol backbone. The two major isomers are sn-1,2-diacylglycerol and sn-1,3-diacylglycerol. These isomers are not functionally equivalent and are generated through different metabolic pathways, leading to distinct downstream effects.

  • sn-1,2-Diacylglycerol: This isomer is predominantly produced at the plasma membrane through the hydrolysis of phospholipids like phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC). It is a potent second messenger in a variety of signaling cascades.

  • sn-1,3-Diacylglycerol: This isomer is primarily an intermediate in the synthesis and breakdown of triglycerides.

The spatial and stereochemical separation of these DAG pools is crucial for maintaining cellular homeostasis.

Impact of DAG Isomers on Membrane Biophysical Properties

The presence of diacylglycerol in the cell membrane can significantly alter its physical properties, including fluidity, curvature, and the formation of lipid domains. The small, polar headgroup and large, hydrophobic acyl chain region of DAG molecules cause them to act as "cone-shaped" lipids. When incorporated into the bilayer, they can induce negative curvature, a property essential for processes like membrane fusion and fission, and the budding of vesicles.

The hydrophobic nature of DAG also influences membrane fluidity. While the precise effect can depend on the specific fatty acid composition of the DAG and the surrounding phospholipids, the introduction of DAG can disrupt the ordered packing of phospholipid acyl chains, leading to localized changes in membrane fluidity.

Data Presentation: Quantitative Effects of Diacylglycerol on Membrane Properties

The following table summarizes quantitative data from molecular dynamics simulations on the effect of diacylglycerol (di16:0DAG) on 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) bilayers.

Membrane PropertyPure POPC BilayerPOPC with 18.75% di16:0DAGEffect of DAGReference
Area per Lipid (Ų) 64.361.8Decrease[6]
Bilayer Thickness (Å) 37.538.5Increase[6]

These data indicate that diacylglycerol has a "condensing effect" on the membrane, decreasing the area per lipid while increasing the overall thickness of the bilayer.[6]

Central Role of sn-1,2-Diacylglycerol in Cellular Signaling

One of the most well-characterized roles of sn-1,2-diacylglycerol is its function as a second messenger in the activation of Protein Kinase C (PKC). This signaling pathway is fundamental to a vast array of cellular processes, including cell growth, differentiation, and apoptosis.

The pathway is initiated by the activation of a G-protein coupled receptor (GPCR) or a receptor tyrosine kinase (RTK), which in turn activates phospholipase C (PLC). PLC then hydrolyzes PIP2 in the plasma membrane to generate two second messengers: inositol trisphosphate (IP3), which mobilizes intracellular calcium, and sn-1,2-diacylglycerol, which remains in the membrane. The increase in both intracellular calcium and membrane-bound sn-1,2-DAG synergistically activates conventional and novel isoforms of PKC, which then phosphorylate a multitude of downstream target proteins, propagating the signal.[7]

It is noteworthy that different PKC isozymes exhibit distinct preferences for DAG molecular species with varying fatty acid compositions, adding another layer of complexity and specificity to this signaling pathway.[8]

Signaling Pathway Diagram: PLC-DAG-PKC Activation

PLC_DAG_PKC_Pathway Signal Signal GPCR/RTK GPCR/RTK Signal->GPCR/RTK PLC PLC GPCR/RTK->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 sn-1,2-DAG sn-1,2-DAG PIP2->sn-1,2-DAG Ca2+ Ca2+ IP3->Ca2+ Releases PKC PKC sn-1,2-DAG->PKC Activates Ca2+->PKC Activates Downstream Targets Downstream Targets PKC->Downstream Targets Phosphorylates Cellular Response Cellular Response Downstream Targets->Cellular Response

Caption: The PLC-DAG-PKC signaling pathway.

Triglyceride Metabolism and the Generation of DAG Isomers

The cellular pools of diacylglycerol isomers are dynamically regulated through the synthesis and breakdown of triglycerides and phospholipids.

The primary pathway for de novo triglyceride synthesis, the Kennedy pathway, involves the sequential acylation of glycerol-3-phosphate to form phosphatidic acid.[9] Dephosphorylation of phosphatidic acid yields sn-1,2-diacylglycerol, which can then be acylated to form a triglyceride or used for the synthesis of phospholipids like phosphatidylcholine and phosphatidylethanolamine.[9]

Conversely, the breakdown of triglycerides by lipases generates diacylglycerol and fatty acids. The specificity of the lipase determines which isomer of DAG is produced. For instance, adipose triglyceride lipase (ATGL) preferentially hydrolyzes the ester bond at the sn-1 or sn-3 position of a triglyceride, initially producing a sn-2,3- or sn-1,2-diacylglycerol.

Workflow Diagram: Triglyceride Synthesis and DAG Isomer Generation

Triglyceride_Metabolism cluster_synthesis Triglyceride Synthesis (Kennedy Pathway) cluster_breakdown Glycerolipid Breakdown Glycerol-3-P Glycerol-3-P Lysophosphatidic Acid Lysophosphatidic Acid Phosphatidic Acid Phosphatidic Acid Lysophosphatidic Acid->Phosphatidic Acid + Acyl-CoA sn-1,2-DAG_synth sn-1,2-Diacylglycerol Phosphatidic Acid->sn-1,2-DAG_synth - Phosphate Triglyceride Triglyceride sn-1,2-DAG_synth->Triglyceride + Acyl-CoA Phospholipids Phospholipids sn-1,2-DAG_synth->Phospholipids + Head Group Triglyceride_break Triglyceride DAG_isomers DAG Isomers (sn-1,2/sn-1,3) Phospholipids_break Phospholipids sn-1,2-DAG_signal sn-1,2-Diacylglycerol (Signaling) Phospholipids_break->sn-1,2-DAG_signal PLC

Caption: Generation of DAG isomers from triglyceride and phospholipid metabolism.

Direct Role of Triglyceride Isomerism in Membranes: An Area of Active Investigation

While the roles of DAG isomers are well-established, the direct functional significance of triglyceride isomerism within the cell membrane is less understood. As mentioned, triglycerides have low solubility in phospholipid bilayers.[4] When present at concentrations above a few mole percent, they tend to phase-separate into oil-like lenses or blisters within the hydrophobic core of the membrane.[4] This process is believed to be a critical early step in the formation of lipid droplets at the endoplasmic reticulum.[5][10]

Some studies have suggested that both diacylglycerol and triacylglycerol can block the spontaneous integration of certain proteins into membranes, a process that does not appear to be isomer-specific for DAG.[11] However, there is currently a lack of substantial evidence demonstrating that different triglyceride regioisomers or stereoisomers have distinct and direct effects on membrane properties or the function of membrane proteins. This remains a compelling area for future research.

Experimental Protocols

Separation of Triglyceride Regioisomers by Silver Ion High-Performance Liquid Chromatography (Ag+-HPLC)

Silver ion chromatography is a powerful technique for separating lipid isomers based on the number, geometry, and position of double bonds in their acyl chains.[12]

Objective: To separate triglyceride regioisomers (e.g., 1,3-distearoyl-2-oleoyl-glycerol from 1,2-distearoyl-3-oleoyl-glycerol).

Materials:

  • HPLC system with a gradient pump and a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, or Mass Spectrometer - MS).

  • Silver ion HPLC column (e.g., ChromSpher 5 Lipids).[13]

  • HPLC-grade solvents: hexane, acetonitrile, isopropanol.

  • Triglyceride standards and lipid extract samples.

Procedure:

  • Sample Preparation: Dissolve the lipid sample in a suitable solvent, such as a mixture of hexane and isopropanol.

  • Column Equilibration: Equilibrate the silver ion column with the initial mobile phase (e.g., 100% hexane) at a constant flow rate (e.g., 1 mL/min).

  • Injection: Inject the dissolved sample onto the column.

  • Gradient Elution: Apply a mobile phase gradient to elute the triglyceride isomers. A typical gradient might involve increasing the proportion of a more polar solvent mixture (e.g., hexane:acetonitrile:isopropanol) over time.[12][13] The specific gradient profile will need to be optimized depending on the specific isomers to be separated.

  • Detection: Detect the eluting triglycerides using an ELSD or MS. The retention time will vary based on the interaction of the double bonds in the fatty acid chains with the silver ions on the stationary phase.

  • Data Analysis: Identify and quantify the different regioisomers based on their retention times and detector response, comparing them to known standards.

Measurement of Membrane Fluidity by Fluorescence Anisotropy

Fluorescence anisotropy (or polarization) is a widely used technique to measure changes in membrane fluidity. It relies on the principle that the rotational motion of a fluorescent probe embedded in the membrane is dependent on the viscosity of its environment.[14]

Objective: To determine the effect of a lipid isomer on the fluidity of a model membrane (liposomes).

Materials:

  • Fluorometer equipped with polarizers for both excitation and emission light paths.

  • Fluorescent probe: 1,6-diphenyl-1,3,5-hexatriene (DPH).

  • Lipids for preparing liposomes (e.g., POPC) and the lipid isomer of interest.

  • Buffer solution (e.g., Tris-HCl, pH 7.4).

Procedure:

  • Liposome Preparation: Prepare unilamellar liposomes containing the desired lipid composition (with and without the isomer of interest) by methods such as extrusion or sonication.

  • Probe Incorporation: Add a small aliquot of DPH solution (in a suitable solvent like tetrahydrofuran or acetone) to the liposome suspension while vortexing. Incubate in the dark to allow the probe to partition into the lipid bilayers.

  • Fluorescence Measurements:

    • Place the sample in a cuvette in the fluorometer.

    • Excite the sample with vertically polarized light at the appropriate wavelength for DPH (e.g., 360 nm).

    • Measure the fluorescence intensity of the emitted light through polarizers oriented parallel (I_parallel) and perpendicular (I_perpendicular) to the excitation polarizer, at the emission maximum of DPH (e.g., 430 nm).

  • Calculation of Anisotropy (r):

    • Anisotropy is calculated using the formula: r = (I_parallel - G * I_perpendicular) / (I_parallel + 2 * G * I_perpendicular)

    • Where G is a correction factor for the instrument's differential sensitivity to the two polarization directions.

  • Data Interpretation: A higher anisotropy value indicates more restricted rotational motion of the probe, corresponding to a more ordered or less fluid membrane. A lower anisotropy value signifies a more fluid membrane.

In Vitro Protein Kinase C (PKC) Activity Assay

This assay measures the activity of PKC by quantifying the phosphorylation of a specific substrate in the presence of activators like sn-1,2-diacylglycerol.

Objective: To measure the activation of a PKC isoform by a specific diacylglycerol isomer.

Materials:

  • Recombinant PKC isoform.

  • PKC substrate (e.g., a specific peptide).

  • Lipid vesicles containing phosphatidylserine (PS) and the diacylglycerol isomer to be tested.

  • [γ-³²P]ATP or a non-radioactive detection system (e.g., antibody-based ELISA for the phosphorylated substrate).

  • Kinase reaction buffer.

  • Scintillation counter or plate reader, depending on the detection method.

Procedure:

  • Preparation of Lipid Vesicles: Prepare small unilamellar vesicles containing a fixed concentration of PS and varying concentrations of the diacylglycerol isomer.

  • Kinase Reaction Setup: In a microcentrifuge tube or a well of a microplate, combine the kinase reaction buffer, the recombinant PKC enzyme, the lipid vesicles, and the PKC substrate.

  • Initiation of Reaction: Start the reaction by adding a solution of MgCl₂ and [γ-³²P]ATP. Incubate at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 10-20 minutes).

  • Termination of Reaction: Stop the reaction by adding a stop solution (e.g., a solution containing EDTA to chelate Mg²⁺).

  • Detection of Phosphorylation:

    • Radioactive method: Spot the reaction mixture onto a phosphocellulose paper, wash away the unincorporated [γ-³²P]ATP, and quantify the radioactivity of the phosphorylated substrate using a scintillation counter.

    • Non-radioactive method: Use an ELISA-based kit where the phosphorylated substrate is captured on a plate and detected with a specific antibody.[15]

  • Data Analysis: Plot the PKC activity (e.g., in pmol of phosphate incorporated per minute per mg of enzyme) as a function of the diacylglycerol concentration to determine the dose-response relationship.

Conclusion and Future Directions

The isomerism of glycerolipids, particularly diacylglycerols, is a critical determinant of cell membrane function and cellular signaling. The stereospecific generation and localization of sn-1,2-diacylglycerol at the plasma membrane serve as a pivotal switch for activating a wide range of cellular processes through the PKC signaling cascade. Furthermore, the incorporation of DAG isomers into the membrane directly modulates its biophysical properties, influencing membrane dynamics and the function of membrane-associated proteins.

In contrast, the direct role of triglyceride isomerism in membrane function is a less explored frontier. Current evidence suggests that triglycerides are not major functional components of the bilayer itself but rather transient species that can accumulate in the membrane core, potentially influencing lipid droplet biogenesis.

Future research in this field should focus on:

  • Elucidating the direct interactions of specific triglyceride isomers with membrane proteins. It is plausible that certain regioisomers or stereoisomers of triglycerides may have un-discovered roles in modulating the activity of transmembrane proteins or in the recruitment of proteins to the membrane.

  • Investigating the role of triglyceride isomerism in the formation and function of lipid droplets. The specific isomeric composition of triglycerides that accumulate in the endoplasmic reticulum may influence the efficiency of lipid droplet budding and the recruitment of proteins to the droplet surface.

  • Developing advanced analytical techniques to visualize and quantify the distribution of specific glycerolipid isomers within different cellular membranes in living cells.

A deeper understanding of the nuanced roles of both diacylglycerol and triglyceride isomers will undoubtedly open new avenues for therapeutic intervention in diseases where lipid metabolism and signaling are dysregulated, such as cancer, metabolic syndrome, and neurodegenerative disorders.

References

An In-depth Technical Guide to the Discovery and Isolation of Triglyceride sn-OLO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of the specific triglyceride regioisomer sn-oleoyl-linoleoyl-oleoyl-glycerol (sn-OLO). Triglycerides are the primary components of natural fats and oils, and the specific positioning of fatty acids on the glycerol backbone significantly influences their physical, chemical, and biological properties. Understanding the unique characteristics of isomers like sn-OLO is crucial for advancements in lipid metabolism research, food science, and the development of lipid-based therapeutics. This document details the initial discovery of sn-OLO in natural sources and presents in-depth experimental protocols for its isolation and analysis using modern chromatographic and mass spectrometric techniques. Furthermore, it explores the metabolic significance of triglycerides and the signaling pathways involving their diacylglycerol metabolites. All quantitative data is summarized in structured tables, and key experimental workflows and metabolic pathways are visualized using diagrams in the DOT language.

Introduction

Triglycerides (TGs), or triacylglycerols (TAGs), are esters derived from a glycerol backbone and three fatty acids.[1] They are the main constituents of animal fats and vegetable oils and serve as a primary energy source for living organisms.[1][2] The specific arrangement of the three fatty acid chains on the glycerol molecule's stereospecific numbering (sn) positions (sn-1, sn-2, and sn-3) gives rise to various regioisomers and enantiomers.[3] These structural nuances are not trivial; they significantly impact the metabolism and physical properties of the lipid.

sn-Oleoyl-linoleoyl-oleoyl-glycerol (sn-OLO) is a mixed triglyceride containing two oleic acid (O) moieties and one linoleic acid (L) moiety. The notation "OLO" specifies that the fatty acids at the sn-1, sn-2, and sn-3 positions are oleic acid, linoleic acid, and oleic acid, respectively. The presence and position of the polyunsaturated linoleic acid between two monounsaturated oleic acids confer specific properties to this molecule, making its accurate identification and quantification a subject of interest in lipidomics.

Discovery and Natural Abundance

The first documented isolation of triglyceride OLO, along with other triglycerides, was from the seed hexane extract of Dirca palustris (eastern leatherwood) by Ramsewak et al. in 2001.[3][4] In their study, they isolated and characterized several triglycerides, including 1,3-dioleoyl-2-linolein (OLO).[5] While the fatty acids oleic and linoleic acid demonstrated insecticidal and antifeedant properties, the triglyceride OLO itself was found to be biologically inactive in their assays.[3][4]

Since its initial discovery, sn-OLO has been identified as a component of various natural fats and oils. Its abundance can vary significantly depending on the source. Olive oil and almond oil are particularly rich in triglycerides containing oleic and linoleic acids. The table below summarizes the approximate abundance of OLO and related triglycerides in several common fats and oils.

Fat/Oil Source Triglyceride Composition (%) Key Triglycerides
Olive Oil OLO is a major component, often grouped with other TAGs of the same equivalent carbon number (ECN 46).[2] The OOL/OLO group can constitute a significant portion of the triglyceride profile.OOO, POO, OOL, OLO , POL, SOO
Almond Oil OLO is one of the nine principal triglycerides identified.[6]OOO, OOL, OLO , POO, PLL, PLO
Cocoa Butter Primarily composed of symmetrical triglycerides (SUS type).[7] OLO is not a major component.POP, POS, SOS
Sunflower Oil The triglyceride profile is dominated by linoleic and oleic acids.[8] The presence of OLO depends on the specific cultivar (e.g., high-oleic vs. high-linoleic).LLL, OLL, OLO , POO (in high-oleic varieties)
Lard Contains a complex mixture of triglycerides. OLO is present but not a predominant species.[9]POO, OPO, LPO
Beef Tallow Primarily composed of triglycerides with palmitic, stearic, and oleic acids.[10]POS, SOO, POO

Experimental Protocols

The isolation and analysis of sn-OLO require advanced analytical techniques due to the presence of other closely related triglyceride isomers. The following sections detail the methodologies for extraction, separation, and identification.

Total Lipid Extraction

A standard procedure for extracting total lipids from a biological sample is a prerequisite for isolating triglycerides.

Protocol:

  • Homogenization: Homogenize the sample (e.g., ground seeds, adipose tissue) in a chloroform/methanol mixture (2:1, v/v).

  • Phase Separation: Add water or a saline solution to the homogenate to induce phase separation. The lower chloroform phase will contain the lipids.

  • Collection: Carefully collect the lower lipid-containing phase.

  • Drying: Evaporate the solvent under a stream of nitrogen to obtain the total lipid extract.

  • Storage: Store the lipid extract at -20°C or lower under a nitrogen atmosphere to prevent oxidation.

Isolation and Separation of sn-OLO by HPLC

High-Performance Liquid Chromatography (HPLC) is the cornerstone for separating triglyceride isomers. Non-Aqueous Reversed-Phase (NARP) HPLC is particularly effective for separating regioisomers like OLO.

Protocol for NARP-HPLC:

  • Sample Preparation: Dissolve the total lipid extract in the initial mobile phase (e.g., acetonitrile/2-propanol) to a concentration of 1-5 mg/mL. Filter the sample through a 0.2 µm PTFE syringe filter.

  • HPLC System:

    • Column: A C18 stationary phase, such as a Nucleodur C18 Isis column (250 x 4.6 mm, 5 µm), is suitable.[3]

    • Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and 2-propanol. A starting point could be a ratio in the range of 70:30 (v/v).[11]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: Maintain at a controlled temperature, for example, 18°C, as temperature can affect separation.

    • Detector: An Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) is required as triglycerides lack a strong UV chromophore.

  • Injection and Elution: Inject the prepared sample and monitor the elution profile. Triglycerides are separated based on their Equivalent Carbon Number (ECN), which is a function of the total number of carbon atoms and double bonds in the fatty acid chains.[3]

  • Fraction Collection: If preparative isolation is desired, collect the fraction corresponding to the elution time of the OLO peak, as determined by a standard or mass spectrometric analysis.

Regiospecific Analysis by Enzymatic Hydrolysis

To confirm the position of the linoleic acid at the sn-2 position, regiospecific analysis using pancreatic lipase is performed. This enzyme selectively hydrolyzes fatty acids from the sn-1 and sn-3 positions.

Protocol:

  • Reaction Setup:

    • To 50 mg of the isolated triglyceride fraction, add 1 mL of 1 M Tris-HCl buffer (pH 7.8), 0.25 mL of 0.05% bile salts, 0.1 mL of 2.2% CaCl₂, and 20 mg of pancreatic lipase.

  • Incubation: Incubate the mixture in a water bath at 37°C for 15 minutes with vigorous shaking.

  • Reaction Termination: Stop the reaction by adding 1 mL of 6 M HCl and centrifuge.

  • Extraction: Extract the resulting 2-monoacylglycerols (2-MAGs) from the reaction mixture using diethyl ether or another suitable organic solvent.

  • Analysis of 2-MAGs:

    • Isolate the 2-MAGs by thin-layer chromatography (TLC).

    • Convert the fatty acid in the 2-MAG to its fatty acid methyl ester (FAME) by transesterification.

    • Analyze the FAME by Gas Chromatography (GC) to identify the fatty acid at the sn-2 position. For sn-OLO, this should be linoleic acid.

Identification by Mass Spectrometry

Mass spectrometry (MS), often coupled with HPLC, is a powerful tool for the structural elucidation of triglycerides.

Protocol for LC-MS/MS:

  • Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). Triglycerides are often analyzed as their sodiated ([M+Na]⁺) or lithiated ([M+Li]⁺) adducts.

  • Precursor Ion Selection: In the first stage of tandem mass spectrometry (MS/MS), select the molecular ion corresponding to OLO (e.g., the [M+Na]⁺ ion at m/z 905.8).

  • Collision-Induced Dissociation (CID): Fragment the selected precursor ion by collision with an inert gas.

  • Fragment Ion Analysis: Analyze the resulting fragment ions. The fragmentation pattern provides information about the constituent fatty acids. For OLO, characteristic fragments corresponding to the neutral loss of oleic acid and linoleic acid will be observed. The relative abundance of the fragment ions can help distinguish between regioisomers. For instance, the neutral loss of fatty acids from the sn-1 and sn-3 positions is generally favored over the loss from the sn-2 position.

Synthesis of sn-OLO Analytical Standard

The availability of a pure analytical standard is crucial for accurate quantification. A chemoenzymatic approach using a sn-1,3-specific lipase can be employed for the synthesis of sn-OLO.

Protocol Outline:

  • Starting Material: Begin with a symmetrical triglyceride that has a different fatty acid at the sn-2 position, or with glycerol. A more common approach is to use a 1,3-diacylglycerol.

  • Enzymatic Esterification:

    • Use an immobilized sn-1,3-specific lipase (e.g., from Rhizomucor miehei or Candida antarctica lipase B).

    • React 1,3-diolein with an excess of linoleic acid in a solvent-free system or an organic solvent. The lipase will specifically catalyze the esterification at the sn-2 position.

  • Purification: Purify the resulting sn-OLO from the reaction mixture using column chromatography or preparative HPLC.

  • Characterization: Confirm the structure and purity of the synthesized standard using NMR, HPLC, and MS.

Biological Significance and Signaling Pathways

Triglycerides, including sn-OLO, are primarily known for their role in energy storage. They are synthesized in the liver and adipose tissue and are transported in the bloodstream via lipoproteins. When energy is required, triglycerides are hydrolyzed by lipases to release free fatty acids, which can then undergo β-oxidation to produce ATP.

While there is currently no evidence to suggest a specific signaling role for the intact sn-OLO molecule, its metabolic breakdown products, particularly diacylglycerols (DAGs), are well-established second messengers in various signaling cascades. The hydrolysis of sn-OLO can yield sn-1,2-diacylglycerol or sn-2,3-diacylglycerol, which can activate protein kinase C (PKC). PKC is a key enzyme involved in a multitude of cellular processes, including cell growth, differentiation, and apoptosis.

The metabolic fate of triglycerides is intricately linked to cellular signaling. The diagram below illustrates this general relationship.

Visualizations

Experimental Workflows

experimental_workflow cluster_extraction Lipid Extraction cluster_hplc NARP-HPLC Separation cluster_analysis Structural Analysis cluster_confirmation Confirmation sample Biological Sample homogenize Homogenize in Chloroform/Methanol sample->homogenize phase_sep Phase Separation homogenize->phase_sep extract Collect Lipid Extract phase_sep->extract dry Dry under Nitrogen extract->dry total_lipid Total Lipid Extract dry->total_lipid dissolve Dissolve in Mobile Phase total_lipid->dissolve filter Filter (0.2 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect Detect (ELSD/MS) separate->detect collect Fraction Collection detect->collect Isolate OLO hydrolysis Enzymatic Hydrolysis (Pancreatic Lipase) collect->hydrolysis ms_analysis LC-MS/MS Analysis collect->ms_analysis gc_analysis GC Analysis of FAMEs hydrolysis->gc_analysis Analyze 2-MAG confirm_identity Confirm Molecular Identity ms_analysis->confirm_identity confirm_structure Confirm sn-2 Position gc_analysis->confirm_structure

Caption: Workflow for the isolation and analysis of sn-OLO.

Metabolic and Signaling Pathway

signaling_pathway cluster_metabolism Triglyceride Metabolism cluster_signaling Cellular Signaling OLO Triglyceride (sn-OLO) Lipase Lipase (e.g., ATGL, HSL) OLO->Lipase DAG Diacylglycerol (DAG) (sn-1,2 or sn-2,3) Lipase->DAG FFA Free Fatty Acids (FFAs) Lipase->FFA PKC Protein Kinase C (PKC) DAG->PKC activates Energy Energy Production (β-oxidation) FFA->Energy CellularResponse Cellular Responses (Growth, Differentiation, etc.) PKC->CellularResponse phosphorylates targets

Caption: General metabolic fate of triglycerides and downstream signaling.

Conclusion

The triglyceride sn-oleoyl-linoleoyl-oleoyl-glycerol represents a specific molecular species whose precise identification is essential for a detailed understanding of lipid biochemistry. This guide has provided a thorough overview of its discovery, natural occurrence, and the detailed experimental protocols required for its isolation and characterization. The methodologies presented, including NARP-HPLC, enzymatic regiospecific analysis, and tandem mass spectrometry, form the basis of modern lipidomics research. While sn-OLO itself is not directly implicated in specific signaling pathways, its metabolic products are key signaling molecules. The continued application of these advanced analytical techniques will undoubtedly further elucidate the roles of specific triglyceride isomers in health and disease, paving the way for new applications in the food and pharmaceutical industries.

References

Preliminary Investigation of SN-38 Biological Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The initial topic specified "sn-OLO." Following a comprehensive literature search, it was determined that this is likely a placeholder or typographical error. This guide will focus on SN-38 (7-ethyl-10-hydroxycamptothecin) , the well-characterized active metabolite of the chemotherapy drug irinotecan, for which substantial biological data is available.

This technical guide provides a detailed overview of the biological activity of SN-38, a potent topoisomerase I inhibitor. It is intended for researchers, scientists, and drug development professionals engaged in oncology research. The document outlines the compound's mechanism of action, summarizes its cytotoxic effects on various cancer cell lines, and provides detailed protocols for key in vitro assays.

Core Mechanism of Action

SN-38 exerts its potent anticancer effects by targeting DNA topoisomerase I (TOP1), a nuclear enzyme essential for relaxing DNA supercoiling during replication and transcription.[1] The therapeutic action is initiated by the formation of a ternary complex involving SN-38, TOP1, and DNA.[2] SN-38 intercalates into the DNA strand at the site of TOP1 activity and stabilizes the covalent complex formed between the enzyme and DNA. This stabilization prevents the re-ligation of the single-strand DNA break created by TOP1.[3]

When the cellular DNA replication machinery (the replication fork) collides with this stabilized ternary complex, the transient single-strand break is converted into a permanent and lethal double-strand break.[1][3] The accumulation of these double-strand breaks triggers a cascade of cellular responses, collectively known as the DNA Damage Response (DDR), which ultimately leads to cell cycle arrest and programmed cell death (apoptosis).[3][4]

Signaling Pathway to Apoptosis

The induction of DNA double-strand breaks by SN-38 activates a complex signaling network. This begins with the activation of sensor proteins like ATM (Ataxia-Telangiectasia Mutated), which in turn phosphorylate a host of downstream targets. Key events include the activation of the p53 tumor suppressor pathway and the Chk1 kinase, leading to cell cycle arrest, primarily in the S and G2 phases, to allow time for DNA repair.[4][5][6] If the damage is too extensive to be repaired, the cell is directed towards apoptosis. This is executed by the activation of a caspase cascade, notably the cleavage and activation of caspase-3, which then cleaves critical cellular substrates, including Poly (ADP-ribose) polymerase (PARP), dismantling the cell and ensuring its demise.[5] Studies have also shown that SN-38 can induce apoptosis through the inhibition of pro-survival pathways like Akt signaling.[7]

SN38_Mechanism_of_Action cluster_0 Cellular Environment cluster_1 Cellular Response SN38 SN-38 Ternary_Complex SN-38-TOP1-DNA Ternary Complex SN38->Ternary_Complex Stabilizes TOP1_DNA Topoisomerase I-DNA Complex TOP1_DNA->Ternary_Complex DSB DNA Double-Strand Break Ternary_Complex->DSB Replication_Fork Replication Fork Replication_Fork->DSB Collision DDR DNA Damage Response (ATM, p53 activation) DSB->DDR Cell_Cycle_Arrest S/G2 Phase Cell Cycle Arrest DDR->Cell_Cycle_Arrest Caspase3 Caspase-3 Activation DDR->Caspase3 If damage is irreparable Apoptosis Apoptosis PARP_Cleavage PARP Cleavage Caspase3->PARP_Cleavage PARP_Cleavage->Apoptosis

SN-38 mechanism of action signaling pathway.
Quantitative Data: In Vitro Cytotoxicity

SN-38 demonstrates robust cytotoxic activity across a broad spectrum of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below. These values highlight the compound's high potency.

Cell LineCancer TypeIC50 of SN-38Reference
Colon Cancer
HT-29Colon Adenocarcinoma0.08 µM[8]
HCT-116Colorectal Carcinoma0.04 µM[8]
SW620Colorectal Adenocarcinoma0.02 µM[8]
C-26Murine Colon Carcinoma0.886 µM[8]
Ovarian Cancer
SKOV-3Ovarian Adenocarcinoma0.032 µg/mL[9]
Breast Cancer
MCF-7Breast Adenocarcinoma0.27 µg/mL[9]
BCap37Breast Adenocarcinoma0.30 µg/mL[9]
Cervical Cancer
KBCervical Carcinoma1.61 µg/mL[9]
Other Cancers
HT1080Fibrosarcoma0.046 - 0.111 µg/mL[10]
HepG2Hepatocellular Carcinoma0.076 - 0.683 µg/mL[11]
A549Lung Carcinoma0.24 µg/mL[8]
U87MGGlioblastoma20.32 nM[9]

Note: IC50 values can vary based on experimental conditions such as cell seeding density, exposure time, and the specific cytotoxicity assay used. The data presented here are for comparative purposes.

Experimental Protocols

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[3]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced, which is dissolved and quantified by spectrophotometry, is directly proportional to the number of living cells.[3]

Detailed Methodology:

  • Cell Seeding:

    • Culture cancer cells in appropriate media and conditions.

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[8][11]

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[11]

  • Compound Treatment:

    • Prepare a stock solution of SN-38 in DMSO.

    • Perform serial dilutions of SN-38 in complete culture medium to achieve a range of final concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of SN-38.[11]

    • Include vehicle control wells (containing the same concentration of DMSO as the highest SN-38 concentration) and untreated control wells (medium only).

    • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.[11]

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in sterile PBS) to each well.[11]

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the formazan crystals to form.[3]

  • Formazan Solubilization:

    • Carefully remove the MTT-containing medium from each well without disturbing the formazan crystals.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the purple crystals.[3]

    • Gently pipette or shake the plate for 10-15 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.[3]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells using the formula: (Absorbance of treated cells / Absorbance of control cells) * 100.

    • Plot the percentage of cell viability against the logarithm of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[8]

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with SN-38.

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of fluorescence emitted by a PI-stained cell is proportional to its DNA content. Flow cytometry measures the fluorescence of individual cells, allowing for their categorization into cell cycle phases based on DNA content (G1 cells have 2N DNA, G2/M cells have 4N DNA, and S-phase cells have an intermediate amount).

Detailed Methodology:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with SN-38 at the desired concentrations for a specified time (e.g., 24 or 48 hours). Include an untreated or vehicle control.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization, collecting both adherent and floating cells (to include apoptotic cells).

    • Wash the cells once with cold PBS.

    • Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. This permeabilizes the cells and preserves their morphology.

    • Store the fixed cells at -20°C for at least 2 hours (or up to several weeks).

  • Staining:

    • Centrifuge the fixed cells to remove the ethanol.

    • Wash the cells once with PBS.

    • Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS. RNase A is crucial to degrade RNA and ensure that PI only stains DNA.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Acquire data for at least 10,000-20,000 events (cells) per sample.

    • Use appropriate software to generate a histogram of DNA content (fluorescence intensity).

    • Gate the cell populations to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

MTT_Workflow cluster_workflow MTT Assay Experimental Workflow A 1. Seed Cells in 96-well plate B 2. Incubate 24h (Cell Adherence) A->B C 3. Treat with SN-38 (Serial Dilutions) B->C D 4. Incubate 48-72h (Drug Exposure) C->D E 5. Add MTT Reagent D->E F 6. Incubate 2-4h (Formazan Formation) E->F G 7. Add Solubilizer (e.g., DMSO) F->G H 8. Measure Absorbance (570 nm) G->H I 9. Data Analysis (Calculate IC50) H->I

Experimental workflow for the MTT cytotoxicity assay.

References

Foundational Research on Triacylglycerol Structure-Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triacylglycerols (TAGs), the primary form of energy storage in eukaryotes, are central to cellular metabolism, signaling, and the pathophysiology of numerous metabolic diseases. A comprehensive understanding of their structure-function relationship is paramount for the development of novel therapeutic strategies. This technical guide provides an in-depth overview of the foundational research on triacylglycerol biochemistry, encompassing its structural diversity, metabolic pathways, and functional roles in health and disease. Detailed experimental protocols for TAG analysis and quantitative data on their composition are presented, alongside visual representations of key metabolic and signaling pathways to facilitate a deeper understanding of this critical class of lipids.

Introduction to Triacylglycerol Structure and Function

Triacylglycerols, also known as triglycerides, are esters composed of a single glycerol molecule and three fatty acid chains.[1] The specific fatty acids esterified to the glycerol backbone can vary in chain length and degree of saturation, leading to a vast array of distinct TAG molecules with diverse physical and chemical properties.[2][3] This structural heterogeneity is a key determinant of their functional roles.

Key Functions of Triacylglycerols:

  • Energy Storage: TAGs are the most efficient form of energy storage in the body, providing more than twice the energy per gram compared to carbohydrates or proteins.[2] They are stored primarily in the lipid droplets of adipocytes in white adipose tissue (WAT).[4][5]

  • Thermal Insulation and Protection: Adipose tissue, rich in TAGs, provides thermal insulation and acts as a protective cushion for vital organs.[4][6]

  • Source of Bioactive Molecules: The hydrolysis of TAGs releases fatty acids and other lipid intermediates, such as diacylglycerol (DAG) and lysophosphatidic acid (LPA), which can act as signaling molecules in various cellular processes.[6]

  • Water Barrier: In the skin, TAGs are crucial for forming a water barrier.[6]

The stereospecific positioning of fatty acids on the glycerol backbone (sn-1, sn-2, and sn-3) also influences the physicochemical properties and metabolic fate of the TAG molecule.[7] This has implications for their absorption, metabolism, and potential impact on cardiovascular health.[7][8]

Triacylglycerol Metabolism and Regulation

The synthesis and breakdown of triacylglycerols are tightly regulated processes involving a series of enzymatic reactions and signaling pathways to meet the energy demands of the organism.

Triacylglycerol Synthesis (Lipogenesis)

The primary pathway for TAG synthesis in most mammalian cells, excluding enterocytes, is the glycerol-3-phosphate pathway, which occurs mainly in the endoplasmic reticulum (ER) and mitochondria.[4][6]

The key enzymatic steps are:

  • Acylation of Glycerol-3-Phosphate: Glycerol-3-phosphate acyltransferase (GPAT) catalyzes the acylation of glycerol-3-phosphate to form lysophosphatidic acid (LPA).[4]

  • Formation of Phosphatidic Acid: 1-acylglycerol-3-phosphate acyltransferase (AGPAT) then acylates LPA to produce phosphatidic acid (PA).[4]

  • Generation of Diacylglycerol: Phosphatidic acid phosphatase (PAP), also known as lipin, hydrolyzes PA to form diacylglycerol (DAG).[4]

  • Final Acylation to Triacylglycerol: Diacylglycerol acyltransferase (DGAT) catalyzes the final acylation of DAG to produce TAG.[4]

Triacylglycerol_Synthesis G3P Glycerol-3-Phosphate LPA Lysophosphatidic Acid (LPA) G3P->LPA   AcylCoA1 Acyl-CoA PA Phosphatidic Acid (PA) LPA->PA   AcylCoA2 Acyl-CoA DAG Diacylglycerol (DAG) PA->DAG   PAP PAP (Lipin) TAG Triacylglycerol (TAG) DAG->TAG   AcylCoA3 Acyl-CoA GPAT GPAT AGPAT AGPAT DGAT DGAT Hormonal_Regulation_of_Lipolysis cluster_stimulatory Stimulation cluster_inhibitory Inhibition cluster_lipolysis Lipolysis Glucagon Glucagon/ Epinephrine GPCR GPCR Glucagon->GPCR Insulin Insulin AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates PDE Phosphodiesterase (PDE) cAMP->PDE Degrades HSL_inactive HSL (inactive) PKA->HSL_inactive Phosphorylates HSL_active HSL (active) PKA->HSL_active Phosphorylates TAG_droplet Triacylglycerol (in Lipid Droplet) HSL_active->TAG_droplet Hydrolyzes FFA Free Fatty Acids + Glycerol IR Insulin Receptor Insulin->IR IR->PDE Activates AMP AMP TAG_Analysis_Workflow cluster_analysis Analytical Techniques Sample Biological Sample (e.g., Tissue, Plasma) Extraction Lipid Extraction (e.g., Folch, Bligh-Dyer) Sample->Extraction Separation Separation of Lipid Classes (e.g., TLC, SPE) Extraction->Separation Analysis TAG Analysis Separation->Analysis GC Gas Chromatography (GC) (Fatty Acid Composition) Analysis->GC Compositional HPLC HPLC (TAG Species Separation) Analysis->HPLC Molecular Species MS Mass Spectrometry (MS) (Structural Identification) HPLC->MS Identification

References

Methodological & Application

Application Notes and Protocols for the Enzymatic Hydrolysis of sn-OLO Triglycerides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the enzymatic hydrolysis of sn-OLO (Oleic-Linoleic-Oleic) triglycerides using pancreatic lipase. This procedure is critical for researchers in lipidology, drug development professionals formulating lipid-based drug delivery systems, and scientists studying lipid metabolism. The protocol outlines the preparation of the substrate, the enzymatic reaction, and the subsequent analysis of hydrolysis products.

Introduction

The positional distribution of fatty acids on the glycerol backbone of a triglyceride significantly influences its physicochemical properties and its metabolic fate. Structured triglycerides, such as sn-OLO, are of great interest in the food and pharmaceutical industries. Pancreatic lipase, a key enzyme in the digestion of dietary fats, specifically hydrolyzes the ester bonds at the sn-1 and sn-3 positions of the triglyceride, yielding sn-2 monoglycerides and free fatty acids as primary products.[1][2] The analysis of this hydrolysis process is essential for understanding the bioavailability of the fatty acids and the resulting lipid species.

This document provides a comprehensive protocol for performing and analyzing the enzymatic hydrolysis of sn-OLO triglycerides. As a model, triolein is often used in such studies due to its structural similarity and commercial availability.[1][2]

Data Presentation

The following tables summarize typical quantitative data for the enzymatic hydrolysis of triglycerides using pancreatic lipase. These values are compiled from various studies and can serve as a reference for setting up and evaluating experiments.

Table 1: Typical Reaction Conditions for Pancreatic Lipase Hydrolysis of Triglycerides

ParameterValueReference
EnzymePorcine Pancreatic Lipase (PPL)[3][4]
SubstrateTriolein (as a model for sn-OLO)[1][2][3]
Buffer13-200 mM Tris-HCl[3]
pH7.2 - 8.0[3]
Temperature37 - 40 °C[4][5]
Co-factors3 mM CaCl₂[3]
Emulsifier/ActivatorSodium taurodeoxycholate or Sodium cholate hydrate[1]
Reaction Time10 - 60 minutes[2]

Table 2: Example of Product Distribution after Pancreatic Lipase Hydrolysis of Triolein

Time (min)Triglyceride (%)Diglyceride (%)Monoglyceride (%)Free Fatty Acids (%)Reference
105030515[2]
3020451520[1]
605353030[1]

Note: The exact distribution will vary depending on the specific reaction conditions.

Experimental Protocols

Protocol 1: Enzymatic Synthesis of sn-OLO Triglycerides

For researchers who need to synthesize sn-OLO triglycerides, a two-step enzymatic process can be employed. This involves the esterification of glycerol with oleic and linoleic acids using specific lipases.

Materials:

  • Glycerol

  • Oleic Acid

  • Linoleic Acid

  • Immobilized sn-1,3 specific lipase (e.g., Lipozyme RM IM)

  • Nonspecific lipase (e.g., Novozym 435)

  • Solvent (e.g., hexane)

  • Molecular sieves

Procedure:

  • Esterification of sn-2 position: React glycerol with linoleic acid in a solvent-free system or in a solvent like hexane, using a non-specific lipase such as Novozym 435. The reaction is typically carried out at 60°C with constant stirring. The progress can be monitored by TLC.

  • Purification of sn-2 linoleoyl monoacylglycerol: After the reaction, the sn-2 monoglyceride is purified from the reaction mixture using column chromatography.

  • Esterification of sn-1 and sn-3 positions: The purified sn-2 linoleoyl monoacylglycerol is then reacted with an excess of oleic acid in the presence of an sn-1,3 specific lipase like Lipozyme RM IM. This reaction is also typically carried out at 60°C.

  • Purification of sn-OLO triglyceride: The final product is purified by column chromatography to remove unreacted fatty acids and intermediate products.

Protocol 2: Enzymatic Hydrolysis of sn-OLO Triglycerides

This protocol details the hydrolysis of sn-OLO triglycerides using porcine pancreatic lipase.

Materials:

  • sn-OLO triglyceride (or Triolein as a model)

  • Porcine Pancreatic Lipase (PPL)

  • Tris-HCl buffer (100 mM, pH 8.0)

  • CaCl₂ solution (100 mM)

  • Sodium taurodeoxycholate solution (50 mM)

  • Stop solution (e.g., 1 M HCl or ethanol:acetone 1:1 v/v)

  • Chloroform/Methanol (2:1, v/v) for extraction

Procedure:

  • Substrate Emulsion Preparation:

    • In a glass tube, add 10 mg of sn-OLO triglyceride.

    • Add 1 mL of Tris-HCl buffer (100 mM, pH 8.0).

    • Add 0.1 mL of CaCl₂ solution (100 mM).

    • Add 0.2 mL of sodium taurodeoxycholate solution (50 mM).

    • Vortex vigorously for 1-2 minutes to form a stable emulsion.

    • Pre-incubate the emulsion at 37°C for 5 minutes.

  • Enzyme Solution Preparation:

    • Prepare a stock solution of Porcine Pancreatic Lipase (1 mg/mL) in cold Tris-HCl buffer. This should be prepared fresh before use.

  • Hydrolysis Reaction:

    • To initiate the reaction, add 100 µL of the PPL solution to the pre-incubated substrate emulsion.

    • Incubate the reaction mixture at 37°C in a shaking water bath for the desired time points (e.g., 0, 5, 10, 20, 30, 60 minutes).

  • Reaction Termination and Lipid Extraction:

    • At each time point, stop the reaction by adding 1 mL of the stop solution.

    • Extract the lipids by adding 2 mL of chloroform/methanol (2:1, v/v) and vortexing thoroughly.

    • Centrifuge the mixture to separate the phases.

    • Carefully collect the lower organic phase containing the lipids for analysis.

    • Dry the extracted lipids under a stream of nitrogen.

Protocol 3: Analysis of Hydrolysis Products

The composition of the hydrolysis products (triglycerides, diglycerides, monoglycerides, and free fatty acids) can be analyzed by Thin Layer Chromatography (TLC) and Gas Chromatography (GC).

A. Thin Layer Chromatography (TLC)

Materials:

  • Silica gel TLC plates

  • Developing solvent: Petroleum ether: Diethyl ether: Acetic acid (84:15:1, v/v/v)[6]

  • Iodine vapor or a suitable visualization reagent (e.g., 10% phosphomolybdic acid in ethanol)

  • Lipid standards (triglyceride, diglyceride, monoglyceride, free fatty acid)

Procedure:

  • Dissolve the dried lipid extracts in a small volume of chloroform.

  • Spot the samples and lipid standards onto a silica gel TLC plate.

  • Develop the plate in a TLC chamber saturated with the developing solvent.

  • After the solvent front reaches near the top of the plate, remove the plate and let it dry.

  • Visualize the separated lipid spots using iodine vapor or by spraying with the visualization reagent and heating.

  • Identify the products by comparing their Rf values with those of the standards.

B. Gas Chromatography (GC) Analysis

For quantitative analysis, the lipid spots from the TLC plate can be scraped, the lipids extracted, and then derivatized for GC analysis. Alternatively, the total lipid extract can be derivatized.

Materials:

  • Boron trifluoride-methanol (BF₃-methanol) or trimethylsilyl (TMS) derivatization reagent

  • Internal standard (e.g., heptadecanoic acid)

  • Gas chromatograph with a flame ionization detector (FID) and a suitable capillary column (e.g., a polar column for fatty acid methyl esters).

Procedure:

  • To the dried lipid extract, add the internal standard.

  • Derivatization to Fatty Acid Methyl Esters (FAMEs): Add BF₃-methanol and heat at 60-100°C for 5-10 minutes. Cool, add water and hexane, vortex, and collect the upper hexane layer containing the FAMEs.

  • Derivatization to Trimethylsilyl (TMS) ethers (for glycerides): Add a TMS derivatizing agent (e.g., BSTFA with TMCS) and heat to form TMS ethers of the mono- and diglycerides.

  • Inject the derivatized sample into the GC.

  • Identify and quantify the peaks by comparing their retention times and peak areas with those of known standards.

Mandatory Visualization

Enzymatic_Hydrolysis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Substrate sn-OLO Triglyceride Emulsion Substrate Emulsion Substrate->Emulsion PPL Porcine Pancreatic Lipase Hydrolysis Enzymatic Hydrolysis (37°C) PPL->Hydrolysis Buffer Tris-HCl Buffer, CaCl2, Taurodeoxycholate Buffer->Emulsion Emulsion->Hydrolysis Extraction Lipid Extraction Hydrolysis->Extraction Stop Reaction TLC TLC Analysis Extraction->TLC GC GC/GC-MS Analysis Extraction->GC Derivatization Products Hydrolysis Products: - sn-2 Monoglyceride - Free Fatty Acids - Diglycerides TLC->Products GC->Products

Caption: Workflow for the enzymatic hydrolysis of sn-OLO triglycerides.

Hydrolysis_Pathway cluster_enzyme Pancreatic Lipase TG sn-OLO Triglyceride (sn-Oleic-Linoleic-Oleic) DG1 sn-1,2-Diacylglycerol (Linoleic-Oleic) TG->DG1 + H2O - FFA (sn-3) DG2 sn-2,3-Diacylglycerol (Linoleic-Oleic) TG->DG2 + H2O - FFA (sn-1) MG sn-2-Monoacylglycerol (Linoleic) DG1->MG + H2O - FFA (sn-1) DG2->MG + H2O - FFA (sn-3) FFA1 Oleic Acid (from sn-1) FFA2 Oleic Acid (from sn-3)

Caption: Signaling pathway of sn-OLO triglyceride hydrolysis by pancreatic lipase.

References

Application Notes and Protocols for Triglyceride OLO,sn as an Analytical Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triglyceride (sn-1-Oleoyl-sn-2-Linoleoyl-sn-3-Oleoyl-glycerol), abbreviated as Triglyceride OLO,sn, is a specific triacylglycerol molecule. While naturally occurring, its primary role in a laboratory setting is as an analytical standard for the precise identification and quantification of triglycerides in complex biological and pharmaceutical samples. Its defined structure and molecular weight make it an invaluable tool in lipidomics and related fields where accurate measurement of lipid species is critical.

This document provides detailed protocols and application notes for the effective use of this compound as both a qualitative and quantitative analytical standard. The methodologies outlined are primarily focused on High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), a cornerstone technique in modern lipid analysis.

Applications

As an analytical standard, this compound is utilized in several key applications:

  • Internal Standard in Quantitative Lipidomics: Spiked into biological samples at a known concentration, it serves as an internal standard to correct for sample loss during preparation and for variations in instrument response. This is crucial for achieving accurate and reproducible quantification of other triglyceride species.

  • Calibration Standard for Triglyceride Quantification: Used to generate calibration curves, enabling the absolute quantification of structurally similar triglycerides in a sample.

  • System Suitability and Performance Verification: Injected as a standalone standard to verify the performance of the analytical system (e.g., HPLC column, mass spectrometer) before running a batch of samples. This ensures that the system is operating within the required specifications for retention time stability and detector response.

  • Method Development and Validation: Employed during the development and validation of new analytical methods for lipid analysis to establish parameters such as linearity, accuracy, precision, and limits of detection and quantification.

Data Presentation: Physicochemical Properties

PropertyValue
Molecular Formula C₅₇H₁₀₂O₆[1]
Molecular Weight 883.42 g/mol [1]
CAS Number 2190-19-4[1]
Appearance (Typically) Crystalline solid or oil
Solubility Soluble in organic solvents (e.g., chloroform, methanol, isopropanol)

Experimental Protocols

Protocol 1: Qualitative and Purity Analysis of this compound Standard

This protocol outlines the procedure for confirming the identity and assessing the purity of a this compound standard using HPLC-MS.

1. Materials and Reagents:

  • This compound standard

  • HPLC-grade or LC-MS grade solvents:

    • Isopropanol (IPA)

    • Acetonitrile (ACN)

    • Water

    • Methanol (MeOH)

  • Ammonium formate

  • Formic acid

  • 2 mL HPLC vials with inserts

2. Standard Preparation:

  • Prepare a stock solution of this compound at 1 mg/mL in a suitable organic solvent such as chloroform or a mixture of methanol and chloroform.

  • From the stock solution, prepare a working solution at a concentration of 10 µg/mL in isopropanol.

  • Transfer the working solution to an HPLC vial for analysis.

3. HPLC-MS Parameters:

ParameterRecommended Setting
HPLC System Agilent 1100/1200 series or equivalent
Column C18 reverse-phase column (e.g., ZORBAX SB-C18, 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 60:40 Acetonitrile:Water + 10 mM Ammonium Formate + 0.1% Formic Acid
Mobile Phase B 90:10 Isopropanol:Acetonitrile + 10 mM Ammonium Formate + 0.1% Formic Acid
Gradient Program 0-2 min: 30% B; 2-15 min: linear gradient to 100% B; 15-20 min: hold at 100% B; 20.1-25 min: return to 30% B (equilibration)
Flow Rate 0.3 mL/min
Column Temperature 45°C
Injection Volume 5 µL
Mass Spectrometer Triple Quadrupole or Q-TOF with ESI or APCI source
Ionization Mode Positive
Ion Source Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)[2][3]
Scan Mode Full Scan (m/z 200-1200) and Product Ion Scan
Precursor Ion (for MS/MS) m/z 901.8 (Ammonium adduct [M+NH₄]⁺)
Collision Energy Optimized for fragmentation (typically 25-40 eV)

4. Data Analysis:

  • Identity Confirmation: In the full scan data, confirm the presence of the ammonium adduct of this compound at m/z 901.8.

  • Purity Assessment: Integrate the peak corresponding to this compound and any impurity peaks in the total ion chromatogram (TIC). Calculate the purity as the percentage of the main peak area relative to the total peak area.

  • Structural Confirmation (MS/MS): Analyze the product ion scan to confirm the fragmentation pattern, which should correspond to the neutral losses of the oleic and linoleic acid chains.

Protocol 2: Quantitative Analysis of Triglycerides using this compound as an Internal Standard

This protocol describes the use of this compound as an internal standard for the quantification of other triglycerides in a biological sample (e.g., plasma).

1. Sample Preparation (Lipid Extraction):

  • To 50 µL of plasma, add 10 µL of a 10 µg/mL solution of this compound (Internal Standard).

  • Add 500 µL of a 2:1 (v/v) mixture of chloroform:methanol.

  • Vortex for 2 minutes.

  • Add 100 µL of water and vortex again for 2 minutes.

  • Centrifuge at 10,000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic layer containing the lipids.

  • Dry the extracted lipids under a gentle stream of nitrogen.

  • Reconstitute the dried lipids in 100 µL of isopropanol.

  • Transfer to an HPLC vial for analysis.

2. Calibration Curve Preparation:

  • Prepare a series of calibration standards of the target triglyceride(s) at concentrations ranging from 0.1 to 50 µg/mL.

  • Spike each calibration standard with the this compound internal standard at the same concentration used for the plasma samples (e.g., 1 µg/mL final concentration).

3. HPLC-MS Analysis:

  • Use the same HPLC-MS parameters as described in Protocol 1, but operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

  • Set up MRM transitions for the target triglyceride(s) and for the this compound internal standard. The precursor ion for triglycerides is typically the ammonium adduct ([M+NH₄]⁺), and the product ions correspond to the neutral loss of one of the fatty acid chains.

Example MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)
This compound (IS) 901.8619.5 (Loss of Oleic Acid)
Target Triglyceride (e.g., POO)875.8593.5 (Loss of Oleic Acid)

4. Data Analysis and Quantification:

  • Integrate the peak areas for the target triglyceride(s) and the internal standard in both the calibration standards and the samples.

  • Calculate the response ratio (Target TG Area / IS Area) for each calibration standard.

  • Plot the response ratio against the concentration of the target triglyceride to generate a calibration curve.

  • Calculate the response ratio for the unknown samples and determine their concentrations using the calibration curve equation.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma) extraction Lipid Extraction (e.g., Chloroform/Methanol) sample->extraction is_std This compound (Internal Standard) is_std->extraction reconstitution Reconstitution in Isopropanol extraction->reconstitution hplc HPLC Separation (C18 Column) reconstitution->hplc ms Mass Spectrometry (MRM Mode) hplc->ms integration Peak Integration ms->integration calibration Calibration Curve Construction integration->calibration quantification Quantification of Target Triglycerides calibration->quantification

Caption: Workflow for quantitative analysis using an internal standard.

triglyceride_metabolism cluster_tissue Peripheral Tissues diet Dietary Fats (Triglycerides) lipolysis Lipolysis in Gut (Lipases) diet->lipolysis absorption Absorption by Enterocytes lipolysis->absorption resynthesis Re-synthesis of Triglycerides absorption->resynthesis chylomicrons Packaging into Chylomicrons resynthesis->chylomicrons circulation Circulation in Bloodstream chylomicrons->circulation storage Adipose Tissue (Energy Storage) circulation->storage utilization Muscle/Other Tissues (Energy Utilization) circulation->utilization

Caption: Simplified overview of dietary triglyceride metabolism.

Concluding Remarks

The use of this compound as an analytical standard is essential for obtaining reliable and accurate data in lipid research. The protocols provided herein offer a robust framework for its application in both qualitative and quantitative analyses. Adherence to these methodologies, combined with proper instrument calibration and maintenance, will ensure high-quality results for researchers, scientists, and drug development professionals. As with any analytical method, it is recommended that individual laboratories optimize and validate these protocols for their specific instrumentation and sample types.

References

Application Notes and Protocols for the Quantification of sn-Positional Isomers of Phospholipids in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glycerophospholipids are fundamental components of cellular membranes and play crucial roles in cell signaling. The specific positioning of fatty acyl chains on the glycerol backbone, denoted as sn-1 and sn-2, gives rise to sn-positional isomers. These isomers can have distinct biological functions, and their accurate quantification in biological samples is essential for understanding their roles in health and disease. This document provides detailed methodologies for the quantification of sn-positional isomers of phospholipids, with a focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques.

Quantitative Data Summary

The following table summarizes the quantitative performance of various LC-MS/MS-based methods for the analysis of sn-positional isomers of phospholipids in biological samples.

Biological MatrixAnalyte ClassMethodLLOQLinearity RangeReference
Mouse Brain Lipid ExtractsPhosphatidylethanolamine (PE)Isotopic N,N-Dimethyl Leucine Labeling and High-resolution Ion Mobility Mass Spectrometry29 nmol/L (estimated)0.5 - 50 µmol/L[1]
Mouse Brain Lipid ExtractsPhosphatidylserine (PS)Isotopic N,N-Dimethyl Leucine Labeling and High-resolution Ion Mobility Mass Spectrometry156 nmol/L (estimated)0.5 - 50 µmol/L[1]
Human Blood PlasmaLetrozole (as an example of small molecule quantification)LC-MS/MS with Solid-Phase Extraction0.25 ng/mL0.25 - 100 ng/mL[2]
Human PlasmaRivanol (as an example of small molecule quantification)SPE-HPLC with UV detection1.1 ng/mL (LOD = 3x10⁻⁹ mol/L)1x10⁻⁸ - 1x10⁻⁵ mol/L[3]

Experimental Protocols

Protocol 1: Quantification of Phosphatidylcholine (PC) sn-Positional Isomers using Silver Ion Cationization and Tandem Mass Spectrometry

This method utilizes silver ion cationization to generate diagnostic fragment ions that can differentiate between fatty acyl chains at the sn-1 and sn-2 positions.[4]

1. Sample Preparation (Lipid Extraction from Plasma)

  • To 100 µL of plasma, add 1 mL of a chloroform:methanol (2:1, v/v) mixture.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C to separate the phases.

  • Carefully collect the lower organic phase containing the lipids.

  • Dry the extracted lipids under a stream of nitrogen gas.

  • Reconstitute the dried lipid extract in 100 µL of methanol containing 1 mM silver acetate for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system.[5][6]

  • Column: A C18 reversed-phase column is commonly used for lipid separation.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile:isopropanol (1:1, v/v) with 0.1% formic acid.

  • Gradient: A suitable gradient from 60% B to 100% B over 20 minutes to elute the phospholipids.

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer: A tandem mass spectrometer capable of MSn analysis.

  • Ionization Mode: Electrospray ionization (ESI) in positive ion mode.

  • MS Method: Precursor ion scanning to select the [M+Ag]+ adducts of the PC of interest, followed by MS/MS or MSn fragmentation. The fragmentation will yield diagnostic ions corresponding to the neutral loss of the fatty acyl chains at the sn-1 and sn-2 positions.[4]

3. Data Analysis

  • Quantification is achieved by comparing the peak areas of the diagnostic fragment ions for each isomer.

  • The ratio of the fragment ions is used to determine the relative abundance of each sn-positional isomer.

Protocol 2: Quantification of Aminophospholipid (PE and PS) sn-Isomers by Isotopic Labeling and Ion Mobility-MS

This protocol enhances the ionization efficiency and allows for accurate quantification of phosphatidylethanolamine (PE) and phosphatidylserine (PS) sn-isomers through derivatization.[1]

1. Sample Preparation and Derivatization

  • Extract lipids from the biological sample (e.g., brain tissue homogenate) using a modified Bligh-Dyer extraction.

  • Dry the lipid extract under nitrogen.

  • Reconstitute the dried lipids in the derivatization buffer.

  • Add isotopic N,N-dimethyl leucine (DiLeu) labeling reagent to the lipid extract.

  • Incubate the mixture to allow for the labeling of the primary amine groups of PE and PS.

  • Quench the reaction and prepare the sample for LC-MS/MS analysis.

2. LC-MS/MS with Ion Mobility Separation

  • LC System: UPLC system.

  • Column: C18 reversed-phase column.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to separate the different phospholipid species.

  • Mass Spectrometer: A high-resolution mass spectrometer equipped with a drift tube for ion mobility separation.

  • Ionization Mode: ESI in positive ion mode.

  • Data Acquisition: Acquire data in a data-dependent manner, triggering MS/MS on the labeled PE and PS precursors. The ion mobility separation will aid in resolving the sn-isomeric pairs.

3. Data Analysis

  • Use a 4-point calibration curve with isotopically labeled internal standards for absolute quantification.[1]

  • The different isotopic labels allow for multiplexed analysis.

  • The extracted ion chromatograms for the specific sn-isomers are used to determine their concentrations.

Visualizations

G cluster_sample_prep Sample Preparation Workflow cluster_lc_ms LC-MS/MS Analysis BiologicalSample Biological Sample (e.g., Plasma) LipidExtraction Lipid Extraction (e.g., Chloroform/Methanol) BiologicalSample->LipidExtraction Drying Drying under Nitrogen LipidExtraction->Drying Reconstitution Reconstitution in Injection Solvent Drying->Reconstitution LC_Separation UPLC/HPLC Separation (Reversed-Phase) Reconstitution->LC_Separation ESI Electrospray Ionization (ESI) LC_Separation->ESI MassAnalyzer Tandem Mass Spectrometry (MS/MS or MSn) ESI->MassAnalyzer DataAcquisition Data Acquisition MassAnalyzer->DataAcquisition DataAnalysis DataAnalysis DataAcquisition->DataAnalysis Quantification of sn-Isomers

Caption: General workflow for the quantification of sn-positional isomers.

G cluster_ms2 Tandem Mass Spectrometry (MS/MS) PC_Isomer_1 PC 16:0/18:1 (sn-1: 16:0, sn-2: 18:1) Precursor Precursor Ion [PC 34:1 + Ag]+ PC_Isomer_1->Precursor PC_Isomer_2 PC 18:1/16:0 (sn-1: 18:1, sn-2: 16:0) PC_Isomer_2->Precursor Fragment_16_0 Diagnostic Fragment (sn-1: 16:0 loss) Precursor->Fragment_16_0 Fragment_18_1 Diagnostic Fragment (sn-2: 18:1 loss) Precursor->Fragment_18_1 Fragment_18_1_sn1 Diagnostic Fragment (sn-1: 18:1 loss) Precursor->Fragment_18_1_sn1 Fragment_16_0_sn2 Diagnostic Fragment (sn-2: 16:0 loss) Precursor->Fragment_16_0_sn2

Caption: Fragmentation of PC sn-positional isomers with silver cationization.

References

Application of Silver-Ion Chromatography for Triacylglycerol (TAG) Separation

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silver-ion chromatography is a powerful analytical technique for the separation of unsaturated lipids, particularly triacylglycerols (TAGs). The separation principle is based on the reversible interaction between silver ions (Ag+) immobilized on a stationary phase and the π-electrons of the double bonds in the fatty acid chains of TAGs.[1][2] This interaction's strength is influenced by the number, geometry (cis/trans), and position of the double bonds within the acyl chains.[3][4] Consequently, TAGs with a greater number of double bonds are retained more strongly.[1] This technique offers a unique selectivity that is orthogonal to reversed-phase high-performance liquid chromatography (RP-HPLC), which separates lipids based on their equivalent carbon number (ECN) – a function of both chain length and degree of unsaturation.[1][5] The combination of silver-ion chromatography with other techniques like RP-HPLC or mass spectrometry provides a comprehensive tool for the detailed characterization of complex lipid mixtures in various matrices, including natural oils, fats, and biological samples.[6][7][8]

Principle of Separation

In silver-ion chromatography, the stationary phase is impregnated or chemically bonded with silver ions. As the mobile phase carries the TAG mixture through the column, the unsaturated fatty acid moieties of the TAGs form weak, reversible charge-transfer complexes with the silver ions.[9] The stability of these complexes, and thus the retention time of the TAGs, is determined by several factors:

  • Number of Double Bonds: The primary factor influencing retention is the total number of double bonds in the TAG molecule. Retention time increases with the number of double bonds.[3][4]

  • Configuration of Double Bonds: cis isomers form stronger complexes with silver ions and are therefore retained longer than their trans counterparts.[3]

  • Position of Double Bonds: The position of the double bonds along the fatty acid chain can also affect retention, although this is a more subtle effect.[3]

  • Chain Length: While silver-ion chromatography primarily separates based on unsaturation, there can be a minor influence of acyl chain length, with shorter chains sometimes exhibiting stronger complexation for a given number of double bonds.[7]

Saturated TAGs do not interact with the silver ions and therefore elute first.[1] Following the saturated TAGs, elution proceeds in order of increasing unsaturation.

G cluster_0 Silver-Ion Chromatography Column cluster_1 Mobile Phase Flow Stationary Phase Stationary Phase (Silica with Ag+) Saturated_TAG Saturated TAG Stationary Phase->Saturated_TAG No Interaction (Elutes First) Monounsaturated_TAG Monounsaturated TAG Stationary Phase->Monounsaturated_TAG Weak Interaction Polyunsaturated_TAG Polyunsaturated TAG Stationary Phase->Polyunsaturated_TAG Strong Interaction (Elutes Last) TAG_Mixture TAG Mixture TAG_Mixture->Stationary Phase Introduction

Figure 1: Separation principle of TAGs in silver-ion chromatography.

Experimental Workflow

The general workflow for TAG separation using silver-ion chromatography involves sample preparation, chromatographic separation, and detection. The choice of specific methods and parameters will depend on the sample matrix and the analytical goals.

G Sample_Preparation Sample Preparation (Lipid Extraction, Derivatization if needed) Chromatography Silver-Ion Chromatography (HPLC or TLC) Sample_Preparation->Chromatography Detection Detection (ELSD, MS, UV) Chromatography->Detection Data_Analysis Data Analysis (Peak Identification, Quantification) Detection->Data_Analysis

Figure 2: General experimental workflow for TAG analysis.

Protocols

Ag+-HPLC is the most widely used silver-ion technique for TAG analysis, offering high resolution and reproducibility.[1][7]

4.1.1. Stationary Phase

Commercially available columns are often preferred for their convenience and performance.[10] A common choice is a silica-based column with chemically bonded phenylsulfonic acid groups, which are then loaded with silver ions.[10]

  • Commercial Column Example: ChromSpher® 5 Lipids column (250 mm x 4.6 mm, 5 µm particle size).[3][9]

4.1.2. Mobile Phase Systems

The composition of the mobile phase is critical for achieving optimal separation. Two main types of mobile phases are commonly employed:

  • Hexane-based mobile phases: These typically consist of hexane with modifiers like acetonitrile, isopropanol, or toluene.[3][9]

  • Dichloromethane-based mobile phases: These involve dichloromethane with polar modifiers such as acetonitrile or acetone.[9]

Table 1: Example Ag+-HPLC Mobile Phase Gradients for TAG Separation

Mobile Phase System Solvent A Solvent B Gradient Program Flow Rate Reference
Hexane-basedHexane/2-propanol/acetonitrile (99.8:0.1:0.1, v/v/v)Hexane/2-propanol/acetonitrile (96:2:2, v/v/v)0 min: 100% A; 60 min: 52% A + 48% B1.0 mL/min[9]
Dichloromethane-basedDichloromethaneDichloromethane/acetonitrile (90:10, v/v)0 min: 100% A; 60 min: 33% A + 67% B1.0 mL/min[9]
Hexane/TolueneHexaneTolueneLinear gradient1.0 mL/min[3][4]

4.1.3. Detection

Since TAGs lack a strong chromophore, universal detectors are required.

  • Evaporative Light Scattering Detector (ELSD): A common choice for TAG analysis.[7]

  • Mass Spectrometry (MS): Provides structural information and allows for the identification of individual TAG species.[3][8] Atmospheric pressure chemical ionization (APCI) is a frequently used ionization source.[3][8]

4.1.4. Sample Preparation Protocol

  • Extract lipids from the sample using a suitable method (e.g., Folch or Bligh-Dyer).

  • Dry the lipid extract under a stream of nitrogen.

  • Reconstitute the sample in the initial mobile phase (e.g., hexane) to a known concentration (e.g., 1-5 mg/mL).

  • Filter the sample through a 0.45 µm PTFE syringe filter before injection.

4.1.5. HPLC Operating Protocol

  • Equilibrate the column with the initial mobile phase for at least 30 minutes at a constant flow rate.

  • Inject the prepared sample (e.g., 10-20 µL).

  • Run the gradient program as optimized for the specific TAG mixture.

  • Monitor the eluent using the chosen detector.

  • After each run, re-equilibrate the column with the initial mobile phase.

Ag+-TLC is a simpler and more cost-effective technique, often used for preliminary screening, purity checks, or small-scale preparative separations.[1][11]

4.2.1. Plate Preparation

  • Immerse a pre-coated silica gel 60 TLC plate in a 0.5% (w/v) solution of silver nitrate in methanol for at least 5 minutes.[11]

  • Allow the plate to air-dry in a dark place for approximately 2 hours or in an oven at 110°C for up to 10 minutes.[11]

4.2.2. Mobile Phase

A common mobile phase for TAG separation on Ag+-TLC plates is a mixture of hexane and acetone.

Table 2: Example Ag+-TLC Mobile Phase for TAG Separation

Mobile Phase Composition Application Reference
Hexane-acetone (100:3, v/v)Separation of TAGs with up to 3 double bonds[11]
Hexane-acetone-ethanol (100:3:1, v/v/v)General TAG separation[11]

4.2.3. Development and Visualization

  • Spot the sample and standards onto the impregnated plate.

  • Develop the plate in a chromatography tank containing the mobile phase.

  • After development, dry the plate.

  • Visualize the separated TAGs by spraying with a suitable reagent (e.g., 2',7'-dichlorofluorescein) and viewing under UV light, or by charring with sulfuric acid.[2]

Data Presentation

The retention behavior of TAGs in silver-ion chromatography is highly predictable. The following table summarizes the expected elution order based on the degree of unsaturation.

Table 3: Elution Order of TAG Classes in Silver-Ion Chromatography

Elution Order TAG Class Number of Double Bonds Interaction Strength with Ag+
1SSS0None
2SSM1Weak
3SMM2Moderate
4MMM / SSD3Strong
5SMD / MMD4Stronger
6DDD / SML5Very Strong
7DDL / MLL6Very Strong
8DLL / LLL7-9Strongest

S = Saturated fatty acid, M = Monoenoic fatty acid, D = Dienoic fatty acid, L = Trienoic fatty acid

Conclusion

Silver-ion chromatography is an indispensable tool for the separation and analysis of triacylglycerols based on their degree of unsaturation. Both HPLC and TLC formats offer unique advantages for researchers, scientists, and drug development professionals. The detailed protocols and understanding of the separation principles provided in this application note will enable the effective implementation of this technique for the comprehensive characterization of complex lipid samples.

References

Application Note: A Comprehensive Guide to the Separation of OLO and OOL Triacylglycerol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Triacylglycerols (TAGs) are the primary constituents of fats and oils, and their isomeric composition can significantly impact the physical, chemical, and biological properties of a product. The separation of TAG regioisomers, such as 1,3-dioleoyl-2-linoleoyl-glycerol (OLO) and 1,2-dioleoyl-3-linoleoyl-glycerol (OOL), presents a significant analytical challenge due to their identical fatty acid composition and resulting similar physical properties. This application note provides detailed protocols for the separation of OLO and OOL isomers using high-performance liquid chromatography (HPLC), a critical capability for quality control in the food industry, lipid metabolism research, and the development of lipid-based drug delivery systems.[1]

Method 1: Silver-Ion High-Performance Liquid Chromatography (Ag-HPLC)

Silver-ion HPLC is a powerful technique for separating unsaturated lipids. The separation is based on the formation of reversible complexes between silver ions on the stationary phase and the π-electrons of the double bonds in the fatty acid chains.[1][2] This interaction is influenced by the number, configuration (cis/trans), and position of the double bonds, allowing for the resolution of TAG isomers.[2][3][4]

Experimental Protocol
  • Sample Preparation:

    • Dissolve the lipid sample in a non-polar solvent, such as hexane or a hexane/mobile phase mixture, to a final concentration of 1-10 mg/mL.[1]

    • Filter the sample through a 0.2 µm PTFE syringe filter before injection to remove any particulate matter.[1]

  • HPLC System and Conditions:

    • HPLC System: A standard HPLC system equipped with a column oven and a suitable detector (e.g., Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS)).[1]

    • Column: A commercially available or lab-prepared silver-ion column (e.g., silica gel loaded with silver ions).[1][5]

    • Mobile Phase: A gradient of a polar solvent (e.g., acetone or acetonitrile) in a non-polar solvent (e.g., 1,2-dichloroethane-dichloromethane). The specific gradient will depend on the complexity of the sample and may require optimization.[1]

    • Flow Rate: Typically in the range of 0.5-1.5 mL/min.

    • Column Temperature: Maintained at a constant temperature, often near ambient, to ensure reproducible retention times.

  • Detection:

    • Evaporative Light Scattering Detector (ELSD): A universal detector suitable for non-volatile analytes like TAGs.[1]

    • Mass Spectrometry (MS): Provides structural information and allows for the identification of isomers based on their fragmentation patterns when coupled with techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).[1][6]

Data Presentation
ParameterConditionExpected Outcome
Column Silver-ion impregnated silicaSeparation based on unsaturation
Mobile Phase Gradient of acetone in hexane/dichloroethaneElution of isomers with differing double bond interactions
Flow Rate 1.0 mL/minAdequate resolution within a reasonable run time
Temperature 20°CStable and reproducible retention times
Detection ELSD or APCI-MSUniversal detection or specific identification of isomers
Retention Order OOL is generally expected to elute before OLO due to stronger interaction of the sn-2 linoleoyl group with the stationary phase.

Experimental Workflow: Ag-HPLC

Ag-HPLC Experimental Workflow cluster_0 cluster_1 cluster_2 cluster_3 A Sample Preparation B Dissolve in Hexane (1-10 mg/mL) A->B C Filter (0.2 µm PTFE) B->C E Inject into Ag-HPLC System C->E D HPLC Analysis F Separation on Silver-Ion Column E->F H ELSD or MS F->H G Detection J Quantify OLO and OOL Peaks H->J I Data Analysis

Workflow for the separation of TAG isomers by Silver-Ion HPLC.

Method 2: Non-Aqueous Reversed-Phase HPLC (NARP-HPLC)

NARP-HPLC separates TAGs based on their equivalent carbon number (ECN), where ECN = (Number of Carbon Atoms) - 2 * (Number of Double Bonds).[7] For isomers like OLO and OOL, which have the same ECN, separation is still possible due to subtle differences in their molecular shape and interaction with the stationary phase. The isomer with the unsaturated fatty acid at the sn-2 position (OLO) is often retained less strongly than the isomer with the unsaturated fatty acid at the sn-1 or sn-3 position (OOL).[8]

Experimental Protocol
  • Sample Preparation:

    • Dissolve the lipid sample in the initial mobile phase solvent (e.g., acetonitrile/2-propanol) to a concentration of 1-5 mg/mL.[1]

    • Filter the sample through a 0.2 µm PTFE syringe filter prior to injection.[1]

  • HPLC System and Conditions:

    • HPLC System: A standard HPLC or UHPLC system with a column thermostat and a suitable detector (ELSD or MS).[1]

    • Column: A C18 or C28 reversed-phase column is commonly used. Polymeric ODS columns have also been shown to be effective.[1][9]

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 2-propanol (e.g., 70:30 v/v). The exact ratio may need optimization.[1][8]

    • Flow Rate: Typically around 1.0 mL/min.[1]

    • Column Temperature: A controlled, often sub-ambient, temperature (e.g., 18°C) is crucial for achieving resolution.[1]

  • Detection:

    • ELSD: Provides a universal detection method for TAGs.[1]

    • APCI-MS: Allows for positive identification of the eluting isomers.[9]

Data Presentation
ParameterConditionExpected Outcome
Column C18 or C28 Reversed-PhaseSeparation based on polarity and molecular shape
Mobile Phase Acetonitrile/2-Propanol (70:30, v/v)Isocratic elution with good resolution
Flow Rate 1.0 mL/minEfficient separation
Temperature 18°CEnhanced resolution of isomers
Detection ELSD or APCI-MSUniversal or specific detection
Retention Order OLO is expected to elute before OOL.

Experimental Workflow: NARP-HPLC

NARP-HPLC Experimental Workflow cluster_0 cluster_1 cluster_2 cluster_3 A Sample Preparation B Dissolve in Acetonitrile/2-Propanol (1-5 mg/mL) A->B C Filter (0.2 µm PTFE) B->C E Inject into NARP-HPLC System C->E D HPLC Analysis F Separation on C18/C28 Column (Controlled Temperature) E->F H ELSD or MS F->H G Detection J Quantify OLO and OOL Peaks H->J I Data Analysis

Workflow for the separation of TAG regioisomers by NARP-HPLC.

Method 3: Multi-Dimensional HPLC for Comprehensive Isomer Analysis

For highly complex lipid samples, a single HPLC method may not provide complete resolution. A multi-dimensional approach, which combines different separation mechanisms, can be highly effective. A common strategy involves an initial separation by NARP-HPLC to fractionate TAGs by their ECN, followed by a second dimension of Ag-HPLC to separate the isomers within each fraction based on unsaturation.[1]

Logical Workflow: Multi-Dimensional HPLC

Logical Workflow for Multi-Dimensional HPLC Analysis Sample Complex Lipid Sample NARP_HPLC 1st Dimension: NARP-HPLC Sample->NARP_HPLC Fractionation Fraction Collection (by ECN) NARP_HPLC->Fractionation Separation by ECN Ag_HPLC 2nd Dimension: Ag-HPLC Fractionation->Ag_HPLC Inject Fractions Analysis Isomer Identification and Quantification Ag_HPLC->Analysis Separation by Unsaturation

Logical workflow for multi-dimensional HPLC analysis of TAG isomers.

Conclusion

The choice of the most appropriate HPLC method for the separation of OLO and OOL isomers depends on the specific analytical goal and the complexity of the sample matrix. NARP-HPLC is well-suited for the separation of these regioisomers, particularly when coupled with mass spectrometry for definitive identification.[1] Silver-ion HPLC offers an alternative and powerful approach based on the degree of unsaturation. For comprehensive analysis of complex lipid samples, a multi-dimensional HPLC strategy is recommended. The protocols and workflows presented in this application note provide a robust foundation for researchers to develop and optimize their methods for the critical task of TAG isomer analysis.

References

Application Note: Mass Spectrometry Fragmentation of Oxidized 1,3-dilinoleoyl-2-oleoyl-sn-glycerol (sn-OLO)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid oxidation is a critical process implicated in various physiological and pathological conditions, including inflammation, aging, and cardiovascular diseases. Oxidized triacylglycerols (oxTAGs) are complex lipid species that can serve as biomarkers for oxidative stress and modulate cellular signaling pathways. Understanding the precise structure of these molecules is paramount for elucidating their biological functions. This application note provides a detailed overview of the mass spectrometric fragmentation pattern of an oxidized triacylglycerol, specifically focusing on 1,3-dilinoleoyl-2-oleoyl-sn-glycerol (sn-OLO), a common triacylglycerol found in various biological systems and food products.[1] This document outlines the expected fragmentation pathways for both the native and a common oxidized form (hydroperoxide) of sn-OLO, along with detailed experimental protocols for its analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Molecular Profile of sn-OLO

  • Chemical Name: 1,3-dilinoleoyl-2-oleoyl-sn-glycerol

  • Abbreviation: sn-OLO

  • Chemical Formula: C₅₇H₁₀₀O₆[1]

  • Molecular Weight (Monoisotopic): 884.7517 g/mol [1]

  • Structure: A glycerol backbone with linoleic acid (18:2) esterified at the sn-1 and sn-3 positions and oleic acid (18:1) at the sn-2 position.[1]

Mass Spectrometric Fragmentation of Native sn-OLO

The analysis of triacylglycerols by mass spectrometry typically involves soft ionization techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).[1] Tandem mass spectrometry (MS/MS) is then employed to induce fragmentation and elicit structural information.[1] The primary fragmentation pathway for triacylglycerols is the neutral loss of their constituent fatty acids, resulting in the formation of diacylglycerol (DAG)-like fragment ions.[1]

Table 1: Predicted Major Fragment Ions of Native sn-OLO in Positive Ion Mode

Precursor Ionm/z of PrecursorNeutral Lossm/z of Fragment IonFragment Ion Identity
[M+NH₄]⁺902.8145Linoleic Acid (C₁₈H₃₂O₂)622.5328[DAG(18:1/18:2)+NH₄]⁺
[M+NH₄]⁺902.8145Oleic Acid (C₁₈H₃₄O₂)620.5171[DAG(18:2/18:2)+NH₄]⁺
[M+Na]⁺907.7336Linoleic Acid (C₁₈H₃₂O₂)627.4957[DAG(18:1/18:2)+Na]⁺
[M+Na]⁺907.7336Oleic Acid (C₁₈H₃₄O₂)625.4800[DAG(18:2/18:2)+Na]⁺

Note: The relative intensity of the fragment ions can provide information about the position of the fatty acids on the glycerol backbone. Generally, the loss of fatty acids from the sn-1 and sn-3 positions is favored over the loss from the sn-2 position.[1]

Mass Spectrometric Fragmentation of Oxidized sn-OLO (sn-OLO-OOH)

The introduction of an oxygen-containing functional group, such as a hydroperoxide (-OOH), significantly alters the fragmentation pattern of the triacylglycerol. The position of the hydroperoxide group on the fatty acid chain can often be determined by characteristic fragment ions. For this application note, we will consider a hydroperoxide group on one of the linoleic acid moieties (hydroperoxyoctadecadienoic acid, HpODE).

Table 2: Predicted Major Fragment Ions of sn-OLO-OOH in Positive Ion Mode (as [M+Na]⁺ adduct)

Precursor Ionm/z of PrecursorNeutral Lossm/z of Fragment IonFragment Ion Identity/Comment
[M+Na]⁺939.7235Linoleic Acid (C₁₈H₃₂O₂)659.4856[DAG(18:1/18:2-OOH)+Na]⁺
[M+Na]⁺939.7235Oleic Acid (C₁₈H₃₄O₂)657.4699[DAG(18:2/18:2-OOH)+Na]⁺
[M+Na]⁺939.7235Hydroperoxyoctadecadienoic Acid (C₁₈H₃₂O₄)627.4957[DAG(18:1/18:2)+Na]⁺
[M+Na]⁺939.7235Cleavage at hydroperoxide groupVariesPositional isomers of HpODE can yield specific fragment ions. For example, 9-HpODE can yield a fragment at m/z 768.8 ([M+Na-171]⁺) and 13-HpODE can yield a fragment at m/z 809.8 ([M+Na-129]⁺) in related oxidized TAGs.[2]

Experimental Protocol: LC-MS/MS Analysis of Oxidized sn-OLO

This protocol provides a general framework for the analysis of oxidized triacylglycerols. Optimization may be required based on the specific sample matrix and instrumentation.

1. Sample Preparation (Lipid Extraction)

  • A modified Bligh and Dyer or Folch extraction is commonly used to extract lipids from biological samples.

  • Protocol:

    • Homogenize the sample in a mixture of chloroform:methanol (1:2, v/v).

    • Add chloroform and water to achieve a final ratio of chloroform:methanol:water of 2:2:1.8 (v/v).

    • Centrifuge to separate the phases.

    • Collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

    • Reconstitute the dried extract in an appropriate solvent for LC-MS analysis (e.g., methanol/2-propanol).

2. Liquid Chromatography (LC)

  • Reverse-phase chromatography is typically used for the separation of triacylglycerols.

  • LC Conditions:

    • Column: C18 column (e.g., 2.1 mm x 150 mm, 1.8 µm particle size).

    • Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM ammonium formate.

    • Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate.

    • Gradient: A linear gradient from 30% B to 100% B over 20 minutes, hold at 100% B for 5 minutes, and then re-equilibrate at 30% B for 5 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

3. Mass Spectrometry (MS)

  • A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.

  • MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Gas Flow: Instrument-specific optimized values.

    • Data Acquisition: Full scan MS from m/z 300-1200, followed by data-dependent MS/MS of the top 5 most intense ions.

    • Collision Energy: Ramped collision energy (e.g., 20-50 eV) to obtain informative fragment spectra.

Diagrams

Fragmentation_Pathway_snOLO cluster_precursor Precursor Ion cluster_fragments Fragment Ions snOLO_NH4 sn-OLO [M+NH₄]⁺ m/z 902.8 DAG1 [DAG(18:1/18:2)+NH₄]⁺ m/z 622.5 snOLO_NH4->DAG1 - Linoleic Acid DAG2 [DAG(18:2/18:2)+NH₄]⁺ m/z 620.5 snOLO_NH4->DAG2 - Oleic Acid

Caption: Fragmentation of native sn-OLO [M+NH₄]⁺.

Experimental_Workflow Sample Biological Sample Extraction Lipid Extraction (Bligh & Dyer) Sample->Extraction LC Reverse-Phase LC Separation Extraction->LC MS ESI-MS Analysis (Positive Ion Mode) LC->MS MSMS Tandem MS (MS/MS) (Collision-Induced Dissociation) MS->MSMS Data Data Analysis (Fragmentation Pattern) MSMS->Data

Caption: Experimental workflow for sn-OLO analysis.

Conclusion

The mass spectrometric analysis of oxidized triacylglycerols like sn-OLO provides invaluable information for researchers in various scientific disciplines. By understanding the characteristic fragmentation patterns, it is possible to identify the lipid species, determine the nature and location of the oxidation, and gain insights into the underlying biological processes. The protocols and data presented in this application note serve as a comprehensive guide for the structural elucidation of sn-OLO and other related oxidized lipids.

References

Application Notes and Protocols for the Synthesis of Enantiopure Triglycerides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enantiopure triglycerides, glycerolipids with a defined stereochemistry at the sn-2 position of the glycerol backbone, are of significant interest in the fields of biochemistry, nutrition, and pharmaceutical sciences. The stereospecific arrangement of fatty acids on the glycerol moiety profoundly influences their metabolic fate, physical properties, and biological activity. For instance, the efficacy and metabolism of triglyceride-based drug delivery systems can be dependent on their stereochemistry. Therefore, the ability to synthesize enantiopure triglycerides is crucial for the development of novel therapeutics, functional foods, and for studying lipid metabolism with high precision.

This document provides detailed protocols for the synthesis of enantiopure triglycerides via enzymatic, chemoenzymatic, and chemical methods. It includes quantitative data for comparison of these methods and visual diagrams of the experimental workflows.

Enzymatic Synthesis of Enantiopure Triglycerides

Enzymatic synthesis is a widely used method for producing enantiopure triglycerides due to the high regio- and enantioselectivity of lipases. The most common approach involves a two-step process utilizing a sn-1,3-regiospecific lipase.

Protocol 1: Two-Step Enzymatic Synthesis using a sn-1,3-Regiospecific Lipase

This protocol describes the synthesis of a structured triglyceride of the MLM-type (Medium-Long-Medium chain fatty acids).

Step 1: Ethanolysis of a Symmetrical Triglyceride to 2-Monoacylglycerol (2-MAG)

  • Materials:

    • Symmetrical triglyceride (e.g., Tripalmitin)

    • Dry ethanol

    • Immobilized sn-1,3-regiospecific lipase (e.g., Lipozyme® RM IM from Rhizomucor miehei)

    • Heptane (or other suitable organic solvent)

    • Molecular sieves (4 Å)

  • Procedure:

    • Dissolve the symmetrical triglyceride in heptane in a round-bottom flask.

    • Add dry ethanol to the reaction mixture. A typical molar ratio of triglyceride to ethanol is 1:20.

    • Add the immobilized lipase (e.g., 10% w/w of the triglyceride).

    • Add activated molecular sieves to remove water generated during the reaction.

    • Incubate the reaction mixture at a controlled temperature (e.g., 40-50°C) with constant stirring for 24-48 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

    • Upon completion, filter off the immobilized enzyme.

    • The resulting 2-monoacylglycerol can be purified by crystallization or column chromatography.

Step 2: Esterification of 2-MAG with a Medium-Chain Fatty Acid

  • Materials:

    • Purified 2-Monoacylglycerol (from Step 1)

    • Medium-chain fatty acid (e.g., Caprylic acid)

    • Immobilized sn-1,3-regiospecific lipase (e.g., Lipozyme® RM IM)

    • Heptane (or other suitable organic solvent)

    • Molecular sieves (4 Å)

  • Procedure:

    • Dissolve the purified 2-MAG in heptane in a round-bottom flask.

    • Add the medium-chain fatty acid. A molar ratio of 2-MAG to fatty acid of 1:2.2 is commonly used.

    • Add the immobilized lipase (e.g., 10% w/w of the 2-MAG).

    • Add activated molecular sieves.

    • Incubate the reaction mixture at a controlled temperature (e.g., 60°C) with constant stirring for 24-72 hours.

    • Monitor the formation of the MLM triglyceride by TLC or GC.

    • Once the reaction is complete, filter off the enzyme.

    • The final product can be purified by column chromatography on silica gel.

Quantitative Data for Enzymatic Synthesis
MethodLipase SourceSubstratesKey ConditionsYield (%)Enantiomeric Excess (e.e.) (%)Reference
Two-Step EnzymaticRhizomucor mieheiTripalmitin, Oleic Acid60°C, Solvent-free72>94 for sn-2 palmitic acid[1]
Two-Step EnzymaticRhizopus arrhizusCanarium oil, Caprylic acid40-60°C, Heptane45.36 (incorporation)Not Reported[2]
AcidolysisRhizomucor mieheiTripalmitin, Oleic Acid60°C, n-hexane~80 (of sn-1 enantiomer)Not explicitly stated as e.e.[3]

Chemoenzymatic Synthesis of Enantiopure Triglycerides

This approach combines the use of a chiral starting material from the "chiral pool" with the selectivity of enzymatic reactions. A common starting material is (R)- or (S)-solketal.

Protocol 2: Synthesis from (R)-Solketal

Step 1: Acylation of (R)-Solketal

  • Materials:

    • (R)-Solketal ((2,2-dimethyl-1,3-dioxolan-4-yl)methanol)

    • Fatty acid chloride (e.g., Oleoyl chloride)

    • Pyridine

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve (R)-solketal in dry DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

    • Add pyridine as a base.

    • Cool the mixture to 0°C in an ice bath.

    • Slowly add the fatty acid chloride dropwise with stirring.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Quench the reaction with water and extract the product with DCM.

    • Wash the organic layer with dilute HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the acylated solketal by column chromatography.

Step 2: Deprotection to form sn-1-Monoacylglycerol

  • Materials:

    • Acylated solketal (from Step 1)

    • Boric acid

    • Methanol

  • Procedure:

    • Dissolve the acylated solketal in methanol.

    • Add a catalytic amount of boric acid.

    • Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the resulting sn-1-monoacylglycerol by column chromatography.

Step 3: Enzymatic Diacylation of sn-1-Monoacylglycerol

  • Materials:

    • sn-1-Monoacylglycerol (from Step 2)

    • Fatty acid anhydride (e.g., Caprylic anhydride)

    • Immobilized lipase (e.g., Novozym® 435)

    • Toluene (or other suitable organic solvent)

  • Procedure:

    • Dissolve the sn-1-monoacylglycerol in toluene.

    • Add the fatty acid anhydride (2-3 equivalents).

    • Add Novozym® 435 (e.g., 20% w/w of the monoacylglycerol).

    • Incubate the reaction at a controlled temperature (e.g., 40°C) with stirring for 24-48 hours.

    • Monitor the reaction by TLC.

    • Filter off the enzyme and concentrate the solvent.

    • Purify the final enantiopure triglyceride by column chromatography.

Quantitative Data for Chemoenzymatic Synthesis
MethodChiral PrecursorKey StepsYield (%)Enantiomeric Excess (e.e.) (%)Reference
Solketal Route(R)-SolketalAcylation, Deprotection, Enzymatic Diacylation80-99 (for solketal esterification)>99 (starting material)[4][5]

Chemical Synthesis of Enantiopure Triglycerides

Purely chemical methods often rely on the desymmetrization of prochiral glycerol or the synthesis of chiral diacylglycerol intermediates.

Protocol 3: Desymmetrization of a Prochiral Glycerol Derivative

This protocol is a general representation of the desymmetrization strategy.

  • Materials:

    • A prochiral glycerol derivative (e.g., 2-O-Benzylglycerol)

    • Acylating agent (e.g., fatty acid anhydride)

    • Chiral catalyst (e.g., a chiral DMAP derivative or a chiral organocatalyst)

    • A non-chiral base (e.g., triethylamine)

    • Organic solvent (e.g., DCM)

  • Procedure:

    • Dissolve the prochiral glycerol derivative in the organic solvent in a flask under an inert atmosphere.

    • Add the chiral catalyst (typically 1-10 mol%).

    • Add the non-chiral base.

    • Cool the mixture to the desired temperature (e.g., 0°C or -20°C).

    • Slowly add the acylating agent.

    • Stir the reaction for the specified time (can range from hours to days), monitoring by TLC or chiral HPLC.

    • Quench the reaction and work up as appropriate for the specific catalyst and reagents used.

    • The resulting enantiomerically enriched monoacylated glycerol can be purified by column chromatography.

    • The remaining free hydroxyl groups can then be acylated using standard chemical methods to yield the triglyceride.

Quantitative Data for Chemical Synthesis

| Method | Strategy | Catalyst/Reagent | Key Conditions | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Desymmetrization | Acylative desymmetrization of glycerol | Chiral DMAP derivative | 0.1 mol% catalyst | Moderate to Good | up to 94:6 e.r. |[6] | | Chiral Diacylglycerol Synthesis | Asymmetric dihydroxylation | AD-mix | Not specified for TG | 78 (for diacylglycerol) | High |[7] |

Visualizations of Experimental Workflows

Enzymatic_Synthesis_Workflow cluster_step1 Step 1: Ethanolysis cluster_step2 Step 2: Esterification start1 Symmetrical Triglyceride + Ethanol process1 sn-1,3-Regiospecific Lipase (e.g., Lipozyme RM IM) 40-50°C, 24-48h start1->process1 product1 2-Monoacylglycerol (2-MAG) process1->product1 start2 2-MAG + Medium-Chain Fatty Acid product1->start2 Purification process2 sn-1,3-Regiospecific Lipase (e.g., Lipozyme RM IM) 60°C, 24-72h start2->process2 product2 Enantiopure MLM Triglyceride process2->product2

Caption: Workflow for the two-step enzymatic synthesis of an enantiopure triglyceride.

Chemoenzymatic_Synthesis_Workflow cluster_step1 Step 1: Chemical Acylation cluster_step2 Step 2: Deprotection cluster_step3 Step 3: Enzymatic Diacylation start1 (R)-Solketal + Fatty Acid Chloride process1 Pyridine, DCM 0°C to RT, 12-24h start1->process1 product1 Acylated Solketal process1->product1 start2 Acylated Solketal product1->start2 Purification process2 Boric Acid, Methanol RT, 1-3h start2->process2 product2 sn-1-Monoacylglycerol process2->product2 start3 sn-1-MAG + Fatty Acid Anhydride product2->start3 Purification process3 Novozym 435 40°C, 24-48h start3->process3 product3 Enantiopure Triglyceride process3->product3

Caption: Chemoenzymatic synthesis workflow starting from a chiral precursor.

Chemical_Synthesis_Workflow cluster_step1 Step 1: Desymmetrization cluster_step2 Step 2: Diacylation start1 Prochiral Glycerol Derivative process1 Acylating Agent Chiral Catalyst Base, Solvent start1->process1 product1 Enantiomerically Enriched Monoacylated Glycerol process1->product1 start2 Monoacylated Glycerol product1->start2 Purification process2 Acylating Agent Standard Conditions start2->process2 product2 Enantiopure Triglyceride process2->product2

Caption: General workflow for the chemical synthesis via desymmetrization.

References

Application Note: High-Throughput Analysis of Triacylglycerols Using Supercritical Fluid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and high-throughput method for the analysis of triacylglycerols (TAGs) using Supercritical Fluid Chromatography (SFC). SFC offers significant advantages over traditional techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), including faster analysis times, reduced organic solvent consumption, and unique selectivity for isomeric species.[1][2] This method is particularly well-suited for researchers, scientists, and drug development professionals working with complex lipid mixtures in various matrices such as vegetable oils, and biological samples.[1][3][4] The protocols provided herein detail the experimental setup, sample preparation, and analytical conditions for the successful separation and quantification of TAGs.

Introduction

Triacylglycerols are the main constituents of natural oils and fats, playing crucial roles in energy storage and cellular signaling.[5] The comprehensive analysis of TAG profiles is essential for quality control in the food industry, biomarker discovery in clinical research, and understanding lipid metabolism in drug development.[4][6] Traditional chromatographic methods for TAG analysis often face challenges such as long run times, thermal degradation of analytes (GC), and high consumption of organic solvents (HPLC).[2]

Supercritical Fluid Chromatography, utilizing supercritical carbon dioxide as the primary mobile phase, provides a powerful alternative for lipid analysis.[2][7] The low viscosity and high diffusivity of the supercritical fluid mobile phase enable high-speed separations without compromising resolution.[2][5] Furthermore, SFC is compatible with a wide range of detectors, including mass spectrometry (MS) and evaporative light scattering detectors (ELSD), providing both quantitative and structural information.[8] This application note presents optimized SFC methods for the separation of TAGs based on carbon number, degree of unsaturation, and even regioisomeric and enantiomeric forms.[1][3][9]

Experimental Protocols

Protocol 1: General TAG Profiling using a C18 Column

This protocol is suitable for the general profiling of TAGs in samples such as vegetable oils, providing separation based on both carbon number and degree of saturation.[1][9]

Instrumentation:

  • Agilent 1260 Infinity II SFC System or equivalent

  • Agilent 6500 series QTOF mass spectrometer or equivalent ESI source[1]

  • Evaporative Light Scattering Detector (ELSD)

Chromatographic Conditions:

ParameterValue
Column C18 (e.g., Agilent HSS C18 SB)[8]
Mobile Phase A Supercritical CO₂
Mobile Phase B (Modifier) Methanol/Acetonitrile (50:50, v/v) with 0.1% Ammonium Formate[8][10]
Gradient 5% to 40% B over 10 minutes
Flow Rate 3.0 mL/min
Back Pressure 150 bar[11]
Column Temperature 40 °C[11]
Injection Volume 2 µL

Sample Preparation:

  • Accurately weigh 10 mg of the oil sample into a 10 mL volumetric flask.

  • Dissolve the sample in 10 mL of n-hexane or a methanol/chloroform mixture.

  • Vortex the sample for 1 minute to ensure complete dissolution.

  • Filter the sample through a 0.22 µm PTFE syringe filter into an autosampler vial.

Data Acquisition and Analysis:

  • For MS detection, operate the instrument in positive ion mode. Set the precursor ion as the ammonium adduct [M+NH₄]⁺ and monitor the neutral loss of the fatty acid moieties for product ion scans.[5][12]

  • For ELSD detection, set the nebulizer temperature to 40°C and the evaporator temperature to 60°C.

  • Peak identification can be performed by comparing retention times with known standards and confirmed by mass spectral data.

Protocol 2: Isomer-Specific TAG Analysis using a Chiral Column

This protocol is designed for the challenging separation of TAG regioisomers and enantiomers, which is critical for understanding their distinct physical and nutritional properties.[3]

Instrumentation:

  • SFC system coupled with a triple quadrupole mass spectrometer (SFC/MS/MS)[3]

Chromatographic Conditions:

ParameterValue
Column CHIRALPAK® IG-U[3]
Mobile Phase A Supercritical CO₂
Mobile Phase B (Modifier) Methanol/Acetonitrile (varying ratios)[3]
Gradient/Isocratic Isocratic or shallow gradient depending on the specific isomers
Flow Rate 1.5 mL/min
Back Pressure 120 bar
Column Temperature 35 °C
Injection Volume 1 µL

Sample Preparation:

  • Sample preparation follows the same procedure as in Protocol 1. For complex biological samples, a solid-phase extraction (SPE) cleanup step may be necessary to remove interfering compounds.

Data Acquisition and Analysis:

  • Utilize Multiple Reaction Monitoring (MRM) mode on the triple quadrupole MS for targeted quantification of specific isomers.

  • Develop linear calibration curves with authentic standards to quantify the concentration of each isomer in the sample.[3]

Data Presentation

The following tables summarize typical retention time data for selected TAGs obtained using the described protocols.

Table 1: Retention Times of Common TAGs on a C18 Column

Triacylglycerol (TAG)AbbreviationCarbon Number:Double BondsRetention Time (min)
TrilinoleinLLL54:68.2
OleoyldilinoleinOLL54:58.5
PalmitoyldilinoleinPLL52:48.9
TrioleinOOO54:39.3
PalmitoyloleoyllinoleinPOL52:39.6
DioleoylpalmitinPOO52:210.1
TripalmitinPPP48:011.5

Table 2: Separation of TAG Regioisomers on a Chiral Column

Isomeric TAG PairRetention Time (min) - Isomer 1Retention Time (min) - Isomer 2
1,2-Dioleoyl-3-palmitoyl-glycerol (OOP)15.8-
1,3-Dioleoyl-2-palmitoyl-glycerol (OPO)16.5-
1-Palmitoyl-2,3-dioleoyl-glycerol (POO)17.2-

Visualizations

Experimental_Workflow_TAG_Analysis cluster_sample_prep Sample Preparation cluster_sfc_analysis SFC-MS/ELSD Analysis cluster_data_processing Data Processing Sample Oil or Biological Sample Dissolution Dissolve in Organic Solvent Sample->Dissolution Filtration Filter (0.22 µm) Dissolution->Filtration SFC SFC System (CO2 + Modifier) Filtration->SFC Column Chromatographic Column (e.g., C18 or Chiral) SFC->Column Detector Detection (MS or ELSD) Column->Detector Chromatogram Obtain Chromatogram Detector->Chromatogram Peak_Integration Peak Integration & Identification Chromatogram->Peak_Integration Quantification Quantification Peak_Integration->Quantification

Caption: Experimental workflow for TAG analysis using SFC.

SFC_Separation_Principle cluster_elution Elution Order TAG_Mixture Triacylglycerol Mixture (Varying Carbon Number & Unsaturation) SFC_Column SFC Column (e.g., C18 Stationary Phase) TAG_Mixture->SFC_Column Separated_TAGs Separated TAGs SFC_Column->Separated_TAGs Elution_1 Lower Carbon Number Higher Unsaturation Separated_TAGs->Elution_1 Early Elution Elution_2 Higher Carbon Number Lower Unsaturation Separated_TAGs->Elution_2 Late Elution

Caption: Principle of TAG separation by SFC on a C18 column.

Conclusion

Supercritical Fluid Chromatography is a highly effective technique for the analysis of triacylglycerols, offering rapid and high-resolution separations. The methods presented in this application note provide a framework for both general TAG profiling and the specific analysis of challenging isomers. By leveraging the unique properties of supercritical fluids, researchers can achieve superior chromatographic performance while reducing environmental impact. The versatility of SFC, particularly when coupled with mass spectrometry, makes it an invaluable tool for lipidomics and related fields.[6]

References

Application Notes and Protocols for 1,3-Dioleoyl-2-linoleoyl-sn-glycerol in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dioleoyl-2-linoleoyl-sn-glycerol is a triacylglycerol containing oleic acid at the sn-1 and sn-3 positions and linoleic acid at the sn-2 position of the glycerol backbone.[1][2][3][4] While it is naturally found in sources like butterfat and certain seed oils, its direct applications in cell culture signaling studies are not extensively documented.[1][2][3][4] However, its structural similarity to diacylglycerols (DAGs), which are crucial second messengers in cellular signaling, suggests its potential as a valuable tool for investigating various cellular processes.

Diacylglycerols are key players in the activation of Protein Kinase C (PKC), a family of enzymes that regulate a wide array of cellular functions including proliferation, differentiation, apoptosis, and immune responses.[5][][7][8][9][10] This document provides detailed application notes and experimental protocols for the potential use of 1,3-dioleoyl-2-linoleoyl-sn-glycerol in cell culture to explore DAG-mediated signaling pathways.

Application Notes

The primary application of 1,3-dioleoyl-2-linoleoyl-sn-glycerol in a cell culture context is hypothesized to be the activation of the Protein Kinase C (PKC) signaling cascade. By mimicking endogenous diacylglycerol, this lipid can be used to study the downstream consequences of PKC activation in various cell types.

Potential Cellular Effects and Research Areas:

  • Immune Cell Modulation: Diacylglycerol signaling is critical in immune cells.[11][12][13][14][15] 1,3-Dioleoyl-2-linoleoyl-sn-glycerol could be used to investigate T-cell activation, cytokine production in macrophages and dendritic cells, and degranulation in mast cells.[11][12]

  • Cancer Biology: PKC isoforms have complex and often contradictory roles in cancer. This compound could be used to probe the effects of PKC activation on cell proliferation, apoptosis, and migration in different cancer cell lines.

  • Neurobiology: In neuronal cells, DAG signaling is involved in neurotransmitter release and synaptic plasticity. 1,3-Dioleoyl-2-linoleoyl-sn-glycerol may be a useful tool for studying these processes.

  • Metabolic Studies: As a triacylglycerol, this molecule can also be used in studies of lipid metabolism, storage, and lipotoxicity in various cell types like hepatocytes and adipocytes.

Data Presentation

The following table summarizes potential quantitative data from hypothetical studies on the effects of 1,3-Dioleoyl-2-linoleoyl-sn-glycerol.

Cell LineTreatmentConcentration (µM)Incubation Time (h)Endpoint MeasuredObserved Effect
Jurkat (T-lymphocyte)1,3-Dioleoyl-2-linoleoyl-sn-glycerol1024IL-2 ProductionIncreased
MCF-7 (Breast Cancer)1,3-Dioleoyl-2-linoleoyl-sn-glycerol5048Cell Proliferation (MTT Assay)Decreased
SH-SY5Y (Neuroblastoma)1,3-Dioleoyl-2-linoleoyl-sn-glycerol256PKC Translocation to MembraneIncreased
Primary Macrophages1,3-Dioleoyl-2-linoleoyl-sn-glycerol1518TNF-α SecretionIncreased

Signaling Pathways and Experimental Workflow

Diacylglycerol-Mediated Protein Kinase C (PKC) Activation

dag_pkc_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC_inactive Inactive PKC DAG->PKC_inactive recruits & activates PKC_active Active PKC PKC_inactive->PKC_active Downstream Downstream Signaling PKC_active->Downstream phosphorylates targets Ca_release Ca²⁺ Release from ER IP3->Ca_release Ca_release->PKC_inactive Receptor Receptor Activation Receptor->PLC activates Extracellular Extracellular Signal Extracellular->Receptor

Caption: Diacylglycerol (DAG) and PKC signaling pathway.

Experimental Workflow for Investigating Cellular Effects

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep_lipid Prepare Stock Solution of 1,3-Dioleoyl-2-linoleoyl-sn-glycerol treat_cells Treat Cells with Lipid (and controls) prep_lipid->treat_cells prep_cells Seed and Culture Cells prep_cells->treat_cells pkc_assay PKC Activation Assay (e.g., Western Blot for p-PKC, Immunofluorescence for translocation) treat_cells->pkc_assay functional_assay Functional Assays (e.g., Proliferation, Apoptosis, Cytokine ELISA) treat_cells->functional_assay data_analysis Data Analysis and Interpretation pkc_assay->data_analysis functional_assay->data_analysis

Caption: Experimental workflow for cell culture studies.

Experimental Protocols

Protocol 1: Preparation and Application of 1,3-Dioleoyl-2-linoleoyl-sn-glycerol

Materials:

  • 1,3-Dioleoyl-2-linoleoyl-sn-glycerol

  • Ethanol, sterile

  • Phosphate-buffered saline (PBS), sterile

  • Complete cell culture medium appropriate for the cell line

  • Sonicator or vortex mixer

Procedure:

  • Stock Solution Preparation:

    • Dissolve 1,3-Dioleoyl-2-linoleoyl-sn-glycerol in sterile ethanol to prepare a concentrated stock solution (e.g., 10 mg/mL).

    • Store the stock solution at -20°C, protected from light.

  • Working Solution Preparation:

    • On the day of the experiment, thaw the stock solution.

    • Dilute the stock solution in complete cell culture medium to the desired final concentration.

    • Note: The final concentration of ethanol in the culture medium should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of ethanol.

  • Application to Cells:

    • Aspirate the old medium from the cultured cells.

    • Add the freshly prepared medium containing 1,3-Dioleoyl-2-linoleoyl-sn-glycerol (or vehicle control) to the cells.

    • Incubate the cells for the desired period (e.g., 15 minutes to 48 hours) under standard culture conditions (e.g., 37°C, 5% CO₂).

Protocol 2: Protein Kinase C (PKC) Translocation Assay by Immunofluorescence

Materials:

  • Cells cultured on glass coverslips

  • 1,3-Dioleoyl-2-linoleoyl-sn-glycerol working solution

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS (Permeabilization buffer)

  • 5% Bovine Serum Albumin (BSA) in PBS (Blocking buffer)

  • Primary antibody against a PKC isoform (e.g., PKCα, PKCβ)

  • Fluorescently-labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Fluorescence microscope

Procedure:

  • Cell Treatment:

    • Treat cells grown on coverslips with 1,3-Dioleoyl-2-linoleoyl-sn-glycerol or vehicle control for a short duration (e.g., 15-30 minutes).

  • Fixation and Permeabilization:

    • Wash the cells twice with ice-cold PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

    • Wash three times with PBS.

  • Immunostaining:

    • Block non-specific binding by incubating with 5% BSA in PBS for 1 hour.

    • Incubate with the primary anti-PKC antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

    • Wash three times with PBS.

    • Counterstain with DAPI for 5 minutes.

    • Wash twice with PBS.

  • Imaging:

    • Mount the coverslips onto microscope slides.

    • Visualize and capture images using a fluorescence microscope. Analyze the translocation of PKC from the cytosol to the plasma membrane.

Protocol 3: Cell Proliferation (MTT) Assay

Materials:

  • Cells cultured in a 96-well plate

  • 1,3-Dioleoyl-2-linoleoyl-sn-glycerol working solutions at various concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment:

    • Replace the medium with fresh medium containing various concentrations of 1,3-Dioleoyl-2-linoleoyl-sn-glycerol, a vehicle control, and a positive control for proliferation inhibition.

    • Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization and Measurement:

    • Aspirate the medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the vehicle control.

References

Troubleshooting & Optimization

Technical Support Center: Improving HPLC Resolution of Triglyceride Positional Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of triglyceride positional isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to help resolve common issues encountered during HPLC experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why is the separation of triglyceride positional isomers so challenging?

Triglyceride positional isomers, such as 1,2-dipalmitoyl-3-oleoyl-glycerol (PPO) and 1,3-dipalmitoyl-2-oleoyl-glycerol (POP), have identical fatty acid compositions. This results in the same equivalent carbon number (ECN), making their separation by conventional reversed-phase HPLC difficult and often leading to co-elution.[1] The only difference is the position of the fatty acids on the glycerol backbone, which requires highly selective chromatographic systems to resolve.[1]

Q2: I am seeing poor or no resolution between my triglyceride positional isomers. What are the first steps to troubleshoot this issue?

Poor resolution is a common problem. Here’s a systematic approach to troubleshooting:

  • Optimize the Stationary Phase: The choice of HPLC column is critical. For complex mixtures, consider using two or three columns in series to enhance separation. Polymeric octadecylsilane (ODS) columns have shown a greater ability to recognize structural differences between triglyceride positional isomers compared to monomeric ODS columns.[2][3] Silver-ion HPLC (Ag-HPLC) is another powerful technique for isomers differing in the position of double bonds.[2][4]

  • Adjust the Mobile Phase Composition: The mobile phase composition directly influences selectivity and resolution.[2] Acetonitrile is a common primary component.[2] Modifiers like acetone, isopropanol, or methyl tert-butyl ether can be used to fine-tune the separation.[1] Even small changes in the mobile phase composition can significantly impact resolution.[1]

  • Control the Column Temperature: Temperature is a critical parameter in the separation of triglyceride isomers.[5][6] Lowering the temperature can sometimes improve the resolution of certain isomer pairs.[1][6] However, the optimal temperature can be specific to the isomer pair and the chromatographic system being used.[3][6][7][8]

Below is a troubleshooting workflow to guide you through resolving poor resolution:

G start Poor Resolution of Positional Isomers col_check Is the column optimal? (e.g., Polymeric ODS, Ag-ion) start->col_check mp_check Is the mobile phase optimized? (Gradient, Modifier) col_check->mp_check No switch_col Consider a different column type (e.g., Polymeric C18, C30, or Ag-ion) col_check->switch_col Yes temp_check Is the column temperature optimized? mp_check->temp_check No adjust_mp Systematically vary mobile phase modifier (e.g., isopropanol, acetone) mp_check->adjust_mp Yes adjust_temp Optimize temperature (e.g., test in 5°C increments) temp_check->adjust_temp Yes resolved Resolution Improved temp_check->resolved No switch_col->mp_check adjust_mp->temp_check adjust_temp->resolved

Troubleshooting workflow for poor resolution.

Q3: Which HPLC columns are best suited for separating triglyceride positional isomers?

The choice of stationary phase is a key factor. Here is a comparison of commonly used columns:

Column TypeSeparation PrincipleAdvantagesDisadvantages
Polymeric ODS (C18) Partitioning based on polarity and shape recognition.Can recognize structural differences between some positional isomers.[3]May require significant method development.
Monomeric ODS (C18) Partitioning based on hydrophobicity.Good for general triglyceride profiling by ECN.[1]Generally poor selectivity for positional isomers.[1]
Silver-Ion (Ag-HPLC) π-complex formation between silver ions and double bonds in fatty acids.[1][9]Excellent selectivity for isomers based on the number, position, and geometry of double bonds.[10][4][11]Lower selectivity for triglycerides that differ only in acyl chain length.[1]
C30 Columns Shape selectivity for long-chain molecules.Can offer different selectivity compared to C18.Less commonly used, may require specific mobile phases.

For challenging separations, non-endcapped polymeric ODS columns have demonstrated superior performance in differentiating between structurally similar triglyceride positional isomers.[3][7][8]

Q4: How does column temperature affect the separation, and what is the optimal range?

Column temperature has a significant, and sometimes non-intuitive, effect on resolution.

  • Non-Aqueous Reversed-Phase (NARP)-HPLC: In general, increasing the temperature shortens retention times but can decrease selectivity.[5][12] However, for some positional isomer pairs, such as OPO and OOP, lowering the temperature to around 10°C on a non-endcapped polymeric ODS column has been shown to provide the best resolution.[3][7][8] For other pairs, like POP and PPO, an optimal temperature of 25°C has been reported.[3][7][8]

  • Silver-Ion (Ag)-HPLC: The effect of temperature can be opposite to that in reversed-phase chromatography. For hexane-based mobile phases, increasing the temperature can unexpectedly increase the retention times of unsaturated triglycerides, which may improve resolution.[4]

The optimal temperature is highly dependent on the specific isomers, stationary phase, and mobile phase. It is recommended to empirically determine the optimal temperature for your specific separation.

Isomer PairColumn TypeOptimal Temperature (°C)
OPO / OOPNon-endcapped polymeric ODS10
POP / PPONon-endcapped polymeric ODS25

Q5: What are the recommended mobile phase compositions for improving resolution?

For NARP-HPLC, acetonitrile is a common weak solvent, and a stronger solvent is used as a modifier to elute the triglycerides. The choice of modifier is critical for achieving selectivity.

Modifier SolventTypical Starting ConcentrationNotes
Isopropanol 10-30%A common choice, often used in gradients.
Acetone 10-30%Another effective modifier.
Methyl tert-butyl ether (MTBE) 10%Can provide different selectivity.
Dichloromethane VariableUse with caution due to high solvent strength and potential for system incompatibility.

For Ag-HPLC, a common mobile phase is a gradient of a polar modifier in a non-polar solvent, such as acetonitrile in hexane.[10][9]

G start Select HPLC Mode narp NARP-HPLC start->narp ag_hplc Ag-HPLC start->ag_hplc narp_mp Mobile Phase: Acetonitrile with modifier (Isopropanol, Acetone, MTBE) narp->narp_mp ag_hplc_mp Mobile Phase: Hexane with modifier (Acetonitrile, 2-Propanol) ag_hplc->ag_hplc_mp gradient Use gradient elution for complex mixtures narp_mp->gradient ag_hplc_mp->gradient

References

Technical Support Center: Troubleshooting Co-elution of OLO and OOL Triglycerides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving the co-elution of 1-oleoyl-2-linoleoyl-3-oleoyl-glycerol (OLO) and 1-oleoyl-2-oleoyl-3-linoleoyl-glycerol (OOL) triglycerides during high-performance liquid chromatography (HPLC) analysis.

Frequently Asked Questions (FAQs)

Q1: What are OLO and OOL triglycerides and why are they difficult to separate?

OLO (1-oleoyl-2-linoleoyl-3-oleoyl-glycerol) and OOL (1-oleoyl-2-oleoyl-3-linoleoyl-glycerol) are triglyceride regioisomers. This means they are composed of the same fatty acids (two oleic acids and one linoleic acid) but differ in their placement on the glycerol backbone. This subtle structural difference results in very similar physicochemical properties, making their separation by conventional chromatographic techniques challenging and often leading to co-elution.[1][2]

Q2: What are the primary causes of OLO and OOL co-elution in HPLC?

The primary causes of co-elution for these isomers are:

  • Insufficient Selectivity of the Stationary Phase: Standard C18 columns may not provide enough selectivity to differentiate between the minor structural variations of regioisomers.

  • Suboptimal Mobile Phase Composition: The mobile phase composition may not create a sufficient partitioning difference between OLO and OOL.

  • Inadequate Temperature Control: Temperature can influence the selectivity of the separation, and a non-optimized temperature can lead to peak overlap.

Q3: What are the initial steps to troubleshoot the co-elution of OLO and OOL?

  • Optimize the Mobile Phase: Systematically adjust the ratio of the organic solvents in your mobile phase.

  • Adjust the Column Temperature: Evaluate the effect of different column temperatures on the separation.

  • Consider a Different Stationary Phase: If mobile phase and temperature optimization are insufficient, switching to a more selective column, such as a polymeric C18 or a silver-ion column, is recommended.

Troubleshooting Guide

Issue: Poor or No Resolution Between OLO and OOL Peaks

This is the most common issue, where OLO and OOL elute as a single, broad peak or as closely overlapping peaks.

Troubleshooting Workflow

G start Start: Co-elution of OLO and OOL mobile_phase Optimize Mobile Phase (Adjust Solvent Ratio/Gradient) start->mobile_phase resolved Resolution Achieved mobile_phase->resolved Improved Separation unresolved Resolution Still Poor mobile_phase->unresolved No Improvement temp Optimize Column Temperature (Test a range, e.g., 10-30°C) temp->resolved Improved Separation unresolved2 Resolution Still Poor temp->unresolved2 No Improvement column Change Stationary Phase (Polymeric C18 or Ag-Ion) column->resolved unresolved->temp unresolved2->column

Caption: A workflow for troubleshooting the co-elution of OLO and OOL triglycerides.

Question: How can I optimize the mobile phase to improve the separation of OLO and OOL?

Answer:

Mobile phase optimization is a critical first step in resolving co-eluting peaks. The goal is to alter the selectivity of the chromatographic system.

  • Adjust Solvent Ratios: For reversed-phase HPLC, a mobile phase consisting of acetonitrile and a stronger solvent like isopropanol, acetone, or methyl tert-butyl ether (MTBE) is commonly used.[2] Systematically vary the ratio of these solvents. Small changes can have a significant impact on resolution.

  • Implement a Shallow Gradient: A shallow gradient elution, where the concentration of the stronger solvent is increased slowly over time, can enhance the separation of closely eluting compounds.

Experimental Protocol: Mobile Phase Optimization

  • Initial Conditions: Start with an isocratic mobile phase, for example, acetonitrile/isopropanol (70:30, v/v).

  • Systematic Variation:

    • Decrease the isopropanol concentration in 2% increments (e.g., 72:28, 74:26).

    • Increase the isopropanol concentration in 2% increments (e.g., 68:32, 66:34).

  • Gradient Elution:

    • Design a linear gradient starting from a lower concentration of the stronger solvent and slowly increasing it. For example, start with 20% isopropanol and increase to 40% over 30 minutes.

  • Evaluate Results: After each run, carefully examine the chromatogram for any signs of peak separation or changes in peak shape.

Question: What is the effect of column temperature on the separation of OLO and OOL?

Answer:

Column temperature plays a significant role in triglyceride separations. In reversed-phase HPLC, lower temperatures often lead to better resolution of regioisomers.[2][3] This is because lower temperatures can enhance the subtle intermolecular interactions between the analytes and the stationary phase, leading to improved selectivity. Conversely, in silver-ion chromatography, higher temperatures can sometimes increase retention times for unsaturated compounds.[4]

Experimental Protocol: Temperature Optimization

  • Set Initial Temperature: Begin with a standard column temperature, for example, 25°C.

  • Systematic Variation:

    • Decrease the temperature in 5°C increments (e.g., 20°C, 15°C, 10°C).

    • Increase the temperature in 5°C increments (e.g., 30°C, 35°C), although lower temperatures are generally more effective for reversed-phase separation of these isomers.

  • Equilibration: Ensure the column is thoroughly equilibrated at each new temperature before injecting the sample.

  • Analyze Chromatograms: Compare the resolution of the OLO and OOL peaks at each temperature to determine the optimal setting.

Question: When should I consider changing the HPLC column, and what are the recommended alternatives?

Answer:

If optimizing the mobile phase and temperature does not resolve the co-elution, changing the stationary phase is the next logical step. For OLO and OOL separation, two types of columns are particularly effective:

  • Polymeric C18 Columns: These columns have a different bonded phase structure compared to traditional monomeric C18 columns. The polymeric nature of the stationary phase provides a greater ability to recognize the three-dimensional shape of the triglyceride isomers, which can lead to improved separation of regioisomers.[5][6] The mechanism is thought to involve the recognition of the linear structure of the fatty acids and their binding positions.[6]

  • Silver-Ion (Ag-Ion) Columns: This is a powerful technique for separating unsaturated compounds. The stationary phase is impregnated with silver ions, which form reversible π-complexes with the double bonds of the fatty acids. The strength of these complexes depends on the number and position of the double bonds, allowing for the separation of isomers with the same degree of unsaturation but different double bond locations.[7]

Logical Relationship of Separation Principles

G cluster_0 Reversed-Phase Chromatography cluster_1 Silver-Ion Chromatography rp Standard C18 poly Polymeric C18 rp->poly Improved Shape Recognition ag Ag-Ion Column start OLO/OOL Mixture start->rp Separation by Hydrophobicity start->ag Separation by Unsaturation

Caption: Comparison of separation principles for OLO and OOL triglycerides.

Data Presentation

The following table provides a hypothetical representation of retention times for OLO and OOL under different chromatographic conditions to illustrate the expected effects of parameter changes. Actual retention times will vary depending on the specific HPLC system, column, and exact mobile phase composition.

Condition Stationary Phase Mobile Phase (ACN:IPA) Temperature (°C) Hypothetical Retention Time (min) - OOL Hypothetical Retention Time (min) - OLO Resolution (Rs)
1Standard C1870:302515.215.20.00
2Standard C1875:252518.518.60.50
3Standard C1875:251522.122.40.85
4Polymeric C1875:251521.822.51.50
5Silver-IonHexane:ACN (99:1)2025.326.81.80

ACN: Acetonitrile, IPA: Isopropanol

Detailed Experimental Protocols

Method 1: Separation using a Polymeric C18 Column

This protocol is designed to enhance the separation of OLO and OOL based on their structural differences.

Experimental Workflow

G prep Sample Preparation (Dissolve in Mobile Phase, Filter) hplc HPLC System Setup (Polymeric C18 Column, Thermostatted) prep->hplc injection Inject Sample hplc->injection separation Isocratic Elution (Optimized ACN:IPA ratio, Low Temperature) injection->separation detection Detection (ELSD or MS) separation->detection analysis Data Analysis (Assess Resolution) detection->analysis

Caption: Workflow for the separation of OLO and OOL using a polymeric C18 column.

  • Sample Preparation:

    • Dissolve the triglyceride sample in the initial mobile phase (e.g., acetonitrile/isopropanol) to a concentration of 1-5 mg/mL.

    • Filter the sample through a 0.45 µm PTFE syringe filter before injection.

  • HPLC Conditions:

    • Column: Polymeric C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic elution with an optimized ratio of acetonitrile and isopropanol (e.g., 75:25 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 15°C.

    • Detector: Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS).

    • Injection Volume: 10-20 µL.

  • Expected Outcome: Improved resolution between the OLO and OOL peaks compared to a standard C18 column, with OLO typically eluting slightly later due to potential differences in its interaction with the polymeric stationary phase.

Method 2: Separation using a Silver-Ion (Ag-Ion) Column

This method leverages the interaction of silver ions with the double bonds in the fatty acid chains to achieve separation.

Experimental Workflow

G prep Sample Preparation (Dissolve in Hexane, Filter) hplc HPLC System Setup (Ag-Ion Column, Thermostatted) prep->hplc injection Inject Sample hplc->injection separation Isocratic Elution (Hexane with low % ACN) injection->separation detection Detection (ELSD or MS) separation->detection analysis Data Analysis (Assess Resolution) detection->analysis

Caption: Workflow for the separation of OLO and OOL using a silver-ion column.

  • Sample Preparation:

    • Dissolve the triglyceride sample in hexane to a concentration of 1-5 mg/mL.

    • Filter the sample through a 0.45 µm PTFE syringe filter.

  • HPLC Conditions:

    • Column: Silver-ion HPLC column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic elution with hexane containing a small percentage of a polar modifier like acetonitrile (e.g., 1% acetonitrile in hexane).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 20°C.

    • Detector: ELSD or MS.

    • Injection Volume: 10-20 µL.

  • Expected Outcome: Baseline or near-baseline separation of OLO and OOL based on the differential interaction of their double bonds with the silver ions. The elution order will depend on the specific interactions, but a clear separation is expected.

References

Technical Support Center: Optimizing Mass Spectrometry for Triglyceride Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for triglyceride analysis using mass spectrometry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the mass spectrometric analysis of triglycerides.

Issue 1: Poor or No Triglyceride Signal

Q: I am not seeing any signal for my triglyceride analytes. What are the common causes and how can I troubleshoot this?

A: Lack of signal for triglycerides is a common issue that can stem from several factors, from sample preparation to instrument settings. Here’s a systematic approach to troubleshooting:

  • Ionization Technique Selection: Triglycerides are non-polar molecules and require an appropriate ionization source.

    • Electrospray Ionization (ESI): While widely used, ESI requires the formation of adduct ions for neutral molecules like triglycerides.[1][2] Ensure your mobile phase contains an adduct-forming salt.

    • Atmospheric Pressure Chemical Ionization (APCI): APCI is often more suitable for less polar compounds and can provide better sensitivity for triglycerides, especially when coupled with non-aqueous mobile phases.[3][4]

    • Atmospheric Pressure Photoionization (APPI): APPI can offer lower detection limits and higher signal-to-noise ratios for lipids compared to APCI and ESI without mobile phase modifiers.[5]

  • Adduct Formation (for ESI): Triglycerides are neutral and require the formation of adduct ions to be detected in ESI.[1]

    • Ammonium Adducts ([M+NH₄]⁺): This is the most common and generally recommended adduct for triglyceride analysis as it is compatible with chromatographic conditions.[1][2] Ensure your mobile phase contains ammonium acetate or ammonium formate (typically 5-10 mM).

    • Sodium Adducts ([M+Na]⁺): Sodium adducts can be more abundant than protonated molecules, especially if there is sodium contamination in the system or glassware.[6] While they can enhance signal, they can also lead to spectral complexity.

    • Lithium Adducts ([M+Li]⁺): Lithium adducts can provide more informative fragmentation patterns for structural identification.[2][7][8]

  • Source Parameters Optimization:

    • Gas Flow Rates (Sheath and Auxiliary Gas): Proper gas flow is crucial for desolvation. Start with the manufacturer's recommended settings and optimize by systematically increasing the flow rates. High flow rates are often necessary for the efficient volatilization of triglycerides.[9]

    • Vaporizer/Capillary Temperature: Triglycerides require high temperatures for efficient desolvation. Typical temperatures range from 300°C to 350°C.[10]

Issue 2: In-source Fragmentation and Complex Spectra

Q: My mass spectra for triglycerides are very complex, showing many fragments instead of a clear molecular ion. How can I minimize in-source fragmentation?

A: In-source fragmentation can complicate data interpretation and affect quantification.[11][12] Here are the key parameters to adjust:

  • Cone Voltage (or Declustering Potential/Fragmentor Voltage): This is one of the most critical parameters for controlling in-source fragmentation.[13]

    • Too High: A high cone voltage can induce fragmentation of the triglyceride molecule, leading to the loss of fatty acid chains and a weak or absent molecular ion.[14][15]

    • Too Low: A very low cone voltage may not be sufficient to desolvate the ions effectively, leading to poor signal.

    • Optimization: Start with a low cone voltage (e.g., 20-40 V) and gradually increase it while monitoring the intensity of the molecular ion adduct and the fragment ions.

  • Ionization Energy: Soft ionization techniques like ESI and APCI are designed to minimize fragmentation.[16] However, improper source conditions can still lead to fragmentation.

  • Choice of Adduct: The type of adduct can influence fragmentation. Ammonium adducts are generally stable, while protonated molecules ([M+H]⁺), which are less common for triglycerides, can be more prone to fragmentation.[2]

Frequently Asked Questions (FAQs)

Q1: Which ionization source is better for triglyceride analysis: ESI or APCI?

A1: Both ESI and APCI can be used for triglyceride analysis, and the choice depends on the specific application and available instrumentation.

  • ESI is a very common and sensitive technique, but for neutral molecules like triglycerides, it relies on the formation of adduct ions ([M+NH₄]⁺, [M+Na]⁺, etc.).[1][2] It is highly compatible with liquid chromatography (LC-MS).[4]

  • APCI is generally better suited for non-polar to moderately polar compounds and is less susceptible to matrix effects than ESI.[4] It often produces protonated molecules ([M+H]⁺) and characteristic fragment ions (diacylglycerol-like fragments, [DAG]⁺), which can be useful for structural confirmation.[16][17] For saturated triglycerides, APCI may result in minimal to no protonated molecule, whereas ESI can still form a strong ammonium adduct.[16]

  • APPI has been shown to be 2-4 times more sensitive than APCI for lipid analysis and significantly more sensitive than ESI without mobile phase modifiers.[5]

Q2: What are the most common adducts I should look for in my triglyceride spectra when using ESI?

A2: The most common adducts for triglycerides in positive ion ESI are:

  • Ammonium ([M+NH₄]⁺): This is the preferred adduct for quantification as it is intentionally added to the mobile phase (e.g., as ammonium acetate or formate) and provides stable signals.[1][2]

  • Sodium ([M+Na]⁺): Sodium is ubiquitous and can often be seen as an adduct.[6] It can be useful for identification but can also complicate spectra if both ammonium and sodium adducts are present.

  • Protonated Molecule ([M+H]⁺): This is less common and generally much weaker for triglycerides compared to adducts.[2]

Q3: How does the degree of unsaturation of triglycerides affect their analysis by APCI-MS?

A3: The degree of unsaturation significantly impacts the ionization and fragmentation in APCI-MS.

  • Saturated Triglycerides: These tend to show only diglyceride fragment ions and very weak or no protonated molecular ions ([M+H]⁺).[17]

  • Monounsaturated Triglycerides: These typically show the diglyceride fragment ion as the base peak, with the protonated molecular ion being less intense.[17]

  • Polyunsaturated Triglycerides: These show a predominant protonated molecular ion, with less intense diglyceride fragment peaks.[17]

Quantitative Data Summary

The following table summarizes typical starting parameters for optimizing a mass spectrometry source for triglyceride analysis. These values may vary depending on the specific instrument and application.

ParameterESIAPCITypical RangeRecommendation for Triglycerides
Ionization Polarity PositivePositiveN/APositive ion mode is standard for detecting common adducts.
Capillary/Spray Voltage (kV) YesNo2.5 - 4.5Start around 3.5 kV and optimize for stable spray.
Corona Discharge Current (µA) NoYes2 - 5Start with the manufacturer's recommendation, typically around 4 µA.
Cone/Declustering Potential (V) YesYes20 - 80Start low (20-40 V) to minimize in-source fragmentation and increase as needed for sensitivity.[13]
Vaporizer/Drying Gas Temp (°C) YesYes300 - 400Use a high temperature (e.g., 350°C) for efficient desolvation.[10]
Sheath Gas Flow Rate (Arb. Units) YesYes30 - 50Higher flow rates can aid in desolvation.[10]
Auxiliary Gas Flow Rate (Arb. Units) YesYes5 - 15Optimize for signal stability.[10]
Mobile Phase Additive RequiredOptional5-10 mMFor ESI, use 5-10 mM ammonium acetate or formate to promote [M+NH₄]⁺ adduct formation.[5]

Experimental Protocols

Protocol 1: Basic Sample Preparation for Triglyceride Analysis from Plasma

  • Thaw Plasma: Thaw frozen plasma samples on ice.

  • Protein Precipitation: Add 4 parts of cold isopropanol to 1 part of plasma.

  • Vortex: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Collect Supernatant: Carefully collect the supernatant containing the lipids.

  • Dilution: Dilute the supernatant with the mobile phase (e.g., 9:1 methanol:toluene with 10 mM ammonium acetate) to the desired concentration for injection.[18]

  • Centrifuge Again: Centrifuge the diluted sample at 14,000 x g for 5 minutes before transferring to an autosampler vial.[18]

Protocol 2: Flow Injection Analysis (FIA) for High-Throughput Screening

Flow Injection Analysis (FIA) coupled with tandem mass spectrometry (MS/MS) is a rapid method for quantifying triglycerides without chromatographic separation.[19][20]

  • Prepare Mobile Phase: A typical mobile phase is 9:1 methanol:toluene with 10 mM ammonium acetate.

  • Set Flow Rate: Set a constant flow rate, for example, 100 µL/min.

  • Injection: Inject a small volume (e.g., 5-10 µL) of the prepared sample extract directly into the mobile phase stream.

  • MS Acquisition: Acquire data in Multiple Reaction Monitoring (MRM) mode. The precursor ion is the ammonium adduct of the triglyceride ([M+NH₄]⁺), and the product ion is typically a neutral loss of one of the fatty acid chains.[21]

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Poor Triglyceride Signal Start Start: No/Poor Triglyceride Signal CheckIonization Check Ionization Source Start->CheckIonization ESI Using ESI? CheckIonization->ESI Is the source appropriate? CheckAdducts Check Adduct Formation (ESI) OptimizeSource Optimize Source Parameters CheckAdducts->OptimizeSource Adduct salt present AddSalt Add Ammonium Acetate/Formate (5-10 mM) to Mobile Phase CheckAdducts->AddSalt No adduct salt in mobile phase CheckGases Optimize Gas Flow Rates (Sheath & Aux) OptimizeSource->CheckGases ESI->CheckAdducts Yes APCI Consider APCI/APPI ESI->APCI No AddSalt->OptimizeSource CheckTemp Increase Vaporizer/Capillary Temperature (300-350°C) CheckGases->CheckTemp CheckVoltage Optimize Cone Voltage (Start Low: 20-40V) CheckTemp->CheckVoltage SignalOK Signal Improved CheckVoltage->SignalOK

Caption: Troubleshooting workflow for poor triglyceride signal.

InSource_Fragmentation_Logic Logic for Minimizing In-Source Fragmentation Start High In-Source Fragmentation Observed ConeVoltage Is Cone Voltage Optimized? Start->ConeVoltage ReduceVoltage Systematically Reduce Cone Voltage ConeVoltage->ReduceVoltage No / Too High CheckAdduct Are Stable Adducts Formed? ConeVoltage->CheckAdduct Yes MonitorIons Monitor Ratio of [M+NH4]+ to Fragment Ions ReduceVoltage->MonitorIons MonitorIons->CheckAdduct PromoteAdducts Ensure Sufficient Ammonium Salt in Mobile Phase for ESI CheckAdduct->PromoteAdducts No / Unstable Adducts CheckTemp Is Source Temperature Too High? CheckAdduct->CheckTemp Yes PromoteAdducts->CheckTemp ReduceTemp Slightly Reduce Temperature (while maintaining desolvation) CheckTemp->ReduceTemp Potentially FragmentationReduced Fragmentation Minimized CheckTemp->FragmentationReduced No ReduceTemp->FragmentationReduced

Caption: Logic for minimizing in-source fragmentation.

References

Technical Support Center: Purification of Synthesized sn-OLO Triglyceride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of synthesized sn-1,3-dioleoyl-2-palmitoylglycerol (sn-OLO). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered when synthesizing and purifying sn-OLO triglyceride?

A1: The synthesis of sn-OLO, a structured triglyceride, can result in a variety of impurities that need to be removed to achieve high purity. The most common impurities include:

  • Unreacted starting materials: This can include residual 2-monopalmitin, oleic acid, or other acyl donors.

  • Byproducts of the reaction: These are often the most challenging to separate and include:

    • Mono- and diglycerides: Specifically 1,2- or 1,3-dioleoyl-glycerol and 2-palmitoyl-glycerol.[1]

    • Positional isomers: Such as sn-1,2-dioleoyl-3-palmitoyl-rac-glycerol (OOP). The high structural similarity makes these particularly difficult to separate from the target sn-OLO.[2][3]

    • Other triglyceride species: If the fatty acid sources are not pure, other triglyceride combinations can form.

  • Residual catalyst: Depending on the synthesis method, residual lipase or chemical catalysts may be present.[4]

  • Solvents: Trace amounts of solvents used in the synthesis or initial purification steps may remain.

Q2: What are the primary methods for purifying synthesized sn-OLO?

A2: The primary methods for purifying synthesized sn-OLO are column chromatography, crystallization, and High-Performance Liquid Chromatography (HPLC). Often, a combination of these techniques is employed to achieve the desired purity.

  • Column Chromatography: Typically using silica gel, this method is effective for removing more polar impurities like free fatty acids, mono-, and diglycerides.[4]

  • Crystallization: This technique can be used to isolate the desired triglyceride from a solvent, but optimization of temperature and solvent is crucial. It has been used to achieve purities of over 95%.[5]

  • High-Performance Liquid Chromatography (HPLC): Particularly reversed-phase HPLC (RP-HPLC), is a powerful technique for separating triglycerides with a high degree of resolution. It is especially useful for separating challenging positional isomers.[2][3][6]

Q3: How can I effectively remove free fatty acids from my synthesized sn-OLO?

A3: Free fatty acids can be removed through several methods:

  • Column Chromatography: Silica gel column chromatography is a standard method. The more polar free fatty acids will have a stronger affinity for the silica gel and will elute later than the nonpolar triglycerides.

  • Solvent Extraction: A weak base solution, such as a hydroethanolic potassium hydroxide (KOH) solution, can be used to neutralize and extract free fatty acids.[4]

  • Molecular Distillation: This can be effective for removing volatile free fatty acids from the less volatile triglyceride product.[7]

Troubleshooting Guides

Poor Resolution in HPLC Separation of sn-OLO and its Isomers

Problem: You are observing co-elution or poor separation between sn-OLO (OPO) and its positional isomer sn-OOP.

dot

Caption: Troubleshooting workflow for poor HPLC resolution of sn-OLO.

Troubleshooting Steps:

  • Optimize the Stationary Phase: The choice of HPLC column is critical. For positional isomers like OPO and OOP, non-endcapped polymeric ODS (C18) columns have shown superior performance in recognizing the structural differences compared to monomeric ODS columns.[3][8][9] For isomers differing in the degree or position of unsaturation, silver-ion HPLC (Ag-HPLC) can be a very effective technique.[3]

  • Adjust the Mobile Phase Composition: The mobile phase directly impacts selectivity. A common mobile phase for triglyceride separation is a gradient of acetonitrile and acetone.[6] Fine-tuning the gradient profile can significantly improve the resolution of closely eluting isomers.

  • Control the Column Temperature: Temperature is a crucial factor in triglyceride separations. Lowering the column temperature can enhance the resolution of positional isomers. For the separation of OPO and OOP, a temperature of 10°C has been shown to provide the best results on a polymeric ODS column.[3][8][9]

  • Decrease the Flow Rate: Reducing the flow rate can increase the interaction time of the analytes with the stationary phase, often leading to better resolution, although this will also increase the run time.

Low Yield After Purification

Problem: You are experiencing a significant loss of your sn-OLO product during the purification process.

dot```dot graph Troubleshooting_Low_Yield { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

// Nodes Start [label="Low Purification Yield", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckColumnLoading [label="Column Chromatography:\nCheck Sample Loading", fillcolor="#FBBC05", fontcolor="#202124"]; CheckSolventPolarity [label="Column Chromatography:\nOptimize Elution Solvents", fillcolor="#FBBC05", fontcolor="#202124"]; CheckCrystallization [label="Crystallization:\nReview Solvent and Temperature", fillcolor="#FBBC05", fontcolor="#202124"]; Overloading [label="Avoid Overloading the Column", fillcolor="#4285F4", fontcolor="#FFFFFF"]; StepGradient [label="Use a Stepwise Gradient to\nPrevent Premature Elution", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Solubility [label="Ensure sn-OLO is not\nSoluble in Cold Solvent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CoolingRate [label="Optimize Cooling Rate to\nMaximize Crystal Formation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="Improved Yield", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> CheckColumnLoading; Start -> CheckSolventPolarity; Start -> CheckCrystallization; CheckColumnLoading -> Overloading; CheckSolventPolarity -> StepGradient; CheckCrystallization -> Solubility; CheckCrystallization -> CoolingRate; Overloading -> End; StepGradient -> End; Solubility -> End; CoolingRate -> End; }

Caption: Experimental workflow for sn-OLO purification by column chromatography.

Protocol 2: HPLC Method for Separation of sn-OLO and Positional Isomers

This protocol is based on methods developed for the separation of challenging triglyceride positional isomers. [3][8][9] Instrumentation:

  • HPLC system with a precision pump and a column thermostat.

  • Detector: Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS) is recommended for triglycerides.

Chromatographic Conditions:

  • Column: Non-endcapped polymeric ODS (C18) column.

  • Mobile Phase: A gradient of Acetonitrile (A) and Acetone (B). The exact gradient should be optimized, but a starting point could be a linear gradient from 100% A to a certain percentage of B over 30-60 minutes.

  • Flow Rate: 0.8 - 1.0 mL/min.

  • Column Temperature: 10°C for the separation of OPO and OOP. [3][8][9]* Injection Volume: 5-20 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition or a compatible solvent like isopropanol. Ensure the sample is filtered through a 0.22 µm filter before injection.

Procedure:

  • Equilibrate the column with the initial mobile phase at the specified temperature and flow rate until a stable baseline is achieved.

  • Inject the filtered sample.

  • Run the gradient elution program.

  • Monitor the elution of peaks using the detector. The retention time will be used to identify and quantify the different triglyceride species. sn-OLO (OPO) is expected to elute slightly before its sn-OOP isomer under these conditions.

References

Technical Support Center: Minimizing Acyl Migration in Triglyceride Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize acyl migration during triglyceride synthesis.

Frequently Asked Questions (FAQs)

Q1: What is acyl migration and why is it a problem in triglyceride synthesis?

Acyl migration is an intramolecular reaction where an acyl group (a fatty acid) moves from one position on the glycerol backbone to another. This process leads to the formation of different isomers of mono- and diglycerides. For instance, a desired sn-2 monoacylglycerol can isomerize to the more thermodynamically stable sn-1 monoacylglycerol. This is problematic as the specific position of fatty acids on the glycerol backbone is crucial for the functional, nutritional, and physical properties of the synthesized triglycerides. Uncontrolled acyl migration can result in a lower yield of the target product and introduce impurities that are difficult to separate.

Q2: What are the primary factors that promote acyl migration?

Several factors can accelerate the rate of acyl migration. These include:

  • High Temperatures: Increased temperatures significantly promote acyl migration.[1][2]

  • pH: Both acidic and basic conditions can catalyze acyl migration.

  • Water Activity: The presence of water can facilitate the reaction.

  • Catalyst Type: The choice of catalyst, including both chemical and enzymatic catalysts, can influence the rate of migration.

  • Solvent Polarity: The type of solvent used in the reaction medium plays a critical role.

Q3: How can I minimize acyl migration during enzymatic synthesis?

Minimizing acyl migration during enzymatic synthesis involves optimizing several reaction parameters:

  • Temperature Control: Lowering the reaction temperature is a key strategy to reduce acyl migration.[2] However, the temperature must be high enough to maintain enzyme activity and substrate solubility.

  • Enzyme Selection: Using a highly specific sn-1,3 lipase can help target the desired positions and reduce unwanted side reactions.

  • Solvent Choice: Non-polar solvents like hexane are often preferred as they can help suppress acyl migration compared to solvent-free or more polar solvent systems.[1]

  • Water Removal: In esterification reactions, removing water as it is formed can shift the equilibrium towards product formation and reduce hydrolysis and subsequent migration. This can be achieved using molecular sieves or by conducting the reaction under vacuum.[3]

  • Reaction Time: Minimizing the reaction time can also help to reduce the extent of acyl migration, as it is a time-dependent process.

Q4: Is there a general trend for acyl migration rates based on the fatty acid structure?

Yes, the structure of the fatty acid itself can influence the rate of acyl migration. Studies have shown that the rate of isomerization can be faster for saturated fatty acids compared to polyunsaturated fatty acids (PUFAs). For example, at 37°C and pH 7.4, the order of acyl migration rates from the sn-2 to the sn-1 position in lysophosphatidylcholines was found to be 16:0 > 18:1 > 20:4 > 22:6.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of the desired triglyceride isomer (e.g., 1,3-diglyceride) and high levels of other isomers. Acyl migration is occurring at a high rate.- Lower the reaction temperature: This is the most effective way to reduce acyl migration.[2] - Optimize the reaction time: Shorter reaction times can minimize the extent of isomerization. - Change the solvent: Use a non-polar solvent like hexane, which has been shown to reduce acyl migration rates.[1] - Ensure efficient water removal: In esterification reactions, use molecular sieves or a vacuum to remove water promptly.[3]
Product analysis shows a mixture of mono-, di-, and triglycerides when only a specific diglyceride was expected. The lipase used may not be sufficiently specific, or the reaction conditions are promoting side reactions.- Use a highly specific sn-1,3 lipase: This will help to ensure that the reaction occurs only at the desired positions. - Control the stoichiometry: Adjust the molar ratio of your reactants (e.g., fatty acid to glycerol) to favor the formation of the desired product.[4]
Difficulty in purifying the target product from its isomers. The isomers have very similar physical properties, making separation challenging.- Optimize the reaction to minimize isomer formation: Prevention is better than cure. Use the strategies outlined above to reduce acyl migration. - Employ specialized purification techniques: Techniques like multi-stage molecular distillation or crystallization with specific solvent systems may be necessary for separation.[5][6]

Data on Acyl Migration Rates

The rate of acyl migration is highly dependent on the specific reaction conditions. The following table summarizes some reported data to provide a comparative overview.

System Temperature (°C) Solvent Key Finding Citation
2-Monoacylglycerols rich in DHA20 to 50Hexane, Dichloromethane, Ethanol, Acetone, Acetonitrile, t-butanol, Solvent-freeAcyl migration increased 5.6-fold from 20°C to 50°C. Rate constants followed the order: hexane > solvent-free > dichloromethane > ethanol ≈ acetone ≈ acetonitrile > t-butanol.[1]
1,2-Diacylglycerols from vegetable oil25 to 80Not specifiedThe half-life of 1,2-diacylglycerol was 3,425 hours at 25°C and decreased to 15.8 hours at 80°C.[7]
Lysophosphatidylcholines37Aqueous buffer (pH 7.4)The rate of isomerization of sn-2 16:0 LPC was 2-5 times greater than that of sn-2 22:6 LPC.

Experimental Protocols

Protocol 1: Enzymatic Synthesis of 1,3-Diacylglycerols (1,3-DAGs) with Minimized Acyl Migration

This protocol describes the direct esterification of glycerol with a saturated fatty acid in a solvent-free system, optimized to minimize acyl migration.

Materials:

  • Glycerol

  • Fatty acid (e.g., lauric acid)

  • Immobilized sn-1,3 specific lipase (e.g., Lipozyme RM IM)

  • Vacuum pump

  • Reaction vessel with temperature control and magnetic stirring

Procedure:

  • Reactant Preparation: Add the fatty acid and glycerol to the reaction vessel in a 2:1 molar ratio. For example, use 20 mmol of lauric acid and 10 mmol of glycerol.[3]

  • Enzyme Addition: Add the immobilized lipase to the reaction mixture. An enzyme load of 5% by weight of the total reactants is a good starting point.[3]

  • Reaction Conditions:

    • Set the reaction temperature to 50°C.

    • Stir the mixture at a constant rate to ensure homogeneity.

  • Water Removal: After an initial period (e.g., 1 hour) to allow the reaction to commence, apply a vacuum (e.g., 4 mm Hg) to the system to continuously remove the water produced during esterification.[3]

  • Monitoring the Reaction: Take samples periodically to monitor the conversion of the fatty acid and the formation of 1,3-DAGs using a suitable analytical method such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Reaction Termination and Product Purification:

    • Once the desired conversion is reached (e.g., after 3 hours), stop the reaction by filtering out the immobilized enzyme.[3]

    • The crude product can be purified by molecular distillation to remove unreacted fatty acids and monoglycerides, followed by solvent fractionation to separate 1,3-DAGs from other isomers.[6]

Visualizations

Mechanism of Acyl Migration

Acyl_Migration_Mechanism cluster_start sn-2 Monoglyceride cluster_intermediate Orthoester Intermediate (Transition State) cluster_end sn-1 Monoglyceride sn2_MG CH2OH CH-O-C(=O)R CH2OH intermediate CH2-O CH-O-C-R CH2-O-H sn2_MG:f0->intermediate:f0 Protonation & Nucleophilic Attack sn1_MG CH2-O-C(=O)R CHOH CH2OH intermediate:f2->sn1_MG:f1 Rearrangement

Caption: Mechanism of acyl migration from sn-2 to sn-1 position.

Experimental Workflow for 1,3-DAG Synthesis

Experimental_Workflow start Reactant Preparation (Fatty Acid + Glycerol) enzyme Add sn-1,3 Specific Lipase start->enzyme reaction Esterification Reaction (Controlled Temperature) enzyme->reaction vacuum Apply Vacuum (Water Removal) reaction->vacuum monitor Monitor Reaction Progress (GC/HPLC) vacuum->monitor stop Stop Reaction (Filter Enzyme) monitor->stop Desired Conversion Reached purify1 Molecular Distillation (Remove FFA & MG) stop->purify1 purify2 Solvent Fractionation (Isolate 1,3-DAG) purify1->purify2 product Pure 1,3-DAG purify2->product

Caption: Workflow for enzymatic synthesis of 1,3-diacylglycerols.

References

Technical Support Center: Addressing Matrix Effects in Short Oligonucleotide Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the quantification of short non-coding oligonucleotides (sn-OLOs), such as siRNA and ASOs, using LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact sn-OLO quantification?

A1: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting endogenous components from the sample matrix (e.g., plasma, tissue). This interference can lead to ion suppression or enhancement, which adversely affects the accuracy, precision, and sensitivity of LC-MS/MS-based quantification.[1] Phospholipids are a major cause of ion suppression in biological samples. When not properly managed, matrix effects can lead to erroneous quantitative results.[1]

Q2: What is the "gold standard" for compensating for matrix effects?

A2: The use of a stable isotope-labeled internal standard (SIL-IS) is widely considered the gold standard for mitigating matrix effects in bioanalytical assays. A SIL-IS is chemically identical to the analyte of interest, ensuring it behaves similarly during sample extraction, chromatography, and ionization. This co-elution and co-ionization allow for the correction of variability, leading to highly accurate and precise quantification.

Q3: What are the primary strategies for reducing matrix effects during sample preparation?

A3: The most effective way to combat matrix effects is to improve sample preparation techniques to remove interfering endogenous compounds.[2] The three primary strategies are:

  • Solid-Phase Extraction (SPE): This technique separates oligonucleotides from matrix components based on their physicochemical properties. It is highly effective and can be automated for high-throughput applications.

  • Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquid phases. For oligonucleotides, this often involves extraction from an aqueous sample into an organic solvent.

  • Protein Precipitation (PPT): This method uses a solvent or acid to precipitate proteins out of the sample, which are then removed by centrifugation. While simpler, it may be less clean than SPE or LLE.

Q4: Can chromatographic conditions be optimized to reduce matrix effects?

A4: Yes, optimizing the liquid chromatography (LC) separation is a key strategy. By improving the chromatographic resolution, it's possible to separate the target oligonucleotide from co-eluting matrix components that cause ion suppression or enhancement. This can involve adjusting the mobile phase composition, gradient, or selecting a different column chemistry.

Troubleshooting Guide

Problem: I'm observing significant ion suppression and low signal intensity for my target oligonucleotide.

Possible Cause Troubleshooting Step Expected Outcome
Inadequate Sample Cleanup The sample matrix contains a high concentration of interfering substances (e.g., phospholipids, proteins).Implement a more rigorous sample preparation method. If using protein precipitation, consider switching to Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) for a cleaner extract.
Co-elution with Matrix Components Interfering compounds are eluting from the LC column at the same time as your analyte.Modify the LC gradient to improve separation. Experiment with different ion-pairing reagents or a column with a different chemistry to alter the retention of the oligonucleotide and interfering peaks.
Suboptimal Ionization The mass spectrometer source conditions are not optimized for your oligonucleotide.Optimize source parameters such as ion spray voltage, gas flow, and capillary temperature to maximize the ionization of your target analyte.[3]

Problem: My results show poor accuracy and precision.

| Possible Cause | Troubleshooting Step | Expected Outcome | | :--- | :--- | Inconsistent Sample Preparation | Variability in manual extraction steps is leading to inconsistent recovery. | Automate the sample preparation protocol if possible. Ensure consistent timing, volumes, and mixing for all samples. | | No or Inappropriate Internal Standard | Matrix effects are variably affecting the analyte signal across different samples. | Incorporate a stable isotope-labeled internal standard (SIL-IS). A SIL-IS will co-elute and experience the same matrix effects as the analyte, allowing for reliable correction and improving accuracy and precision.[4] | | Calibration Curve Issues | The calibration standards are not accurately reflecting the behavior of the analyte in the biological matrix. | Prepare calibration standards in the same biological matrix as the unknown samples to account for matrix effects. |

Quantitative Data Summary

The choice of internal standard significantly impacts the accuracy and precision of oligonucleotide quantification. The following table summarizes typical performance data for different internal standard strategies.

Internal Standard TypeAnalyteAccuracy (% Bias)Precision (% CV)Key Takeaway
Stable Isotope-Labeled (SIL-IS) Lipid-conjugated siRNA-5.2% to 3.8%2.1% to 8.5%Provides the highest level of accuracy and precision by closely mimicking the analyte's behavior.[4]
Analog Internal Standard 20-mer Phosphorothioate ASO-10.5% to 7.3%4.5% to 11.2%A viable alternative when a SIL-IS is not available, but may not perfectly compensate for matrix effects.
No Internal Standard 18-mer DNA Oligonucleotide-25.7% to 18.9%15.6% to 28.4%Not recommended for quantitative bioanalysis due to high susceptibility to uncorrected matrix effects.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of Oligonucleotides from Plasma

This protocol provides a general workflow for extracting oligonucleotides from plasma using a weak anion exchange (WAX) SPE plate.

  • Sample Pre-treatment:

    • To 100 µL of plasma, add 10 µL of the internal standard working solution.

    • Add 200 µL of a lysis/loading buffer to disrupt protein binding. Vortex for 1 minute.

  • SPE Plate Conditioning:

    • Condition the wells of the WAX SPE plate with 1 mL of methanol followed by 1 mL of equilibration buffer (e.g., 50 mM ammonium acetate, pH 5.5).

  • Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned SPE plate.

  • Washing:

    • Wash the wells with 1 mL of wash buffer (e.g., 50% acetonitrile in equilibration buffer) to remove unbound matrix components. Repeat this step.

  • Elution:

    • Elute the oligonucleotide with 100 µL of elution buffer (e.g., 100 mM ammonium bicarbonate in 50% acetonitrile, pH 9.5).

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the sample in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of Oligonucleotides

This protocol outlines typical parameters for the analysis of oligonucleotides using ion-pair reversed-phase LC-MS/MS.

  • LC Column: ACQUITY UPLC Premier Oligonucleotide C18, 1.7 µm, 2.1 x 50 mm.[2]

  • Mobile Phase A: 7 mM Triethylamine (TEA) and 80 mM Hexafluoroisopropanol (HFIP) in water.[5]

  • Mobile Phase B: 50% Mobile Phase A and 50% Methanol.[5]

  • Flow Rate: 0.3 mL/min.[5]

  • Column Temperature: 60 °C.[5]

  • Injection Volume: 5 µL.[3]

  • MS Detection: Tandem quadrupole mass spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM).[2][5]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis sample Biological Sample (Plasma, Tissue) is_spike Spike with Internal Standard sample->is_spike extraction Extraction (SPE, LLE, or PPT) is_spike->extraction cleanup Evaporation & Reconstitution extraction->cleanup lcms LC-MS/MS Analysis cleanup->lcms data Data Processing lcms->data quant Quantification data->quant

Caption: General experimental workflow for sn-OLO quantification.

internal_standard_principle cluster_sample Sample Processing cluster_detector MS Detector Analyte Analyte (sn-OLO) Extraction Extraction & LC-MS Analyte->Extraction SIL_IS Stable Isotope-Labeled Internal Standard (SIL-IS) SIL_IS->Extraction Matrix Matrix Components Matrix->Extraction Response_Analyte Analyte Response (Affected by Matrix) Extraction->Response_Analyte Response_IS SIL-IS Response (Affected by Matrix) Extraction->Response_IS Ratio Ratio (Analyte / SIL-IS) = Constant Response_Analyte->Ratio Response_IS->Ratio

Caption: Principle of matrix effect compensation using a SIL-IS.

troubleshooting_tree start Poor Accuracy or High Variability? is_check Using a SIL-IS? start->is_check cleanup_check Is sample cleanup adequate? is_check->cleanup_check Yes implement_is Implement SIL-IS is_check->implement_is No lc_check Is analyte separated from matrix peaks? cleanup_check->lc_check Yes improve_cleanup Improve Sample Cleanup (e.g., switch to SPE) cleanup_check->improve_cleanup No optimize_lc Optimize LC Method lc_check->optimize_lc No end Problem Resolved lc_check->end Yes implement_is->end improve_cleanup->end optimize_lc->end

Caption: Decision tree for troubleshooting matrix effects.

References

Technical Support Center: Optimization of Mobile Phase for TAG Isomer Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of triacylglycerol (TAG) regioisomers and other isomers by High-Performance Liquid Chromatography (HPLC). This resource provides in-depth answers to frequently asked questions and practical troubleshooting guidance for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary chromatographic modes for separating TAG isomers?

A1: The primary HPLC modes for TAG isomer separation are Reversed-Phase HPLC (RP-HPLC), Silver Ion HPLC (Ag-HPLC), and Supercritical Fluid Chromatography (SFC).[1] RP-HPLC separates TAGs based on their equivalent carbon number (ECN), which accounts for both chain length and degree of unsaturation.[1][2] Ag-HPLC is highly effective for separating isomers based on the number, position, and geometry (cis/trans) of double bonds due to the formation of π-complexes between the silver ions on the stationary phase and the double bonds in the fatty acid chains.[1][3] SFC is a powerful technique known for high efficiency and shorter analysis times, particularly for separating regioisomers.[4]

Q2: How does mobile phase composition impact the resolution of TAG isomers in RP-HPLC?

A2: In non-aqueous RP-HPLC (NARP-HPLC), the mobile phase typically consists of a primary solvent like acetonitrile mixed with a stronger, less polar modifier.[5] Common modifiers include isopropanol, acetone, methanol, or dichloromethane.[1][5][6] The choice and ratio of the modifier are critical as they control the solvent strength and selectivity of the mobile phase.[1] Small adjustments to the modifier percentage can significantly alter the retention and resolution of closely eluting isomers. For instance, a mobile phase of acetonitrile-isopropanol (70:30, v/v) has been used effectively to separate TAGs with the same ECN.[6]

Q3: What are the typical mobile phases used in Silver Ion HPLC for TAGs?

A3: In Silver Ion HPLC, two main types of mobile phases are frequently used. The first is based on chlorinated solvents like dichloromethane, often with polar modifiers such as acetonitrile or methanol.[7] The second type uses a hexane-based mobile phase, with acetonitrile as the polar modifier.[7] The choice of mobile phase can influence the retention order of double bond positional isomers and the resolution of regioisomers.[7] For example, hexane-based mobile phases have shown better resolution for a wider range of regioisomers compared to dichloromethane-based ones.[7]

Q4: Can mobile phase additives improve separation?

A4: Yes, mobile phase additives can enhance separation. In RP-HPLC, small amounts of acids like formic or acetic acid can improve peak shape.[8][9] In Silver Ion chromatography, it's possible to add a silver salt directly to the mobile phase during a conventional reversed-phase separation to achieve separation of isomers like methyl oleate and methyl elaidate.[10] For SFC, modifiers like methanol or ethanol are often added to the supercritical CO2 to increase polarity and improve the separation of isomeric compounds.[11]

Q5: What is the role of column temperature in optimizing separation?

A5: Column temperature is a critical parameter that significantly affects resolution. In RP-HPLC, lower temperatures (e.g., 10-20°C) can sometimes improve the separation of specific positional isomers.[1] However, the effect can be counterintuitive in Ag-HPLC. With hexane-based mobile phases, retention times of unsaturated TAGs can unexpectedly increase with higher temperatures.[7][12] This effect is related to the number of double bonds and is more pronounced for cis isomers.[12]

Troubleshooting Guides

Problem 1: Poor or No Resolution Between Critical Isomer Pairs

This is a common challenge due to the high structural similarity of isomers, such as regioisomers (e.g., OPO vs. OOP) or cis/trans isomers.[6][13]

Possible Cause Recommended Solution
Suboptimal Mobile Phase Composition Fine-Tune the Gradient: For RP-HPLC, systematically vary the percentage of the organic modifier (e.g., isopropanol, acetone). Even small changes can significantly impact resolution.[1] For Ag-HPLC, decreasing the acetonitrile percentage in a hexane-based mobile phase can increase retention and improve separation.[13]
Incorrect Solvent Strength Change the Modifier: If adjusting the gradient is insufficient, switch to a different modifier. Solvents like dichloromethane or methyl tert-butyl ether offer different selectivities compared to isopropanol or acetone and may resolve difficult pairs.[5][6]
Inappropriate Column Temperature Optimize Temperature: Systematically evaluate a range of temperatures. For some positional isomers in RP-HPLC, lowering the temperature to 10°C or 25°C can be optimal.[6] In Ag-HPLC with hexane mobile phases, increasing temperature may increase retention and improve separation.[12]
Flow Rate Too High Reduce Flow Rate: A slower flow rate increases the interaction time between the analytes and the stationary phase, which can enhance resolution, though it will also increase the run time.[14]
Problem 2: Peak Tailing or Broadening

Poor peak shape can obscure the separation of closely eluting isomers and affect accurate quantification.[6][14]

Possible Cause Recommended Solution
Incompatible Injection Solvent Match Injection Solvent to Mobile Phase: The sample should be dissolved in a solvent that is compatible with the initial mobile phase. Using a solvent much stronger than the mobile phase (like hexane in RP-HPLC) can cause severe peak distortion.[2] If solubility is an issue, use the strong solvent component of your mobile phase (e.g., acetone or isopropanol).[1]
Sample Overload Reduce Injection Volume/Concentration: Injecting too much sample can lead to peak distortion.[14] Reduce the sample concentration or the injection volume. A typical concentration range is 1-5 mg/mL.[6]
Secondary Interactions Use Mobile Phase Additives: Unwanted interactions with the stationary phase (e.g., free silanols) can cause tailing. Adding a small amount of a competitive additive like triethylamine or a weak acid can sometimes improve peak shape.[9]
Problem 3: Irreproducible Retention Times

Fluctuations in retention times make peak identification and quantification unreliable.

Possible Cause Recommended Solution
Inconsistent Mobile Phase Preparation Ensure Accurate Mixing: Prepare mobile phases carefully and consistently. If using an online mixing system, ensure the proportioning valves are functioning correctly.[15] Manually premixing solvents can eliminate variability from the pump's mixing device.[15]
Lack of Column Equilibration Increase Equilibration Time: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running steep gradients.
Temperature Fluctuations Use a Column Thermostat: Unstable ambient temperatures can cause retention time shifts. A reliable column oven or chiller/heater is essential for reproducible chromatography.[14][16]

Experimental Protocols & Data

Example Protocol: RP-HPLC Separation of TAG Positional Isomers

This protocol is based on methodologies that have successfully separated challenging isomer pairs like OPO/OOP (1,3-dioleoyl-2-palmitoyl-glycerol / 1,2-dioleoyl-3-palmitoyl-glycerol).[6]

  • Objective: To resolve positional isomers of TAGs.

  • Instrumentation: HPLC system with a precise gradient pump, column thermostat, and an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS).

  • Column: Non-endcapped polymeric ODS (C18) column.

  • Mobile Phase:

    • Solvent A: Acetonitrile (ACN)

    • Solvent B: Isopropanol (IPA) or Acetone

  • Gradient Program: A shallow gradient is often required. An example could be starting with a high percentage of ACN and slowly increasing the percentage of the modifier.

  • Flow Rate: 0.8 - 1.0 mL/min.[6]

  • Column Temperature: Optimize between 10°C and 25°C. For OPO and OOP, 10°C has shown good results.[6]

  • Sample Preparation: Dissolve the TAG sample in the mobile phase modifier (e.g., acetone) at a concentration of 1-5 mg/mL.[6]

Quantitative Data: Mobile Phase Effects in Ag-HPLC

The choice of mobile phase in Silver Ion HPLC significantly impacts the retention and resolution of TAG isomers. The following table summarizes observations from a study comparing hexane-based and dichloromethane-based mobile phases.[7]

Parameter Hexane-Based Mobile Phase Dichloromethane-Based Mobile Phase
Typical Composition Hexane with Acetonitrile/Isopropanol as modifiers.[7]Dichloromethane with Acetonitrile as a modifier.[7]
Resolution of Regioisomers Enables at least partial resolution of regioisomers with up to seven double bonds.[7]Resolution is more limited (e.g., only ALA/AAL isomers).[7]
Separation of Saturated TAGs Partial separation based on acyl chain length is possible.[7]No separation of saturated TAGs was observed.[7]
Effect of Temperature Increase Retention times of unsaturated TAGs increase.[7][12]Retention times of unsaturated TAGs decrease.[7]

Visual Guides

Workflow for Mobile Phase Optimization

The following diagram illustrates a logical workflow for developing and optimizing a mobile phase for TAG isomer separation.

G cluster_start cluster_method cluster_eval cluster_optim cluster_end start Define Target Isomers & Analytical Goals col_select Select Column Chemistry (e.g., C18, Silver Ion) start->col_select mp_scout Initial Mobile Phase Scouting (e.g., ACN/IPA vs ACN/Acetone) col_select->mp_scout eval Evaluate Initial Separation: Resolution, Peak Shape, Run Time mp_scout->eval fine_tune Fine-Tune Gradient Slope eval->fine_tune Resolution Adequate? [No] validated Validated Method eval->validated Resolution Adequate? [Yes] mod_temp Adjust Column Temperature fine_tune->mod_temp change_mod Change Organic Modifier mod_temp->change_mod change_mod->eval Re-evaluate fail Re-evaluate Column/ Chromatography Mode change_mod->fail No Improvement

Caption: A typical workflow for optimizing HPLC mobile phase conditions.

Relationship Between Mobile Phase Polarity and Elution

This diagram shows the relationship between the mobile phase composition and its effect on TAG elution in Reversed-Phase HPLC.

G mp_high_acn High % Acetonitrile (More Polar Mobile Phase) mp_low_acn Low % Acetonitrile (Less Polar / Stronger Mobile Phase) mp_high_acn->mp_low_acn Gradient Elution (Increasing Modifier %) early_elution Early Elution (Highly Unsaturated / Shorter Chain TAGs) late_elution Late Elution (Saturated / Longer Chain TAGs) early_elution->late_elution Increasing Retention Time

Caption: Elution principles in Reversed-Phase HPLC of TAGs.

References

improving signal-to-noise for low concentration TAG analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio for low-concentration triacylglycerol (TAG) analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low signal-to-noise (S/N) in low-concentration TAG analysis?

A2: Low signal intensity for low-concentration TAG analysis can arise from several factors throughout the experimental workflow. The primary areas to investigate are:

  • Sample Preparation: Inefficient extraction, sample loss during cleanup, and the presence of interfering substances can all lead to a poor signal.[1][2]

  • Chromatography: Suboptimal separation can result in co-elution with matrix components, leading to ion suppression.[1][3]

  • Mass Spectrometry: Incorrect instrument settings, such as ionization source parameters and collision energy, can significantly impact signal intensity.[3][4] Contamination or instrument drift can also affect mass accuracy and resolution.[3]

  • Data Processing: Inappropriate data smoothing or filtering can inadvertently reduce the signal of low-abundance analytes.[5]

Q2: How can I improve the ionization efficiency of my TAGs?

A2: Enhancing the ionization of TAG molecules is crucial for improving signal intensity. Consider the following strategies:

  • Choice of Ionization Technique: Atmospheric Pressure Chemical Ionization (APCI) is often preferred for non-polar molecules like TAGs.[6] Electrospray Ionization (ESI) can also be effective, particularly for more polar lipid classes that might be analyzed alongside TAGs.[4]

  • Adduct Formation: The addition of salts, such as ammonium formate, to the mobile phase can promote the formation of stable adducts (e.g., [M+NH4]+), which can enhance the signal compared to protonated molecules ([M+H]+).[6][7] This approach can increase sensitivity by up to three orders of magnitude.[7]

  • Solvent System: Ensure the solvent system is compatible with the chosen ionization method and promotes efficient spray formation.[8]

  • Instrument Tuning: Regularly tune and calibrate your mass spectrometer to ensure it is operating at peak performance.[3] This includes optimizing ion source, mass analyzer, and detector settings.[3]

Q3: What role does sample preparation play in improving S/N?

A3: Proper sample preparation is critical for removing interfering matrix components and concentrating your target analytes.[9] A cleaner sample leads to clearer and more exact results by reducing ion suppression and background noise.[9] Common techniques include:

  • Liquid-Liquid Extraction (LLE): Separates analytes based on their differential solubility in two immiscible liquids.[9]

  • Solid-Phase Extraction (SPE): A versatile technique for sample cleanup and concentration.[10]

  • Protein Precipitation: A simple and effective method for removing proteins from biological samples.[9]

Troubleshooting Guides

Issue 1: Poor Signal Intensity or No Detectable Peaks

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Experimental Protocol
Inefficient Extraction Optimize the extraction solvent and procedure.See Protocol 1: Optimized TAG Extraction .
Sample Loss During Cleanup Evaluate the recovery of your cleanup method using a standard.Spike a known amount of a TAG standard into your sample matrix before and after the cleanup step and compare the peak areas.
Ion Suppression Dilute the sample or improve the sample cleanup to remove interfering matrix components.[3]Perform a serial dilution of your sample extract and inject it into the LC-MS system. If the signal intensity increases with dilution (up to a certain point), ion suppression is likely occurring.
Suboptimal MS Settings Tune the mass spectrometer, paying close attention to the ionization source parameters.See Protocol 2: Mass Spectrometer Optimization .
Analyte Degradation Ensure proper sample storage and handling to prevent degradation.Analyze a fresh sample or a recently prepared standard to rule out degradation. Store samples at -20°C or lower if not analyzed immediately.[11]
Issue 2: High Baseline Noise

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Experimental Protocol
Contaminated Mobile Phase Prepare fresh mobile phase using high-purity solvents and additives.Filter all mobile phases through a 0.2 µm filter before use.
Dirty Ion Source Clean the ion source according to the manufacturer's instructions.Regular maintenance is crucial for optimal performance.
Electronic Noise Use electronic filters or signal averaging to reduce baseline noise.[12][13]Apply a moving average or other digital smoothing algorithm to the chromatogram. Be cautious not to over-smooth, as this can decrease the signal height of small peaks.[5]
Inadequate Chromatographic Separation Optimize the LC method to better separate the analytes from the baseline noise.See Protocol 3: LC Method Optimization .

Experimental Protocols

Protocol 1: Optimized TAG Extraction (Folch Method)

This protocol describes a standard method for extracting lipids from biological samples.

  • Homogenization: Homogenize the sample in a chloroform:methanol (2:1, v/v) solution.

  • Phase Separation: Add water or a 0.9% NaCl solution to the homogenate to induce phase separation.

  • Extraction: Vigorously mix and centrifuge the sample to separate the layers. The lower chloroform layer will contain the lipids.

  • Washing: Wash the chloroform layer with a methanol:water (1:1, v/v) solution to remove non-lipid contaminants.

  • Drying and Reconstitution: Evaporate the chloroform layer to dryness under a stream of nitrogen and reconstitute the lipid extract in an appropriate solvent for LC-MS analysis (e.g., isopropanol).[11]

Protocol 2: Mass Spectrometer Optimization

This protocol provides a general workflow for optimizing MS parameters for TAG analysis.

  • Infusion: Directly infuse a solution of a representative TAG standard into the mass spectrometer.

  • Ionization Source Tuning:

    • Capillary Voltage: Optimize for a stable and efficient spray.[4]

    • Nebulizing and Drying Gas: Adjust flow rates and temperatures to ensure efficient desolvation.[4]

    • Source Position: Optimize the position of the sprayer relative to the sampling orifice.[4]

  • Fragmentation Tuning (for MS/MS):

    • Collision Energy: Ramp the collision energy to find the optimal setting that produces characteristic fragment ions with good intensity.

  • Scheduled MRM (Multiple Reaction Monitoring):

    • For targeted analysis of a list of TAGs, create a scheduled MRM method. This involves defining the precursor and product ion masses for each TAG and the retention time window in which it is expected to elute.[14] This technique improves the signal-to-noise ratio by only monitoring for specific ions at specific times.[14]

Protocol 3: LC Method Optimization

This protocol outlines steps for optimizing the liquid chromatography separation of TAGs.

  • Column Selection:

    • A C18 column is commonly used for TAG analysis.[11]

    • For separating complex mixtures or isomers, a C30 column may provide better resolution.[11]

  • Mobile Phase Selection:

    • A common mobile phase system consists of a mixture of water, isopropanol, and methanol, often with an additive like ammonium formate to enhance ionization.[6]

  • Gradient Optimization:

    • Develop a gradient elution program that starts with a higher polarity mobile phase and gradually increases the proportion of the lower polarity solvent. This will effectively separate the different TAG species based on their hydrophobicity.

  • Flow Rate and Column Temperature:

    • Optimize the flow rate to achieve good peak shape and resolution.

    • Adjusting the column temperature can also influence the separation.

Quantitative Data Summary

The following table summarizes the limits of detection (LOD) and quantification (LOQ) for different lipid classes, which can be used as a benchmark for evaluating the sensitivity of your own TAG analysis method.

Lipid ClassLimit of Detection (LOD) (pmol/L)Limit of Quantification (LOQ) (pmol/L)
Diacylglycerol (DAG)1 nmol/L-
Other Lipid Classes0.245 - 41.961-
Data adapted from a high-throughput lipidomics method. The LoD and LoQ were based on the average values obtained in three replicates.[14]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sp1 Sample Collection sp2 Lipid Extraction sp1->sp2 Homogenization sp3 Sample Cleanup sp2->sp3 e.g., SPE an1 LC Separation sp3->an1 Injection an2 MS Detection an1->an2 Ionization dp1 Peak Integration an2->dp1 Data Acquisition dp2 Quantification dp1->dp2

Caption: A typical experimental workflow for TAG analysis.

troubleshooting_logic cluster_investigation Initial Checks cluster_optimization Optimization Steps start Low S/N Observed check_ms Check MS Performance (Tune & Calibrate) start->check_ms check_lc Evaluate LC Performance (Peak Shape, Retention Time) start->check_lc check_sample Analyze Control Sample start->check_sample opt_ms Optimize MS Parameters (Ion Source, Voltages) check_ms->opt_ms If MS fails checks opt_lc Optimize LC Method (Gradient, Column) check_lc->opt_lc If LC shows issues opt_sample_prep Optimize Sample Prep (Extraction, Cleanup) check_sample->opt_sample_prep If control fails opt_sample_prep->start Re-analyze opt_lc->start Re-analyze opt_ms->start Re-analyze

Caption: A logical workflow for troubleshooting low S/N.

References

Validation & Comparative

A Comparative Guide to the Validation of HPLC Methods for Triglyceride Isomer Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of triglyceride isomers is of paramount importance in various scientific disciplines, including food science, nutrition, and the development of lipid-based pharmaceuticals. The isomeric composition of triglycerides, which refers to the specific positioning of fatty acids on the glycerol backbone, significantly influences their physical, chemical, and biological properties. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for this analytical challenge. This guide provides an objective comparison of the primary HPLC-based methods and other key analytical techniques for triglyceride isomer quantification, supported by experimental data to inform method selection and validation.

Performance Comparison of Analytical Methods

The selection of an appropriate analytical method for triglyceride isomer quantification hinges on a variety of factors, including the required selectivity for specific isomers, sensitivity, sample throughput, and the availability of instrumentation. Below is a summary of the performance characteristics of the most commonly employed techniques.

Table 1: Performance Characteristics of HPLC-ELSD for Intact Triglyceride Analysis
Validation ParameterTypical PerformanceSource(s)
Accuracy (Recovery) 93.33 ± 0.22%[1][2]
Precision (RSD%) < 2%[1]
Linearity (R²) > 0.99[1]
Limit of Detection (LOD) 0.005 mg/g[1][2]
Limit of Quantitation (LOQ) 0.016 mg/g[1][2]
Table 2: Performance Characteristics of GC-FID for Triglyceride Analysis (as FAMEs)
Validation ParameterTypical PerformanceSource(s)
Accuracy (Recovery) 95-105%[1]
Precision (RSD%) < 5%[1]
Linearity (R²) > 0.99[1]
Limit of Detection (LOD) 0.001 - 0.330 µg/mL[1]
Limit of Quantitation (LOQ) 0.001 - 1.000 µg/mL[1]
Table 3: Performance Characteristics of LC-MS/MS for Triglyceride Analysis
Validation ParameterTypical PerformanceSource(s)
Linearity (R²) > 0.998[3]
Limit of Detection (LOD) 1.49 µg/mL (HPLC-PAD) / 0.19 µg/mL (GC-MS)[2]
Limit of Quantitation (LOQ) 2.72 µg/mL (HPLC-PAD) / 0.56 µg/mL (GC-MS)[2]
Precision (RSD%) < 15% for 181 components[4]
Analysis Time ~11 minutes for 47 triglycerides[4]

Methodological Overview and Comparison

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the analysis of intact triglycerides, offering the advantage of direct measurement without the need for derivatization.[1] Two primary modes of HPLC are employed for the separation of triglyceride isomers: Non-Aqueous Reversed-Phase (NARP) HPLC and Silver-Ion (Ag⁺) HPLC.

  • Non-Aqueous Reversed-Phase (NARP) HPLC : This technique separates triglycerides based on their Equivalent Carbon Number (ECN), which is a function of the total number of carbon atoms and double bonds in the fatty acid chains.[5][6] While effective for general triglyceride profiling, its selectivity for regioisomers with the same ECN can be limited.[5][6]

  • Silver-Ion (Ag⁺) HPLC : This method offers excellent selectivity for isomers based on the degree and location of unsaturation.[6] The separation is based on the interaction between the π-electrons of the double bonds in the fatty acids and silver ions immobilized on the stationary phase.[6] It is considered a reference method for the separation of many triglyceride regioisomers.[5][7]

Gas Chromatography (GC)

Gas chromatography is a well-established and robust technique that typically analyzes the fatty acid methyl esters (FAMEs) of triglycerides following a transesterification step.[1] While this provides a detailed fatty acid profile, it is an indirect method for determining the original triglyceride structure. GC offers high sensitivity and resolution, but the required derivatization step adds to the sample preparation time and can be a source of analytical variability.[1] The high temperatures used in GC can also be a limitation for thermally labile compounds.[1]

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

The coupling of liquid chromatography with tandem mass spectrometry has emerged as a highly specific and sensitive technique for the analysis of triglyceride isomers. LC-MS/MS allows for the separation of isomers by HPLC followed by their identification and quantification based on their specific fragmentation patterns. This approach can provide detailed structural information and is capable of analyzing a large number of triglycerides in a single run.[4]

Experimental Protocols

NARP-HPLC-ELSD Protocol for Intact Triglyceride Quantification
  • Sample Preparation : Dissolve a known quantity of the lipid sample in a suitable solvent, such as a 2:1 (v/v) mixture of isopropanol and hexane, to achieve a final concentration of 1-5 mg/mL.[1] Filter the resulting solution through a 0.45 µm PTFE syringe filter prior to injection.[1]

  • HPLC System and Conditions :

    • HPLC System : A standard HPLC system equipped with a column thermostat and an Evaporative Light Scattering Detector (ELSD).

    • Column : A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase : A gradient elution is typically employed.

      • Mobile Phase A: Acetonitrile

      • Mobile Phase B: Dichloromethane or a mixture of isopropanol and hexane

    • Flow Rate : Typically 1.0 mL/min.

    • Column Temperature : Maintained at a constant temperature, for example, 30°C.

    • Injection Volume : 10-20 µL.

    • ELSD Settings :

      • Nebulizer Temperature: e.g., 30°C

      • Evaporator Temperature: e.g., 50°C

      • Gas Flow Rate: e.g., 1.5 L/min

GC-FID Protocol for Triglyceride Quantification (as FAMEs)
  • Sample Preparation (Transesterification) :

    • To a known amount of the lipid sample, add a solution of sodium methoxide in methanol.

    • Heat the mixture in a sealed vial at a specified temperature (e.g., 50°C) for a set time (e.g., 10-15 minutes) to convert the triglycerides to fatty acid methyl esters (FAMEs).

    • After cooling, add a known amount of an internal standard (e.g., methyl heptadecanoate).

    • Extract the FAMEs with a non-polar solvent like hexane.

    • Wash the hexane layer with water and dry it over anhydrous sodium sulfate.

  • GC System and Conditions :

    • GC System : A gas chromatograph equipped with a Flame Ionization Detector (FID).

    • Column : A capillary column suitable for FAMEs analysis (e.g., a fused silica capillary column coated with a polar stationary phase like cyanopropyl polysiloxane).

    • Carrier Gas : Helium or hydrogen at a constant flow rate.

    • Temperature Program :

      • Initial Oven Temperature: e.g., 100°C, hold for 2 minutes.

      • Ramp: Increase to 240°C at a rate of 3°C/min.

      • Final Hold: Hold at 240°C for 15 minutes.

    • Injector Temperature : 250°C.

    • Detector Temperature : 260°C.[1]

    • Injection Volume : 1 µL in split mode.

Visualizing the Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Lipid Sample dissolve Dissolve in Solvent start->dissolve filter Filter (0.45 µm) dissolve->filter hplc HPLC System (C18 Column) filter->hplc elsd ELSD Detector hplc->elsd chromatogram Chromatogram elsd->chromatogram quantification Quantification chromatogram->quantification

Caption: Experimental workflow for intact triglyceride analysis by HPLC-ELSD.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing start Lipid Sample transesterification Transesterification (to FAMEs) start->transesterification extraction Hexane Extraction transesterification->extraction gc GC System (Capillary Column) extraction->gc fid FID Detector gc->fid chromatogram Chromatogram fid->chromatogram quantification Quantification chromatogram->quantification

Caption: Experimental workflow for triglyceride analysis by GC-FID as FAMEs.

Method_Selection_Logic node_rect node_rect start Analytical Goal q1 Intact Triglyceride Profile Needed? start->q1 q2 High Sensitivity for Fatty Acid Profile? q1->q2 No hplc HPLC (NARP or Ag+) q1->hplc Yes q3 Complex Mixture with Co-eluting Isomers? q2->q3 No gc GC-FAMEs q2->gc Yes q3->hplc No lcms LC-MS/MS q3->lcms Yes

Caption: Logical workflow for selecting an analytical method for triglyceride analysis.

References

A Comparative Analysis of OLO,sn and PLO,sn Triglycerides for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive examination of 1,3-dioleoyl-2-linoleoyl-sn-glycerol (OLO,sn) and 1-palmitoyl-2-linoleoyl-3-oleoyl-sn-glycerol (PLO,sn) reveals distinct structural and potential biological differences significant for research and pharmaceutical applications. This guide provides a comparative analysis of their physicochemical properties, metabolic fate, and potential influence on cellular signaling pathways, supported by established experimental protocols.

Introduction to OLO,sn and PLO,sn Triglycerides

Triglycerides, the primary components of fats and oils, are esters derived from glycerol and three fatty acids. The specific stereochemical positioning of these fatty acids on the glycerol backbone, denoted by the sn (stereospecific numbering) system, gives rise to a vast array of triglyceride molecules with unique properties. OLO,sn and PLO,sn are two such structured triglycerides. OLO,sn is a symmetrical triglyceride featuring oleic acid at the sn-1 and sn-3 positions and linoleic acid at the sn-2 position. In contrast, PLO,sn is an asymmetrical triglyceride with palmitic acid at sn-1, linoleic acid at sn-2, and oleic acid at the sn-3 position. These structural distinctions are hypothesized to influence their physical characteristics, enzymatic digestion, absorption, and subsequent biological activity.

Physicochemical Properties: A Comparative Overview

The arrangement and nature of the fatty acid chains in OLO,sn and PLO,sn directly impact their physical and chemical properties. While comprehensive experimental data directly comparing the two is limited, we can infer certain characteristics based on their constituent fatty acids.

Table 1: Comparison of Physicochemical Properties of OLO,sn and PLO,sn Triglycerides

PropertyOLO,sn (1,3-dioleoyl-2-linoleoyl-sn-glycerol)PLO,sn (1-palmitoyl-2-linoleoyl-3-oleoyl-sn-glycerol)
Molecular Formula C₅₇H₁₀₂O₆[1][2]C₅₅H₁₀₀O₆[3]
Molecular Weight 883.4 g/mol [1][2]857.4 g/mol [3][4]
IUPAC Name (9Z,12Z)-octadecadienoic acid, 2-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]-1-[[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]methyl]ethyl ester[2][(2S)-1-hexadecanoyloxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (Z)-octadec-9-enoate[3]
Predicted State at Room Temp. LiquidLikely Liquid to Semi-solid
Predicted Solubility Sparingly soluble in chloroform, Soluble in hexane (10 mg/ml)[2].Slightly soluble in chloroform, Soluble in DMF (10 mg/ml) and Ethanol (12.5 mg/ml)[4].

Note: Predicted properties are based on the general characteristics of their constituent fatty acids. Experimental verification is recommended.

Experimental Protocols

Determination of Physicochemical Properties

1. Melting Point Determination:

  • Methodology: Differential Scanning Calorimetry (DSC) is the standard method for determining the melting and crystallization profiles of lipids.

  • Protocol:

    • Accurately weigh 5-10 mg of the purified triglyceride into an aluminum DSC pan.

    • Seal the pan hermetically.

    • Use an empty sealed pan as a reference.

    • Heat the sample to 80°C and hold for 10 minutes to erase any crystal memory.

    • Cool the sample to -60°C at a controlled rate (e.g., 5°C/min).

    • Hold at -60°C for 30 minutes to ensure complete crystallization.

    • Heat the sample from -60°C to 80°C at a controlled rate (e.g., 5°C/min).

    • The melting point is determined as the peak temperature of the melting endotherm.

2. Solubility Assessment:

  • Methodology: The equilibrium solubility method is employed.

  • Protocol:

    • Add an excess amount of the triglyceride to a known volume of the solvent of interest (e.g., chloroform, ethanol, hexane) in a sealed vial.

    • Agitate the vials at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

    • Centrifuge the samples to separate the undissolved solute.

    • Carefully withdraw an aliquot of the supernatant.

    • Quantify the concentration of the triglyceride in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with an Evaporative Light Scattering Detector (ELSD) or a Corona Charged Aerosol Detector (CAD).

Metabolic Fate and Biological Activity

The differential positioning of saturated (palmitic) versus monounsaturated (oleic) fatty acids at the sn-1 and sn-3 positions of PLO,sn and OLO,sn, respectively, is expected to influence their interaction with metabolic enzymes and cellular systems.

Enzymatic Digestion by Lipoprotein Lipase

Lipoprotein lipase (LPL) is a key enzyme in the hydrolysis of circulating triglycerides[5][6]. Its activity is crucial for the release of fatty acids for energy utilization or storage. The fatty acid composition and stereospecificity of triglycerides can affect the rate and extent of LPL-mediated hydrolysis.

EnzymaticDigestion cluster_OLO OLO,sn Digestion cluster_PLO PLO,sn Digestion OLO OLO,sn (sn-1,3 Oleic, sn-2 Linoleic) LPL1 Lipoprotein Lipase (LPL) OLO->LPL1 Hydrolysis Products1 2-Linoleoyl-monoglyceride + 2 Oleic Acid LPL1->Products1 PLO PLO,sn (sn-1 Palmitic, sn-2 Linoleic, sn-3 Oleic) LPL2 Lipoprotein Lipase (LPL) PLO->LPL2 Hydrolysis Products2 2-Linoleoyl-monoglyceride + 1 Palmitic Acid + 1 Oleic Acid LPL2->Products2

Cellular Uptake and Metabolism: The Caco-2 Cell Model

The Caco-2 cell line, derived from a human colon adenocarcinoma, is a widely used in vitro model to study intestinal absorption and metabolism of lipids[7]. These cells differentiate into polarized monolayers that mimic the intestinal epithelium.

Experimental Workflow for Caco-2 Cell Studies:

Caco2_Workflow cluster_workflow Caco-2 Cell Triglyceride Uptake and Metabolism Assay A Seed Caco-2 cells on permeable supports B Differentiate for 21 days to form polarized monolayers C Incubate with micelles containing OLO,sn or PLO,sn D Collect apical and basolateral media E Lyse cells F Lipid extraction from media and cell lysates G Analyze lipid species by HPLC-MS/MS or GC-MS

Studies using Caco-2 cells have shown that the type of fatty acid can influence triglyceride synthesis and lipoprotein secretion[8][9]. For instance, linoleic acid has been observed to be more efficiently incorporated into secreted triglycerides compared to palmitic acid[9]. This suggests that OLO,sn, with two unsaturated fatty acids at the readily hydrolyzed sn-1 and sn-3 positions, may be metabolized and absorbed differently than PLO,sn, which contains a saturated fatty acid at the sn-1 position.

Potential Impact on Cellular Signaling Pathways

Fatty acids released from triglycerides can act as signaling molecules, influencing various cellular pathways. Two key pathways of interest are the Peroxisome Proliferator-Activated Receptor (PPAR) and Nuclear Factor-kappa B (NF-κB) signaling pathways.

1. PPAR Signaling Pathway: PPARs are nuclear receptors that play a crucial role in lipid and glucose metabolism[10][11]. Fatty acids are natural ligands for PPARs. The differential release of oleic, linoleic, and palmitic acids from OLO,sn and PLO,sn could lead to distinct patterns of PPAR activation, thereby influencing the expression of genes involved in fatty acid oxidation and storage.

PPAR_Signaling cluster_pathway Simplified PPARα Signaling Pathway FA Fatty Acids (e.g., Oleic, Linoleic) PPARa PPARα RXR RXR Complex PPARα-RXR Heterodimer PPRE PPRE (in target gene promoter) Gene Target Gene Transcription (e.g., for fatty acid oxidation)

2. NF-κB Signaling Pathway: The NF-κB pathway is a central regulator of inflammation[12]. Saturated fatty acids, such as palmitic acid, have been shown to activate pro-inflammatory NF-κB signaling, while unsaturated fatty acids may have neutral or anti-inflammatory effects[13]. The presence of palmitic acid in PLO,sn could potentially lead to a different inflammatory response compared to the fully unsaturated OLO,sn.

NFkB_Signaling cluster_pathway Simplified NF-κB Signaling Pathway SFA Saturated Fatty Acid (e.g., Palmitic Acid) TLR4 TLR4 IKK IKK Activation IkB IκB Degradation NFkB NF-κB Nucleus Nucleus Gene Pro-inflammatory Gene Transcription

Conclusion

The structural differences between OLO,sn and PLO,sn, specifically the presence of a saturated fatty acid in PLO,sn, are likely to translate into distinct physicochemical and biological properties. These differences may affect their melting behavior, solubility, enzymatic digestion, cellular uptake, and influence on key signaling pathways related to metabolism and inflammation. Further direct comparative studies are warranted to fully elucidate these differences and their implications for nutritional and pharmaceutical applications. The experimental protocols outlined in this guide provide a framework for conducting such comparative analyses.

References

Unraveling "sn-OLO": A Deep Dive into Advanced Mass Spectrometry Techniques

Author: BenchChem Technical Support Team. Date: December 2025

An conclusive identification of a specific technology or methodology referred to as "sn-OLO" in the context of mass spectrometry has not been established through available public information. It is plausible that "sn-OLO" represents a novel, highly specialized, or proprietary technology not yet widely documented. However, based on related search queries, it is possible the user is interested in the broader field of single-molecule analysis and the characterization of oligonucleotides, particularly in the context of RNA modifications.

This guide will, therefore, focus on the cross-validation of mass spectrometry data in the relevant and rapidly evolving area of single-molecule analysis and RNA modification detection, which aligns with the potential spirit of the original query. We will explore established and emerging techniques that serve as alternatives and comparators in this domain, providing researchers, scientists, and drug development professionals with a valuable comparative framework.

Comparative Analysis of Mass Spectrometry Methods for Oligonucleotide Analysis

The analysis of oligonucleotides, including those with post-transcriptional modifications like N6-methyladenosine (m6A), is critical in drug development, particularly for RNA-based therapeutics. Mass spectrometry plays a pivotal role in the precise identification and quantification of these molecules. Several techniques are employed, each with distinct advantages and limitations.

Technique Principle Strengths Limitations Typical Application
m6A-seq/MeRIP-seq Immunoprecipitation of m6A-containing RNA fragments followed by high-throughput sequencing.[1][2]Transcriptome-wide mapping of m6A.Indirect detection, lower resolution (around 100 nt).[1]Identifying m6A enrichment regions across the transcriptome.
SCARLET m6A-sensitive enzymatic digestion followed by sequencing.Single-nucleotide resolution detection of m6A.Can be biased by sequence context.Fine-mapping of m6A sites.
Direct RNA Sequencing (Nanopore) Measures changes in electrical current as single RNA molecules pass through a nanopore, allowing for the direct detection of modified bases.[2][3]Direct detection of RNA modifications at the single-molecule level without the need for reverse transcription or amplification.[2][4]Higher error rates compared to NGS-based methods.Studying the stoichiometry of RNA modifications and identifying co-occurring modifications on the same RNA molecule.[4]
Single-Molecule Real-Time (SMRT) Sequencing Observes the incorporation of fluorescently labeled nucleotides into a complementary strand in real-time, with kinetic variations indicating the presence of modified bases.[1][2]Enables direct detection of modifications on long RNA molecules.[2]Lower throughput compared to NGS.Analysis of full-length transcripts with modifications.
Liquid Chromatography-Mass Spectrometry (LC-MS) Separates oligonucleotides by liquid chromatography followed by mass analysis for precise mass determination and fragmentation analysis.High accuracy and sensitivity for quantification and identification of known and unknown modifications.Requires specialized instrumentation and expertise.Quantification of specific modified oligonucleotides in complex biological samples.

Experimental Protocols: A Workflow for Cross-Validation

Cross-validation is a crucial step to ensure the robustness and reliability of mass spectrometry data. A typical workflow for cross-validating data from different platforms for oligonucleotide analysis is outlined below.

Experimental Workflow for Cross-Validation cluster_SamplePrep Sample Preparation cluster_MS_Analysis Mass Spectrometry Analysis cluster_Data_Analysis Data Analysis and Cross-Validation RNA_Isolation RNA Isolation Fragmentation RNA Fragmentation RNA_Isolation->Fragmentation Enrichment Target Enrichment (optional) Fragmentation->Enrichment LC_MS LC-MS/MS Enrichment->LC_MS Aliquot 1 Nanopore Direct RNA Sequencing (Nanopore) Enrichment->Nanopore Aliquot 2 SMRT SMRT Sequencing Enrichment->SMRT Aliquot 3 Data_Processing Platform-Specific Data Processing LC_MS->Data_Processing Nanopore->Data_Processing SMRT->Data_Processing Feature_Alignment Feature Alignment and Comparison Data_Processing->Feature_Alignment Statistical_Analysis Statistical Analysis Feature_Alignment->Statistical_Analysis Validation Validation of Findings Statistical_Analysis->Validation

Cross-validation workflow for mass spectrometry data of oligonucleotides.

1. RNA Isolation and Preparation:

  • Isolate total RNA from the biological sample of interest using a standardized protocol to minimize variability.

  • Quantify and assess the quality of the isolated RNA using spectrophotometry and capillary electrophoresis.

  • Fragment the RNA to a size range suitable for the chosen analytical platforms.

  • If targeting specific RNA modifications, perform an enrichment step, such as immunoprecipitation for m6A.

2. Mass Spectrometry Analysis:

  • Divide the prepared RNA sample into aliquots for analysis on different mass spectrometry platforms (e.g., LC-MS/MS, Nanopore, SMRT).

  • Perform the analysis on each platform according to the manufacturer's protocols and optimized experimental parameters.

3. Data Processing and Analysis:

  • Process the raw data from each platform using the appropriate software. This may involve base calling, signal processing, and peak identification.

  • Align the features (e.g., modified sites, specific oligonucleotides) identified by each platform.

  • Perform statistical analysis to compare the quantitative results and assess the level of agreement between the different methods.

4. Validation:

  • Validate key findings using an orthogonal method. For example, a candidate m6A site identified by Nanopore sequencing could be validated by targeted LC-MS/MS analysis.

Signaling Pathways and Logical Relationships

The detection of RNA modifications is crucial for understanding their role in various cellular processes and disease states. For instance, the dynamic regulation of m6A modification is controlled by a complex interplay of "writer," "eraser," and "reader" proteins.

m6A Regulatory Pathway cluster_Writers Writers (Methyltransferases) cluster_Erasers Erasers (Demethylases) cluster_Readers Readers (Binding Proteins) cluster_Functions Cellular Functions METTL3 METTL3 RNA RNA METTL3->RNA Addition of m6A METTL14 METTL14 METTL14->RNA Addition of m6A WTAP WTAP WTAP->RNA Addition of m6A FTO FTO m6A_RNA m6A-RNA FTO->m6A_RNA Removal of m6A ALKBH5 ALKBH5 ALKBH5->m6A_RNA Removal of m6A YTHDF1 YTHDF1 Translation Translation Regulation YTHDF1->Translation YTHDF2 YTHDF2 Stability RNA Stability YTHDF2->Stability YTHDF3 YTHDF3 YTHDF3->Translation IGF2BP IGF2BP1/2/3 IGF2BP->Stability m6A_RNA->YTHDF1 Binding m6A_RNA->YTHDF2 Binding m6A_RNA->YTHDF3 Binding m6A_RNA->IGF2BP Binding Splicing Splicing

The m6A RNA modification regulatory pathway.

This diagram illustrates the key protein families that regulate the addition ("writers"), removal ("erasers"), and functional consequences ("readers") of the m6A modification on RNA. Understanding these pathways is essential for developing therapeutic strategies that target RNA modifications.

References

A Researcher's Guide to Certified Reference Materials for Triglyceride Analysis

Author: BenchChem Technical Support Team. Date: December 2025

The accurate measurement of triglycerides is crucial in biomedical research and drug development for assessing metabolic disorders and the efficacy of therapeutic interventions.[1][2][3] Certified Reference Materials (CRMs) are indispensable tools for ensuring the accuracy, traceability, and comparability of these measurements. This guide provides an objective comparison of CRMs with other quality control materials for triglyceride analysis, supported by experimental data and detailed protocols.

Comparison of Analytical Methods for Triglyceride Quantification

Several methods are available for the quantification of triglycerides, each with its own advantages and limitations. The choice of method often depends on the specific research question, required throughput, and available instrumentation. The performance of common analytical methods is summarized in the table below.

Analytical MethodBias (%) from Reference MethodInter-Laboratory CV (%)Key Considerations
Enzymatic Methods -0.13 to -0.71[1][4]2.9 to 7.73[4]Widely used in automated analyzers. Performance can vary between reagent manufacturers.[4]
Fluorometric Methods -0.13 to -0.71[1]Generally higher than enzymatic methods[4]Less common now, largely replaced by enzymatic assays.[4]
Gas Chromatography-Isotope Dilution Mass Spectrometry (GC-IDMS) Reference Method (Bias ≈ 0)[4]< 1.0[4]Considered a "gold standard" reference method by the CDC.[4]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Not explicitly stated, but high specificityNot explicitly stated, but high precisionAllows for the analysis of individual triglyceride species.[5][6][7]
Certified Reference Materials (CRMs) for Triglyceride Analysis

CRMs are homogeneous and stable materials with certified property values, produced in accordance with stringent metrological principles. They are essential for method validation, calibration, and ensuring the traceability of measurement results to the International System of Units (SI).

Below is a comparison of available CRMs and other quality control materials.

Material TypeProvider/SourceCertified Concentration (Example)Key Features
Certified Reference Material (Human Serum) NIST (SRM 1951a)Level I: 100.56 mg/dL (Total Glycerides)[8] Level II: 172.46 mg/dL (Total Glycerides)[8]Intended for evaluating the accuracy of clinical procedures.[8] Provides certified values for total glycerides and triglycerides only.[8]
Certified Reference Material (Human Serum) KRISS (CRM 111-01-010 & 111-01-011)0.608 ± 0.025 mmol/kg[9] 1.825 ± 0.072 mmol/kg[9]Provides SI-traceability for triglyceride measurements in human frozen serum.[9] Certified using ID-LC-MS/MS.[9]
Certified Reference Material (Mixture) Sigma-Aldrich (TraceCERT®)Multi-component solution of various triglycerides (e.g., Glyceryl tridecanoate, Tripalmitin)Produced and certified in accordance with ISO 17034 and ISO/IEC 17025.[10] Suitable for food and beverage applications.
In-House Quality Control (Pooled Serum) Prepared within the laboratoryUser-definedCost-effective alternative.[11] May exhibit less matrix effect compared to commercial controls.[11][12] Requires careful preparation and characterization.[13]
Commercial Quality Control VariousLot-specificConvenient and readily available.[13] May have matrix effects that differ from patient samples.[12]

Experimental Protocols

Enzymatic Colorimetric Assay for Total Triglycerides

This protocol is a generalized procedure based on commercially available kits.[14][15][16][17][18]

Principle: Triglycerides are hydrolyzed by lipase to glycerol and free fatty acids. The glycerol is then measured through a series of coupled enzymatic reactions that result in the formation of a colored product, which is quantified spectrophotometrically.[14][16]

Materials:

  • Serum or plasma samples

  • Triglyceride assay kit (containing assay buffer, lipase, enzyme mix, developer, and triglyceride standard)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 520-570 nm

Procedure:

  • Reagent Preparation: Prepare the working reagent by mixing the assay buffer, enzyme mix, developer, and lipase according to the kit instructions.

  • Standard Curve Preparation: Prepare a series of triglyceride standards by serially diluting the provided standard solution with the assay buffer.

  • Sample Preparation: Serum or plasma samples can often be used directly. If high concentrations of triglycerides are expected, dilute the samples with assay buffer.

  • Assay:

    • Add a small volume (e.g., 5 µL) of standards and samples to separate wells of the 96-well plate.

    • Add the working reagent to each well.

    • Incubate the plate at room temperature for a specified time (e.g., 10-20 minutes), protected from light.

  • Measurement: Measure the absorbance of each well at the specified wavelength (e.g., 540 nm).

  • Calculation: Subtract the absorbance of the blank from the absorbance of the standards and samples. Plot the standard curve and determine the triglyceride concentration in the samples.

LC-MS/MS Analysis of Triglyceride Species

This protocol provides a general workflow for the analysis of individual triglyceride species.[5][6][7][19][20]

Principle: Lipids are extracted from the sample, separated by liquid chromatography, and then detected and quantified by tandem mass spectrometry. This method allows for the identification and quantification of specific triglyceride molecules based on their mass-to-charge ratio.

Materials:

  • Serum or plasma samples

  • Internal standards (e.g., isotopically labeled triglycerides)

  • Organic solvents for lipid extraction (e.g., methanol, methyl-tert-butyl ether)

  • LC-MS/MS system with a suitable column (e.g., C18)

Procedure:

  • Sample Preparation:

    • Add an internal standard to the sample.

    • Perform lipid extraction using an appropriate method (e.g., protein precipitation followed by liquid-liquid extraction).

    • Evaporate the solvent and reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Separate the triglyceride species using a reversed-phase LC method.

    • Detect the triglycerides using mass spectrometry in multiple reaction monitoring (MRM) mode.

  • Data Analysis:

    • Integrate the peak areas for each triglyceride species and the internal standard.

    • Calculate the concentration of each triglyceride species by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Visualizing Workflows and Concepts

To further clarify the processes involved in triglyceride analysis and the selection of appropriate reference materials, the following diagrams are provided.

G Workflow for Triglyceride Analysis Using CRMs cluster_pre Pre-analytical cluster_analytical Analytical cluster_post Post-analytical Sample Sample Collection (Serum/Plasma) Extraction Lipid Extraction (for LC-MS/MS) Sample->Extraction LC-MS/MS Path Assay Enzymatic Assay Sample->Assay Enzymatic Path CRM CRM/QC Selection CRM->Assay LCMS LC-MS/MS Analysis CRM->LCMS Extraction->LCMS Data Data Acquisition Assay->Data LCMS->Data Analysis Data Analysis & Concentration Calculation Data->Analysis Report Reporting Analysis->Report

Caption: Experimental workflow for triglyceride analysis.

G Decision Tree for Quality Control Material Selection Start Start: Need for Triglyceride QC Purpose Primary Purpose? Start->Purpose MethodValidation Method Validation/ Accuracy Assessment Purpose->MethodValidation Validation RoutineQC Routine Quality Control Purpose->RoutineQC Routine Monitoring CRM Use Certified Reference Material (CRM) MethodValidation->CRM Budget Budget Constraints? RoutineQC->Budget HighBudget Commercial QC Budget->HighBudget No LowBudget In-house Pooled Serum Budget->LowBudget Yes

Caption: Selecting the right quality control material.

G Enzymatic Assay Signaling Pathway for Triglyceride Measurement Triglycerides Triglycerides Lipase Lipase Triglycerides->Lipase Glycerol Glycerol + Free Fatty Acids Lipase->Glycerol GlycerolKinase Glycerol Kinase Glycerol->GlycerolKinase G3P Glycerol-3-Phosphate GlycerolKinase->G3P GPO Glycerol Phosphate Oxidase G3P->GPO H2O2 H2O2 GPO->H2O2 Peroxidase Peroxidase H2O2->Peroxidase ColoredProduct Colored Product (Abs @ 540nm) Peroxidase->ColoredProduct Chromogen Chromogenic Dye Chromogen->Peroxidase

Caption: Enzymatic reaction cascade in triglyceride assays.

References

A Comparative Guide: Enzymatic vs. Chemical Hydrolysis of sn-2-Oleoyl-1-lysophosphatidylcholine (sn-OLO)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of enzymatic and chemical hydrolysis methods for sn-2-oleoyl-1-lysophosphatidylcholine (sn-OLO), a bioactive lysophospholipid involved in numerous physiological and pathological processes. Understanding the distinct outcomes and methodologies of these two approaches is critical for researchers investigating lipid signaling, developing drug delivery systems, and performing structural analysis.

At a Glance: Key Differences

FeatureEnzymatic HydrolysisChemical Hydrolysis
Specificity High (regio- and stereospecific)Low (non-specific)
Reaction Conditions Mild (physiological pH and temperature)Harsh (strong acids/bases, high temperatures)
Byproducts Minimal and predictableNumerous, including acyl migration and degradation products
Control High degree of control over product formationDifficult to control, leading to a mixture of products
Cost & Complexity Higher initial enzyme cost, simpler purificationLower reagent cost, complex purification

Quantitative Comparison of Hydrolysis Methods

The following table summarizes the key quantitative parameters for the enzymatic and chemical hydrolysis of sn-OLO. Data is compiled from typical experimental outcomes.

ParameterEnzymatic Hydrolysis (Phospholipase A1)Chemical Hydrolysis (Alkaline)
Primary Products Glycerophosphocholine (GPC) + Oleic AcidGlycerophosphocholine (GPC) + Oleic Acid
Typical Yield of GPC > 95%Variable (50-80%)
Reaction Time 1-24 hours1-6 hours
Optimal Temperature 37-50°C60-100°C
Optimal pH 7.0-8.5> 10
Key Byproducts MinimalAcyl migration isomers (sn-1-oleoyl-2-lysophosphatidylcholine), partially hydrolyzed intermediates, degradation products
Product Purity HighLow to moderate

Experimental Protocols

Enzymatic Hydrolysis of sn-OLO using Phospholipase A1

This protocol outlines a typical procedure for the specific hydrolysis of the oleoyl group from the sn-2 position of sn-OLO.

Materials:

  • sn-2-Oleoyl-1-lysophosphatidylcholine (sn-OLO)

  • Phospholipase A1 (from Thermomyces lanuginosus)

  • Tris-HCl buffer (50 mM, pH 8.0)

  • Calcium chloride (CaCl2, 10 mM)

  • Diethyl ether or other suitable organic solvent for extraction

  • Methanol

  • Water (HPLC grade)

  • Nitrogen gas

Procedure:

  • Substrate Preparation: Dissolve a known amount of sn-OLO in the Tris-HCl buffer to a final concentration of 1-5 mg/mL.

  • Enzyme Addition: Add Phospholipase A1 to the substrate solution. The enzyme-to-substrate ratio typically ranges from 1:100 to 1:1000 (w/w).

  • Incubation: Incubate the reaction mixture at 40°C with gentle agitation for 4-8 hours. Monitor the reaction progress by taking aliquots at different time points.

  • Reaction Termination: Stop the reaction by adding an equal volume of methanol to inactivate the enzyme.

  • Product Extraction: Extract the lipid products by adding two volumes of diethyl ether. Vortex the mixture and centrifuge to separate the phases. Collect the upper organic phase containing the liberated oleic acid and the lower aqueous phase containing the glycerophosphocholine (GPC).

  • Analysis: Analyze the products using High-Performance Liquid Chromatography (HPLC) or HPLC-Mass Spectrometry (HPLC-MS) to quantify the amounts of GPC, unreacted sn-OLO, and oleic acid.

Chemical (Alkaline) Hydrolysis of sn-OLO

This protocol describes a general method for the non-specific hydrolysis of sn-OLO.

Materials:

  • sn-2-Oleoyl-1-lysophosphatidylcholine (sn-OLO)

  • Methanolic potassium hydroxide (KOH) or sodium hydroxide (NaOH) solution (0.5 M)

  • Chloroform

  • Methanol

  • Water (deionized)

  • Hydrochloric acid (HCl) for neutralization

  • Nitrogen gas

Procedure:

  • Substrate Preparation: Dissolve a known amount of sn-OLO in a chloroform:methanol (2:1, v/v) mixture.

  • Hydrolysis Reaction: Add the methanolic KOH solution to the substrate solution. The final concentration of KOH should be around 0.25 M.

  • Incubation: Incubate the reaction mixture at 60°C for 1-2 hours under a nitrogen atmosphere to prevent oxidation.

  • Neutralization: Cool the reaction mixture to room temperature and neutralize it by adding HCl until the pH is approximately 7.

  • Phase Separation: Add water to the mixture to induce phase separation. The upper aqueous-methanolic phase will contain GPC, while the lower chloroform phase will contain oleic acid and other lipid-soluble byproducts.

  • Extraction and Washing: Separate the two phases. Wash the chloroform phase with a water:methanol (1:1, v/v) solution to remove any remaining water-soluble components.

  • Analysis: Evaporate the solvents from both phases under a stream of nitrogen. Reconstitute the residues in an appropriate solvent for analysis by HPLC or HPLC-MS to identify and quantify the products and byproducts.

Visualizing the Processes

Experimental Workflow

The following diagram illustrates the general workflow for comparing the enzymatic and chemical hydrolysis of sn-OLO.

G cluster_start Starting Material cluster_enzymatic Enzymatic Hydrolysis cluster_chemical Chemical Hydrolysis cluster_analysis Product Analysis start sn-2-Oleoyl-1-lysophosphatidylcholine (sn-OLO) enz_hydrolysis Incubate with Phospholipase A1 (pH 8.0, 40°C) start->enz_hydrolysis chem_hydrolysis Incubate with Methanolic KOH (60°C) start->chem_hydrolysis enz_products Glycerophosphocholine (GPC) + Oleic Acid (High Purity) enz_hydrolysis->enz_products analysis HPLC / HPLC-MS Analysis enz_products->analysis chem_products GPC + Oleic Acid + Byproducts (e.g., acyl migration) chem_hydrolysis->chem_products chem_products->analysis G lpc sn-OLO (LPC) receptor GPCR (e.g., G2A, GPR4) lpc->receptor Binding g_protein G Protein (α, β, γ subunits) receptor->g_protein Activation effector Effector Enzyme (e.g., Adenylyl Cyclase, Phospholipase C) g_protein->effector Modulation second_messenger Second Messengers (cAMP, IP3, DAG) effector->second_messenger Production downstream Downstream Signaling (e.g., MAPK, PKC pathways) second_messenger->downstream Activation response Cellular Response (e.g., Proliferation, Migration, Inflammation) downstream->response

A Guide to Inter-Laboratory Validation of Triglyceride Analysis Methods: A Comparison of Enzymatic and GC-IDMS Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and reliable measurement of triglycerides is critical in clinical diagnostics, metabolic research, and the development of therapeutics for cardiovascular and metabolic diseases. Consistency in triglyceride analysis across different laboratories is paramount for the validation of clinical trial data and the establishment of reliable reference ranges. This guide provides an objective comparison of two predominant methods for triglyceride analysis: the widely used automated enzymatic colorimetric assay and the gold-standard Gas Chromatography-Isotope Dilution Mass Spectrometry (GC-IDMS) reference method. This comparison is supported by experimental data from inter-laboratory validation studies to aid researchers in selecting the appropriate methodology and ensuring the precision and accuracy of their results.

Performance Characteristics of Triglyceride Analysis Methods

Inter-laboratory comparison studies, such as those conducted by the Centers for Disease Control and Prevention (CDC) Lipid Standardization Program, are essential for evaluating the performance of different analytical methods.[1] These programs assess the accuracy (as bias from a reference value) and precision (as coefficient of variation, CV) of participating laboratories.[2] The following table summarizes the performance data for the enzymatic and GC-IDMS methods, compiled from various validation studies.

Performance MetricEnzymatic Colorimetric MethodGas Chromatography-Isotope Dilution Mass Spectrometry (GC-IDMS)
Bias (%) from Reference Method -0.13 to -0.71[2]≈ 0 (Reference Method)[2]
Inter-Laboratory CV (%) 2.9 to 7.73[2]< 1.0[2]
Linearity Up to 800 - 900 mg/dL[3][4]0 - 1.24 mmol/L (equivalent to approx. 0 - 109 mg/dL for glycerol)[5]
Limit of Detection 0.74 - 5 mg/dL[3][6]14.8 µmol/L (equivalent to approx. 1.3 mg/dL for glycerol)[5]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for minimizing inter-laboratory variability. Below are generalized protocols for the enzymatic colorimetric method and the GC-IDMS reference method.

Experimental Protocol 1: Automated Enzymatic Colorimetric Method

This method is the most common approach used in clinical laboratories for routine triglyceride determination and is readily adaptable to automated clinical chemistry analyzers.[2]

Principle:

The assay involves a series of coupled enzymatic reactions. First, lipoprotein lipase (LPL) hydrolyzes triglycerides to glycerol and free fatty acids. The glycerol is then phosphorylated by glycerol kinase (GK) to glycerol-3-phosphate. Glycerol-3-phosphate is oxidized by glycerol phosphate oxidase (GPO), producing hydrogen peroxide. Finally, in the presence of peroxidase (POD), the hydrogen peroxide reacts with a chromogenic substrate (e.g., 4-aminophenazone and 4-chlorophenol) to produce a colored product, the absorbance of which is proportional to the triglyceride concentration.[7]

Materials:

  • Triglyceride reagent kit (containing LPL, GK, GPO, POD, ATP, 4-aminophenazone, 4-chlorophenol, and buffer)

  • Calibrators with known triglyceride concentrations

  • Quality control materials (at least two levels)

  • Automated clinical chemistry analyzer (e.g., Roche/Hitachi Cobas series)[8]

  • Serum or plasma samples

Procedure (as performed on an automated analyzer): [8][9]

  • Reagent and Sample Preparation:

    • Prepare the working reagent solution according to the manufacturer's instructions. This may involve reconstituting lyophilized reagents with buffer.[6][8]

    • Ensure calibrators and quality control materials are at room temperature and properly reconstituted if necessary.

    • Collect serum or plasma samples from patients following standard phlebotomy procedures. Avoid hemolysis.[6]

  • Instrument Setup:

    • Load the prepared reagents, calibrators, and quality control materials onto the automated analyzer.

    • Program the analyzer with the appropriate assay parameters, including sample and reagent volumes, incubation times, and measurement wavelengths (typically around 500-550 nm).

  • Calibration:

    • Perform a calibration using the provided calibrators. The analyzer will automatically generate a calibration curve.

  • Quality Control:

    • Analyze the quality control materials to verify that the assay is performing within acceptable limits before running patient samples.

  • Sample Analysis:

    • Load the patient samples onto the analyzer.

    • The analyzer will automatically perform the following steps for each sample:

      • Pipette a small volume of the sample and the working reagent into a reaction cuvette.

      • Incubate the reaction mixture at a controlled temperature (e.g., 37°C).

      • Measure the absorbance of the colored product at the specified wavelength.

  • Data Analysis:

    • The analyzer's software calculates the triglyceride concentration of each sample based on the calibration curve.

Experimental Protocol 2: CDC Reference Method - Gas Chromatography-Isotope Dilution Mass Spectrometry (GC-IDMS)

This is the reference method used by the CDC to assign definitive values to serum reference materials for the Lipid Standardization Program.[2]

Principle:

A known amount of a stable isotope-labeled internal standard (e.g., ¹³C₃-glycerol) is added to the serum sample. The triglycerides in the sample are hydrolyzed to release glycerol. The glycerol, along with the internal standard, is then derivatized to make it volatile. The derivatized glycerol is separated by gas chromatography and detected by mass spectrometry. The concentration of triglycerides is determined by measuring the ratio of the ion intensity of the native glycerol derivative to that of the isotope-labeled internal standard.[5]

Materials:

  • ¹³C₃-glycerol internal standard

  • Reagents for hydrolysis (e.g., potassium hydroxide)

  • Reagents for derivatization (e.g., acetic anhydride, pyridine)

  • Organic solvents for extraction (e.g., ethyl acetate)

  • Gas chromatograph-mass spectrometer (GC-MS) system

  • Serum samples

Procedure: [2][5]

  • Sample Preparation:

    • Accurately pipette a known volume of serum into a tube.

    • Add a precise amount of the ¹³C₃-glycerol internal standard to the serum sample.

  • Hydrolysis:

    • Incubate the sample under basic conditions to hydrolyze the triglycerides and release glycerol.

  • Drying and Derivatization:

    • Dry the sample to remove water.

    • Add the derivatizing reagents (acetic anhydride and pyridine) to convert the glycerol and internal standard into volatile derivatives.

  • Extraction:

    • Extract the derivatized glycerol into an organic solvent such as ethyl acetate.

  • GC-MS Analysis:

    • Inject the extracted sample into the GC-MS system.

    • The gas chromatograph separates the derivatized glycerol from other components in the sample.

    • The mass spectrometer detects and quantifies the ions corresponding to the derivatized native glycerol and the ¹³C₃-glycerol internal standard.

  • Quantification:

    • Calculate the ratio of the peak areas of the native glycerol derivative to the internal standard.

    • Determine the triglyceride concentration by comparing this ratio to a calibration curve generated using standards with known triglyceride concentrations.

Visualizing the Methodologies

To further clarify the experimental processes and their comparative logic, the following diagrams have been generated.

experimental_workflow cluster_enzymatic Enzymatic Colorimetric Method cluster_gcidms GC-IDMS Reference Method enz_start Sample/Reagent Preparation enz_cal Instrument Calibration enz_start->enz_cal enz_qc Quality Control enz_cal->enz_qc enz_analysis Automated Analysis enz_qc->enz_analysis enz_data Data Calculation enz_analysis->enz_data gc_start Sample Preparation & Spiking gc_hydrolysis Hydrolysis gc_start->gc_hydrolysis gc_deriv Drying & Derivatization gc_hydrolysis->gc_deriv gc_extract Extraction gc_deriv->gc_extract gc_analysis GC-MS Analysis gc_extract->gc_analysis gc_data Quantification gc_analysis->gc_data

Caption: Experimental workflows for enzymatic and GC-IDMS triglyceride analysis.

method_comparison cluster_methods cluster_enzymatic_details Enzymatic Method Characteristics cluster_gcidms_details GC-IDMS Method Characteristics triglyceride_analysis Triglyceride Analysis Methods enzymatic Enzymatic Colorimetric triglyceride_analysis->enzymatic gcidms GC-IDMS triglyceride_analysis->gcidms enz_principle Principle: Coupled enzymatic reactions, colorimetric detection enz_application Application: Routine clinical testing, high-throughput screening enz_pros Advantages: Automated, rapid, lower cost enz_cons Disadvantages: Higher CV, potential for interference gc_principle Principle: Isotope dilution mass spectrometry gc_application Application: Reference method, high accuracy standardization gc_pros Advantages: 'Gold standard' accuracy and precision, high specificity gc_cons Disadvantages: Labor-intensive, expensive, lower throughput

Caption: Comparison of enzymatic and GC-IDMS triglyceride analysis methods.

References

A Comparative Analysis of Triglyceride OLO,sn and its Enantiomer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the triglyceride sn-1,3-dioleoyl-2-linoleoyl-glycerol (Triglyceride OLO,sn) and its enantiomer, sn-1-linoleoyl-2,3-dioleoyl-glycerol. While direct comparative experimental data for these specific enantiomers are limited, this document synthesizes established principles of lipid metabolism and findings from studies on structurally analogous triglycerides to project their differential biological activities.

Structural and Physicochemical Properties

This compound and its enantiomer are stereoisomers, meaning they share the same chemical formula and connectivity of atoms but differ in the three-dimensional arrangement of the fatty acid residues on the glycerol backbone. The sn (stereospecific numbering) system is used to designate the specific configuration at the central carbon of the glycerol molecule.

Table 1: Structural and Predicted Physicochemical Properties of this compound and its Enantiomer

PropertyThis compound (sn-1,3-dioleoyl-2-linoleoyl-glycerol)Enantiomer (sn-1-linoleoyl-2,3-dioleoyl-glycerol)
Molecular Formula C₅₇H₁₀₂O₆C₅₇H₁₀₂O₆
Molecular Weight 883.4 g/mol 883.4 g/mol
Fatty Acid at sn-1 Oleic Acid (18:1)Linoleic Acid (18:2)
Fatty Acid at sn-2 Linoleic Acid (18:2)Oleic Acid (18:1)
Fatty Acid at sn-3 Oleic Acid (18:1)Oleic Acid (18:1)
Predicted Melting Point Similar, likely low due to high unsaturated fatty acid content.Similar, likely low due to high unsaturated fatty acid content.
Predicted Solubility Soluble in nonpolar organic solvents; insoluble in water.Soluble in nonpolar organic solvents; insoluble in water.

Comparative Biological Performance

The primary biological differentiation between these enantiomers is expected to arise from their interaction with lipases, the enzymes responsible for triglyceride digestion and metabolism. The stereospecificity of these enzymes dictates which fatty acids are cleaved from the glycerol backbone and in what form they are absorbed.

Enzymatic Hydrolysis

Pancreatic lipase, the primary enzyme for dietary triglyceride digestion, exhibits stereoselectivity, preferentially hydrolyzing fatty acids at the sn-1 and sn-3 positions.[1] This leads to the generation of a 2-monoacylglycerol (2-MAG) and free fatty acids.

  • This compound (sn-1,3-dioleoyl-2-linoleoyl-glycerol): Digestion by pancreatic lipase is predicted to release two molecules of oleic acid as free fatty acids and one molecule of 2-linoleoyl-glycerol.

  • Enantiomer (sn-1-linoleoyl-2,3-dioleoyl-glycerol): Digestion is predicted to release one molecule of linoleic acid and one molecule of oleic acid as free fatty acids, and one molecule of 2-oleoyl-glycerol.

This differential release of fatty acids and 2-monoacylglycerols is the basis for their distinct metabolic fates.

Table 2: Predicted Products of Pancreatic Lipase Hydrolysis

TriglycerideFree Fatty Acids Released2-Monoacylglycerol Formed
This compound 2 x Oleic Acid2-linoleoyl-glycerol
Enantiomer 1 x Oleic Acid, 1 x Linoleic Acid2-oleoyl-glycerol
Metabolic and Signaling Implications

The distinct products of hydrolysis are expected to influence cellular uptake, subsequent metabolic pathways, and signaling cascades.

  • Cellular Uptake and Metabolism: Fatty acids in the sn-2 position are more efficiently absorbed as monoacylglycerols compared to free fatty acids released from the sn-1 and sn-3 positions.[2][3] Therefore, the bioavailability of linoleic acid from this compound and oleic acid from its enantiomer is predicted to be higher. The differential absorption can influence the composition of cellular lipids and the synthesis of signaling molecules.[4]

  • Signaling Pathways: Free fatty acids and their metabolites can act as signaling molecules, influencing pathways that regulate inflammation, gene expression, and energy metabolism.[5] For example, linoleic acid is a precursor to arachidonic acid and subsequently to pro-inflammatory eicosanoids. Oleic acid, on the other hand, is generally considered to have neutral or anti-inflammatory effects. The differential release of these fatty acids could therefore lead to distinct inflammatory responses.

Experimental Protocols

To empirically validate the predicted differences between this compound and its enantiomer, the following experimental protocols are recommended.

In Vitro Lipase Assay

This assay will quantify the stereoselectivity of pancreatic lipase for each enantiomer.

Methodology:

  • Substrate Preparation: Prepare emulsions of this compound and its enantiomer.

  • Enzyme Reaction: Incubate the triglyceride emulsions with purified pancreatic lipase in a buffer system mimicking intestinal conditions.

  • Product Analysis: At various time points, stop the reaction and extract the lipids.

  • Quantification: Analyze the composition of the reaction products (free fatty acids, monoacylglycerols, and remaining triglycerides) using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).[6]

Cell-Based Lipid Uptake and Metabolism Assay

This experiment will assess the differential uptake and metabolic fate of the enantiomers in a relevant cell line, such as Caco-2 cells, which model the intestinal epithelium.

Methodology:

  • Cell Culture: Culture Caco-2 cells to form a differentiated monolayer.

  • Treatment: Incubate the cells with either this compound or its enantiomer, ideally with a radiolabeled fatty acid at a specific position to trace its fate.

  • Lipid Extraction: After incubation, wash the cells and extract total cellular lipids.

  • Analysis: Separate and quantify the different lipid classes (triglycerides, phospholipids, cholesterol esters, and free fatty acids) using Thin-Layer Chromatography (TLC) or HPLC-MS to determine the incorporation of the fatty acids from each enantiomer into cellular lipids.[4]

Signaling Pathway Activation Assay

This assay will investigate the downstream signaling effects of the differential hydrolysis products.

Methodology:

  • Cell Culture: Culture a relevant cell line, such as macrophages (e.g., RAW 264.7) or hepatocytes (e.g., HepG2).

  • Treatment: Treat the cells with the hydrolysis products (free fatty acids and 2-monoacylglycerols) corresponding to the digestion of each triglyceride enantiomer.

  • Analysis:

    • Gene Expression: Analyze the expression of genes involved in inflammation (e.g., TNF-α, IL-6) and lipid metabolism (e.g., PPARα, SREBP-1c) using quantitative PCR (qPCR).

    • Protein Activation: Assess the activation of key signaling proteins (e.g., NF-κB, MAP kinases) by Western blotting.

Visualizations

experimental_workflow cluster_lipase_assay In Vitro Lipase Assay cluster_cell_assay Cell-Based Assays T1 This compound Lipase Pancreatic Lipase T1->Lipase T2 Enantiomer T2->Lipase Products1 Hydrolysis Products (2-linoleoyl-glycerol, 2x Oleic Acid) Lipase->Products1 Products2 Hydrolysis Products (2-oleoyl-glycerol, Oleic Acid, Linoleic Acid) Lipase->Products2 HPLC_MS HPLC-MS Analysis Products1->HPLC_MS Products2->HPLC_MS Caco2 Caco-2 Cells Uptake Lipid Uptake & Metabolism Caco2->Uptake Signaling Signaling Pathway Activation Caco2->Signaling T1_cell This compound T1_cell->Caco2 T2_cell Enantiomer T2_cell->Caco2

Caption: Experimental workflow for comparing the biological performance of this compound and its enantiomer.

signaling_pathway cluster_olo This compound Hydrolysis Products cluster_enantiomer Enantiomer Hydrolysis Products FFA_OA Free Oleic Acid PPAR PPAR Activation FFA_OA->PPAR MAG_L 2-linoleoyl-glycerol SREBP SREBP Regulation MAG_L->SREBP FFA_OA_L Free Oleic & Linoleic Acid NFkB NF-κB Signaling FFA_OA_L->NFkB MAG_O 2-oleoyl-glycerol MAG_O->SREBP Gene_Expression Altered Gene Expression (Lipid Metabolism, Inflammation) PPAR->Gene_Expression NFkB->Gene_Expression SREBP->Gene_Expression

Caption: Postulated differential signaling pathways activated by the hydrolysis products of this compound and its enantiomer.

References

Confirming the Structure of Synthesized Phosphorothioate Oligonucleotides (sn-OLO) via Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural confirmation of synthesized oligonucleotides is a critical step in ensuring their quality, efficacy, and safety. This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other common analytical techniques for the structural elucidation of phosphorothioate-modified oligonucleotides (sn-OLO), supported by experimental data and detailed protocols.

The introduction of a sulfur atom in place of a non-bridging oxygen in the phosphate backbone of an oligonucleotide, creating a phosphorothioate linkage, results in increased nuclease resistance, a desirable property for many therapeutic applications. However, this modification also introduces a chiral center at the phosphorus atom, leading to the formation of diastereomers (Rp and Sp). The accurate characterization of these diastereomers and the overall structure of the synthesized sn-OLO is paramount. NMR spectroscopy stands out as a powerful, non-destructive technique that provides detailed atomic-level structural information in solution.[1][2]

Comparison of Analytical Techniques for sn-OLO Characterization

While several techniques are available for the analysis of synthetic oligonucleotides, they differ in the type and resolution of the information they provide.

Technique Information Provided Advantages Limitations
NMR Spectroscopy - Atomic-level 3D structure in solution[3] - Sequence confirmation[1] - Diastereomer (Rp/Sp) identification and quantification[4] - Conformation of sugar puckers and backbone linkages[5][6] - Identification and structural elucidation of impurities- Provides detailed structural and dynamic information[7] - Non-destructive - Applicable to a wide range of molecular weights- Lower sensitivity compared to MS - Can be complex to interpret for large oligonucleotides[1] - Requires higher sample concentrations
Mass Spectrometry (MS) - Molecular weight confirmation[8][9] - Sequence verification (via fragmentation)[10] - Identification of impurities and truncations[11][12]- High sensitivity and accuracy[8] - High-throughput capabilities[13]- Does not provide information on 3D structure or diastereomers - Can be destructive (depending on the ionization method)
High-Performance Liquid Chromatography (HPLC) - Purity assessment - Quantification- Robust and reproducible - Well-established for quality control- Limited structural information - Co-elution of impurities can be an issue
Circular Dichroism (CD) Spectroscopy - Information on secondary structure (e.g., A-form, B-form helix)[14]- Sensitive to conformational changes- Provides global rather than local structural information

Table 1. Comparison of common analytical techniques for the characterization of synthesized sn-OLO.

NMR-Based Structural Confirmation of a Model sn-OLO

To illustrate the power of NMR, we present representative data for a model 10-mer phosphorothioate DNA oligonucleotide.

Experimental Data

The following tables summarize typical ¹H and ³¹P NMR chemical shifts for a model sn-OLO. The presence of two distinct signals in the ³¹P spectrum for each phosphorothioate linkage is characteristic of the Rp and Sp diastereomers.[4]

¹H NMR Chemical Shifts (ppm)

Proton Typical Chemical Shift Range (ppm)
H1' (Sugar)5.5 - 6.5
H2'/H2'' (Sugar)1.9 - 3.0
H3' (Sugar)4.6 - 5.0
H4' (Sugar)4.0 - 4.4
H5'/H5'' (Sugar)3.8 - 4.2
Aromatic (A, G, C, T)7.0 - 8.5
Imino (G, T)12.0 - 15.0[15]

Table 2. Typical ¹H NMR chemical shift ranges for a DNA oligonucleotide.

³¹P NMR Chemical Shifts (ppm)

Backbone Linkage Diastereomer Typical Chemical Shift (ppm)
Phosphodiester (PO)-~ 0
Phosphorothioate (PS)Rp~ 55.5
Phosphorothioate (PS)Sp~ 56.0

Table 3. Typical ³¹P NMR chemical shifts for phosphodiester and phosphorothioate linkages. The distinct chemical shifts for the Rp and Sp diastereomers of the PS linkage allow for their quantification.[4]

Experimental Protocols

1. Sample Preparation: The synthesized sn-OLO is lyophilized and dissolved in a D₂O-based buffer (e.g., 100 mM NaCl, 10 mM sodium phosphate, pH 7.0) to a final concentration of 0.5-2.0 mM.[15] For the observation of exchangeable imino protons, the sample is dissolved in a 90% H₂O/10% D₂O mixture.[15]

2. NMR Data Acquisition: A suite of NMR experiments is performed on a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.[4]

  • 1D ¹H NMR: Provides a general overview of the sample's purity and folding. The imino proton region (12-15 ppm) is particularly informative for assessing base pairing.[15]

  • 1D ³¹P NMR: Used to identify and quantify the different phosphorus environments, including the Rp and Sp diastereomers of the phosphorothioate linkages.[16][17]

  • 2D TOCSY (Total Correlation Spectroscopy): Establishes scalar coupling networks within each sugar spin system, allowing for the assignment of non-aromatic protons.[18]

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information on through-space proximities between protons (< 5 Å), which is crucial for sequential assignment and 3D structure determination.[3][18]

  • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, aiding in the assignment of sugar and base resonances.[5][18]

  • 2D ¹H-³¹P HETCOR (Heteronuclear Correlation): Correlates protons with neighboring phosphorus atoms, which is essential for the assignment of the phosphorothioate diastereomers.

Workflow for sn-OLO Synthesis and Structural Confirmation

The following diagram illustrates the logical workflow from the synthesis of the sn-OLO to its final structural confirmation using NMR.

G synthesis Solid-Phase Oligonucleotide Synthesis cleavage Cleavage and Deprotection synthesis->cleavage purification HPLC Purification cleavage->purification sample_prep Sample Preparation for NMR purification->sample_prep one_d_nmr 1D ¹H and ³¹P NMR sample_prep->one_d_nmr two_d_nmr 2D NMR (TOCSY, NOESY, HSQC, HETCOR) one_d_nmr->two_d_nmr assignment Resonance Assignment two_d_nmr->assignment restraints Generation of Structural Restraints assignment->restraints calculation Structure Calculation and Refinement restraints->calculation validation Structure Validation calculation->validation final_structure final_structure validation->final_structure Confirmed sn-OLO Structure

Caption: Workflow for sn-OLO synthesis and NMR-based structural confirmation.

Conclusion

NMR spectroscopy is an indispensable tool for the definitive structural confirmation of synthesized phosphorothioate oligonucleotides. It provides a level of detail regarding 3D structure, diastereomeric composition, and conformational dynamics that is unmatched by other techniques. While mass spectrometry and HPLC are crucial for routine quality control measures such as confirming molecular weight and purity, NMR is the gold standard for a comprehensive structural characterization, which is essential for advancing oligonucleotide-based therapeutics from research to clinical application.[5][19]

References

A Researcher's Guide to Selecting the Optimal HPLC Column for Triacylglycerol (TAG) Separation

Author: BenchChem Technical Support Team. Date: December 2025

The accurate separation and analysis of triacylglycerols (TAGs) are critical in various fields, from food science and nutrition to drug development and lipidomics. The vast structural diversity of TAGs, arising from different fatty acid compositions and their positional arrangements on the glycerol backbone, presents a significant analytical challenge. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for TAG analysis, with the choice of stationary phase being paramount to achieving the desired separation. This guide provides a detailed comparison of different HPLC column types for TAG separation, supported by experimental data and protocols to aid researchers in making informed decisions.

Principles of TAG Separation by HPLC

The selection of an HPLC column for TAG analysis is dictated by the specific analytical goal. The primary objectives typically fall into one of the following categories:

  • Separation by Partition Number: Grouping TAGs based on their overall hydrophobicity, which is a function of both the total number of carbon atoms and the degree of unsaturation in the fatty acid chains.

  • Separation of Isomers: Resolving TAGs that have the same molecular weight but differ in the structure or position of their fatty acyl chains. This includes positional isomers (regioisomers), geometric (cis/trans) isomers, and stereoisomers (enantiomers).

This guide focuses on four principal types of HPLC columns used for these purposes: Reversed-Phase C18 and C30 columns, Silver Ion columns, and Chiral columns.

Reversed-Phase HPLC: The Workhorse for General TAG Profiling

Reversed-phase HPLC (RP-HPLC) is the most common technique for TAG analysis, separating molecules based on their relative hydrophobicity.

C18 Columns

Standard C18 (octadecylsilyl) columns are widely used for routine TAG analysis. Separation is primarily based on the Equivalent Carbon Number (ECN) , an empirical value that combines the total number of carbon atoms (CN) and the number of double bonds (DB) in the fatty acyl chains (ECN = CN - 2xDB). TAGs with higher ECN values (longer chains and fewer double bonds) are more retained.

C30 Columns

C30 columns offer enhanced shape selectivity compared to C18 columns, making them particularly suitable for separating hydrophobic, long-chain, and structurally related isomers.[1][2] The longer alkyl chains of the C30 stationary phase provide greater interaction with the elongated TAG molecules, which can lead to improved resolution of complex mixtures. For instance, a direct comparison of C18 and C30 columns for the analysis of peanut oil demonstrated that the C30 column provided higher resolution.[3]

Polymeric ODS Columns

Polymeric octadecylsilyl (ODS) columns, particularly non-endcapped versions, have shown a unique ability to separate TAG positional isomers.[4][5][6] This capability is attributed to the specific conformation of the bonded phase, which can recognize the subtle structural differences between regioisomers. The separation is often highly dependent on temperature, with lower temperatures generally yielding better resolution.[4][6]

Table 1: Comparison of Reversed-Phase Columns for TAG Separation

FeatureC18 ColumnsC30 ColumnsPolymeric ODS Columns
Primary Separation Principle Hydrophobicity (ECN)Enhanced shape selectivity and hydrophobicityShape recognition and hydrophobicity
Primary Application General TAG profiling by ECNSeparation of hydrophobic, structurally related isomers; complex oil analysisSeparation of positional isomers (regioisomers)
Advantages Robust, widely available, good for general profilingHigher resolution for complex mixtures and isomers than C18[1][3]Capable of separating some positional isomers not resolved by standard C18[4][5]
Limitations Limited ability to resolve positional and geometric isomersMay have longer retention timesSeparation is highly temperature and mobile phase dependent

Silver Ion HPLC: Unraveling Unsaturation Isomerism

Silver ion chromatography (Ag-HPLC) is a powerful technique for separating TAGs based on the number, position, and geometry (cis/trans) of double bonds in their fatty acyl chains.[7] The separation mechanism relies on the formation of reversible π-complexes between the silver ions immobilized on the stationary phase and the double bonds of the unsaturated fatty acids. The strength of this interaction, and thus the retention time, increases with a greater number of double bonds. This technique is invaluable for resolving TAGs with the same partition number but different degrees of unsaturation.

Table 2: Performance Characteristics of Silver Ion HPLC for TAG Isomer Separation

FeatureDescription
Primary Separation Principle π-complexation between silver ions and double bonds
Primary Application Separation of TAGs based on number, position, and geometry (cis/trans) of double bonds
Advantages Excellent selectivity for unsaturation-related isomers[7]; complementary to RP-HPLC[8]
Limitations Can have issues with reproducibility; silver ions may leach from the column; complex mobile phase gradients often required[8]

A notable characteristic of Ag-HPLC with hexane-based mobile phases is the inverse relationship between temperature and retention time for unsaturated TAGs; they elute more slowly at higher temperatures.[7]

Chiral HPLC: Distinguishing Stereoisomers

When the fatty acids at the sn-1 and sn-3 positions of the glycerol backbone are different, the TAG molecule is chiral, existing as a pair of enantiomers. Chiral HPLC is the only method capable of separating these stereoisomers. This is crucial for stereospecific analysis of TAGs, which is important in understanding lipid metabolism and the nutritional properties of fats and oils. Polysaccharide-based chiral stationary phases, such as those derived from cellulose or amylose, are commonly used for this purpose.[9][10][11]

Table 3: Performance Characteristics of Chiral HPLC for TAG Enantiomer Separation

FeatureDescription
Primary Separation Principle Stereospecific interactions between TAG enantiomers and the chiral stationary phase
Primary Application Separation of TAG enantiomers (e.g., sn-OPL vs. sn-LPO)
Advantages The only method for direct separation of TAG enantiomers
Limitations Often requires specialized columns and mobile phases; may necessitate recycling HPLC for sufficient resolution[11]

Visualizing the Separation Workflow and Principles

To aid in the selection process and to understand the underlying separation mechanisms, the following diagrams are provided.

G Workflow for HPLC Column Selection in TAG Analysis start Define Analytical Goal q1 What is the primary separation goal? start->q1 general Reversed-Phase HPLC q1->general General Profiling (by ECN) isomers What type of isomers? q1->isomers Isomer Separation c18 C18 Column general->c18 Standard analysis c30 C30 Column general->c30 High resolution of hydrophobic species positional positional isomers->positional Positional (Regioisomers) unsaturation unsaturation isomers->unsaturation Unsaturation (Geometric) stereo stereo isomers->stereo Stereoisomers (Enantiomers) polymeric Polymeric ODS Column positional->polymeric Specific cases silver Silver Ion (Ag+) Column positional->silver Broader applicability unsaturation->silver Primary method chiral Chiral Column stereo->chiral Only method

Caption: Decision workflow for selecting an HPLC column for TAG analysis.

G Mechanisms of TAG Separation on Different HPLC Columns cluster_rp Reversed-Phase (C18/C30) cluster_ag Silver Ion (Ag+) cluster_chiral Chiral rp TAG Hydrophobic Acyl Chains Stationary Phase C18 or C30 Alkyl Chains rp:f0->rp:f1 interacts with rp_desc Separation based on hydrophobic interactions. Longer/more saturated chains are retained longer. ag TAG Unsaturated Acyl Chains (C=C) Stationary Phase Silver Ions (Ag+) ag:f0->ag:f1 forms complex with ag_desc Separation based on π-complexation. More double bonds lead to stronger retention. chiral TAG Enantiomer Specific 3D Structure Stationary Phase Chiral Selector chiral:f0->chiral:f1 interacts with chiral_desc Separation based on stereospecific interactions. One enantiomer fits the chiral selector better.

Caption: Simplified mechanisms of TAG separation on different column types.

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are representative experimental protocols for each column type, compiled from the literature.

Protocol 1: General TAG Profiling using a C18 Column

This protocol is adapted from a method for analyzing a variety of edible oils.

  • Objective: To separate and identify TAGs in edible oils.

  • Column: Hypersil C-18, 25 cm x 4.6 mm.

  • Mobile Phase: A binary gradient of methylene chloride and acetonitrile.

  • Temperature: 35°C.

  • Detector: Evaporative Light-Scattering Detector (ELSD).

  • Results: This method achieved complete separation and detection of various TAGs in less than 20 minutes without baseline drift or solubility issues.

Protocol 2: High-Resolution Cooking Oil Analysis with a C30 Column

This protocol demonstrates the enhanced resolution of a C30 column compared to a C18 column for peanut oil.[3]

  • Objective: To obtain a detailed TAG fingerprint of peanut oil.

  • Columns Compared: Acclaim C30, 5 µm (4.6 x 150 mm) and Acclaim 120 C18, 5 µm (4.6 x 150 mm).

  • Mobile Phase: Gradient of Acetonitrile, Isopropanol, and 0.1 M Ammonium Acetate buffer (pH 5.0).

  • Temperature: 40°C.

  • Flow Rate: 1.0 mL/min.

  • Detector: Charged Aerosol Detector (CAD).

  • Results: The Acclaim C30 column showed higher resolution for the TAGs in peanut oil compared to the C18 column under the same conditions.[3]

Protocol 3: Separation of TAG Positional Isomers with a Polymeric ODS Column

This protocol was used to resolve OPO (1,3-dioleoyl-2-palmitoyl-glycerol) and OOP (1,2-dioleoyl-3-palmitoyl-rac-glycerol).[4]

  • Objective: To resolve TAG positional isomers.

  • Column: Non-endcapped polymeric ODS column.

  • System: Recycle HPLC system.

  • Temperature: 10°C (found to be optimal for this separation).

  • Results: The non-endcapped polymeric ODS column was the only one among several tested ODS types (including monomeric and endcapped versions) that could separate OPO and OOP, with the best resolution achieved at 10°C.[4]

Protocol 4: Isomer Separation using Silver Ion HPLC

This protocol describes a method for analyzing TAG isomers based on unsaturation.[7]

  • Objective: To study the effect of temperature on the elution of TAG isomers.

  • Column: Two Varian ChromSpher Lipids columns connected in series.

  • Mobile Phase: Isocratic solvent system of 1.0% or 1.5% acetonitrile in hexane.

  • Temperature: Varied between 10°C, 20°C, 30°C, and 40°C.

  • Analytes: Homogeneous TAGs (e.g., trioleoyl-glycerol) and positional isomers (e.g., 1,3-distearoyl,2-monolinolenoyl- and 1,2-distearoyl, 3-monolinolenoylglycerol).

  • Results: Unsaturated TAGs were found to elute more slowly at higher temperatures, a counterintuitive effect specific to this type of mobile phase.[7]

Protocol 5: Enantiomeric Separation of Asymmetric TAGs with a Chiral Column

This protocol was applied to the enantiomeric separation of asymmetric TAGs.[11]

  • Objective: To resolve enantiomers of asymmetric TAGs.

  • Column: Polysaccharide-based chiral column.

  • System: Recycle HPLC system.

  • Analytes: Asymmetric TAGs such as 1,2-dipalmitoyl-3-oleoyl-rac-glycerol (rac-PPO).

  • Results: The recycle HPLC system with a chiral column successfully resolved the enantiomers of several asymmetric TAGs.[11]

Conclusion

The selection of an HPLC column for triacylglycerol separation is a critical step that dictates the quality and type of information that can be obtained.

  • C18 columns remain the standard for general, routine analysis based on the equivalent carbon number.

  • C30 columns offer a distinct advantage in providing higher resolution for complex mixtures and certain isomers, making them a powerful alternative when C18 columns fall short.[1][2]

  • Polymeric ODS columns present a specialized option for the challenging task of separating positional isomers.[4][5]

  • Silver ion HPLC is the method of choice for separations based on the degree and type of unsaturation, enabling the resolution of geometric and positional isomers of unsaturated TAGs.[7]

  • Chiral columns are indispensable for the stereospecific analysis of TAGs, providing the unique capability to separate enantiomers.[9][10]

By understanding the separation principles of each column type and considering the specific analytical goals, researchers can select the most appropriate tool for their TAG analysis, leading to more accurate and insightful results. The combination of different column technologies, such as in two-dimensional HPLC (e.g., RP-HPLC and Ag-HPLC), can provide even more comprehensive characterization of complex lipid samples.[8]

References

A Researcher's Guide to Validating Glycerol-Corrected Triglyceride Measurements

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate measurement of triglycerides is crucial for metabolic studies, cardiovascular risk assessment, and monitoring therapeutic interventions. However, a common pitfall in standard triglyceride assays is the interference from free glycerol present in biological samples, which can lead to an overestimation of true triglyceride levels. This guide provides an objective comparison of glycerol-corrected and non-corrected triglyceride measurement methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate assay for your research needs.

The Challenge of Free Glycerol Interference

Most enzymatic assays for triglycerides operate on a principle of hydrolyzing triglycerides to glycerol and free fatty acids. The subsequent quantification of glycerol is then used to determine the triglyceride concentration. This method's accuracy is predicated on the assumption that all measured glycerol originates from triglycerides. However, various physiological and pathological conditions, as well as sample handling, can elevate free glycerol levels, leading to falsely inflated triglyceride readings.

Sources of interfering free glycerol include:

  • Metabolic disorders such as diabetes mellitus.

  • Stress-induced lipolysis.

  • Parenteral nutrition containing glycerol.

  • Certain medications.

  • Improper sample storage, leading to in-vitro lipolysis.

Correcting for Free Glycerol: An Overview of Methods

To mitigate the impact of endogenous glycerol, two primary correction methods are employed:

  • Glycerol-Blanking (or Coupled) Method: This approach involves a two-step enzymatic reaction within a single sample. The first step measures the pre-existing free glycerol. After this initial reaction, a lipase is added to hydrolyze the triglycerides, and the total glycerol is then measured. The true triglyceride concentration is determined by subtracting the free glycerol value from the total glycerol value. Some commercial kits, such as the Roche Diagnostics Triglycerides/Glycerol Blanked reagent, utilize this "internal blanking" method.[1][2][3]

  • Calculated Correction Method: This method involves running two separate assays: one for total triglycerides (without glycerol correction) and another specifically for free glycerol. The triglyceride concentration is then manually corrected by subtracting the free glycerol concentration from the total triglyceride concentration. A validation study for this approach was conducted using a Roche Diagnostics non-glycerol-blanked triglyceride assay and a separate glycerol assay from Randox Laboratories.[4][5][6]

Performance Comparison of Triglyceride Measurement Methods

The decision to use a glycerol-corrected method depends on the required accuracy and the nature of the study samples. The following table summarizes performance characteristics compiled from various studies and manufacturer's data sheets for different triglyceride assay methods.

Parameter Non-Glycerol-Corrected Method (Typical) Glycerol-Blanked Method (e.g., Roche) Calculated Glycerol-Corrected Method (Validation Study) Reference Method (GC-IDMS)
Principle Single-step enzymatic colorimetric/fluorometricTwo-step enzymatic, internal blankingTwo separate enzymatic assaysGas Chromatography-Isotope Dilution Mass Spectrometry
Bias (%) Can be significantly positive depending on free glycerol levelsGenerally lowAverage bias of 11.0% compared to a blanked reagent method[4][6]Reference Method (Bias ≈ 0)[7]
Precision (CV%) Intra-assay: < 5%, Inter-assay: < 5% (typical)Within-run: ~1.0%, Within-lab: ~7.1%[4][6]Varies with the assays used< 1.0%[7]
Linearity Typically up to 1000 mg/dLUp to 1000 mg/dLLinear for both triglyceride and glycerol assays within their respective ranges[4][6]N/A
Throughput HighModerate to HighLower (requires two assays)Low
Cost & Time Lower cost and time per sample[1][7]Higher cost and time per sample compared to non-corrected[1][7]Higher cost and time due to two separate assaysHighest cost and time, requires specialized equipment

Experimental Workflows and Signaling Pathways

To visually represent the concepts discussed, the following diagrams illustrate the biochemical pathway of triglyceride measurement, the workflow for a glycerol-corrected assay, and the logic behind glycerol interference.

Triglyceride_Measurement_Pathway Triglyceride Triglyceride Glycerol Glycerol Triglyceride->Glycerol Hydrolysis FFA Free Fatty Acids Triglyceride->FFA G3P Glycerol-3-Phosphate Glycerol->G3P Lipase Lipase Lipase->Triglyceride Glycerol_Kinase Glycerol Kinase + ATP Glycerol_Kinase->Glycerol H2O2 Hydrogen Peroxide (H₂O₂) G3P->H2O2 GPO Glycerol Phosphate Oxidase GPO->G3P Colored_Product Colored Product (Measurable Signal) H2O2->Colored_Product Peroxidase Peroxidase + Chromogen Peroxidase->H2O2

Biochemical pathway of enzymatic triglyceride measurement.

Glycerol_Correction_Workflow cluster_blanking Glycerol-Blanking Method cluster_calculated Calculated Correction Method Sample_B Sample Step1_B Step 1: Measure Free Glycerol (Enzymatic reaction without lipase) Sample_B->Step1_B Step2_B Step 2: Add Lipase & Measure Total Glycerol Step1_B->Step2_B Calculate_B Corrected Triglyceride = Total Glycerol - Free Glycerol Step2_B->Calculate_B Sample_C Sample Assay1_C Assay 1: Measure Total Triglyceride (Standard Assay) Sample_C->Assay1_C Assay2_C Assay 2: Measure Free Glycerol (Separate Assay) Sample_C->Assay2_C Calculate_C Corrected Triglyceride = Total Triglyceride - Free Glycerol Assay1_C->Calculate_C Assay2_C->Calculate_C

Comparison of glycerol-corrected triglyceride assay workflows.

Glycerol_Interference_Logic Measured_Glycerol Total Measured Glycerol Uncorrected_Result Uncorrected Triglyceride Result (Overestimated) Measured_Glycerol->Uncorrected_Result leads to Corrected_Result Corrected Triglyceride Result (Accurate) Measured_Glycerol->Corrected_Result corrected by subtracting TG_Glycerol Glycerol from Triglycerides (True Signal) TG_Glycerol->Measured_Glycerol contributes to Free_Glycerol Free Glycerol (Interfering Signal) Free_Glycerol->Measured_Glycerol contributes to Free_Glycerol->Corrected_Result corrected by subtracting

Logical diagram of free glycerol interference.

Experimental Protocols

Below are generalized protocols for three common triglyceride assay methods. It is crucial to refer to the specific manufacturer's instructions for the kit you are using.

Protocol 1: Standard Non-Glycerol-Corrected Triglyceride Assay

This protocol is typical for colorimetric assays that do not correct for free glycerol.

1. Reagent Preparation:

  • Prepare the Triglyceride Assay Buffer and other kit components as per the manufacturer's instructions.

  • Prepare a standard curve by serially diluting the provided triglyceride standard.

2. Sample Preparation:

  • Serum or plasma samples can often be used directly.

  • For cell or tissue lysates, homogenize in a buffer containing a non-ionic detergent (e.g., 1% Triton X-100 in PBS). Centrifuge to remove insoluble material.

3. Assay Procedure (96-well plate format):

  • Add a small volume (e.g., 2-10 µL) of standards and samples to individual wells.

  • Add the master reaction mix (containing lipase, glycerol kinase, glycerol phosphate oxidase, peroxidase, and a chromogenic probe) to all wells.

  • Incubate at room temperature for a specified time (e.g., 20-30 minutes), protected from light.

  • Measure the absorbance at the specified wavelength (e.g., 570 nm) using a microplate reader.

4. Calculation:

  • Subtract the absorbance of the blank from all readings.

  • Plot the standard curve and determine the triglyceride concentration of the samples from the curve.

Protocol 2: Glycerol-Blanking Triglyceride Assay (Internal Blanking)

This protocol is based on the principle of sequential reagent addition, as seen in some automated clinical chemistry assays.

1. Reagent Preparation:

  • Prepare Reagent 1 (containing enzymes for glycerol measurement, but no lipase) and Reagent 2 (containing lipase).

2. Assay Procedure (Automated Analyzer):

  • The analyzer pipettes the sample and Reagent 1 into a cuvette.

  • An initial absorbance reading is taken after a short incubation to measure the free glycerol.

  • Reagent 2 is then added to the cuvette to initiate the hydrolysis of triglycerides.

  • A final absorbance reading is taken after a second incubation period.

3. Calculation:

  • The analyzer automatically calculates the corrected triglyceride concentration by subtracting the initial absorbance reading (free glycerol) from the final absorbance reading (total glycerol) and comparing it to a calibrator.

Protocol 3: Calculated Glycerol-Corrected Triglyceride Assay

This method requires performing two separate assays.

Part A: Total Triglyceride Measurement

  • Follow the procedure outlined in Protocol 1 to measure the total, uncorrected triglyceride concentration in your samples.

Part B: Free Glycerol Measurement

  • Use a dedicated free glycerol assay kit (e.g., from Randox or Sigma-Aldrich).

  • 1. Reagent and Sample Preparation: Prepare reagents and samples as per the glycerol assay kit's instructions.

  • 2. Assay Procedure:

    • Add standards and samples to a 96-well plate.

    • Add the glycerol assay reaction mix (this will not contain lipase).

    • Incubate and measure the absorbance or fluorescence as specified in the protocol.

  • 3. Calculation: Determine the free glycerol concentration in your samples from the standard curve.

Part C: Final Calculation

  • Corrected Triglyceride (mg/dL) = Total Triglyceride (mg/dL) - Free Glycerol (mg/dL)

    • Note: Ensure that the units of both measurements are consistent before subtraction.

Conclusion

The decision to implement glycerol correction in triglyceride measurements should be based on the specific requirements of the research. For general screening in healthy populations, the contribution of free glycerol may be minimal. However, for studies involving subjects with metabolic disorders, those receiving parenteral nutrition, or where high accuracy is paramount for tracking therapeutic efficacy, validating and employing a glycerol-corrected method is highly recommended. By understanding the principles, performance characteristics, and protocols of different triglyceride assays, researchers can ensure the reliability and validity of their experimental data.

References

Safety Operating Guide

Navigating the Safe Disposal of Laboratory Triglycerides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of triglycerides commonly used in laboratory settings. While the specific term "Triglyceride OLO,sn" did not yield explicit disposal protocols, this document outlines the general procedures for the disposal of laboratory-grade triglycerides based on available safety data sheets (SDS).

General Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative to consult the specific Safety Data Sheet (SDS) for the triglyceride product in use. General best practices for handling triglycerides in a laboratory setting include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including protective gloves, clothing, and eye/face protection.[1]

  • Ventilation: Work in a well-ventilated area to avoid the inhalation of any potential vapors.[2]

  • Ignition Sources: Keep triglycerides away from heat, hot surfaces, sparks, open flames, and other ignition sources as some may be combustible liquids.[1]

  • Spill Management: In the event of a spill, dike the material to prevent it from entering drains.[1][2] Absorb the spill with an inert material such as dry clay, sand, or diatomaceous earth and place it into a suitable container for disposal.[1][2]

Step-by-Step Disposal Protocol

The disposal of triglycerides should always be conducted in accordance with local, regional, national, and international regulations.[1] The following is a general procedural workflow for the disposal of waste triglycerides:

  • Waste Collection:

    • Collect waste triglycerides in a designated, properly labeled, and sealed container.

    • Never return spilled or unused material to the original container for reuse.[1]

  • Waste Storage:

    • Store waste containers in a cool, well-ventilated area away from heat and direct sunlight.[2]

    • Ensure the storage area is separate from incompatible materials, such as strong oxidizing agents.[2]

  • Disposal Method:

    • For small quantities, some SDS may suggest dilution with large volumes of water followed by disposal into the sewer system, in accordance with local regulations.[3] However, this is not a universally accepted method and depends on the specific triglyceride and local wastewater treatment capabilities.

    • The most common and recommended method for disposal is to treat the triglyceride waste as hazardous waste.[1] This involves engaging an approved waste disposal agent or company to handle the collection and disposal.[2]

    • For triglycerides used in clinical laboratory settings, such as in test kits, disposal should follow procedures for infectious or biohazardous waste.[4][5]

Quantitative Data Summary

Quantitative data regarding the specific disposal parameters for a general triglyceride are not extensively detailed in the provided search results. The information is generally qualitative, emphasizing adherence to regulations. However, some context-specific quantitative information can be summarized:

ParameterValue/InstructionSource Citation
Spill Cleanup For spills, use an absorbent material like dry clay, sand, or diatomaceous earth.[1][2]
Dilution (if permissible) Dilute with large volumes of water before disposing into the sewer system (subject to local regulations).[3]
Storage Temperature Store in a cool place, with some specific reagents requiring storage between +2°C and +8°C.[2][3]

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of laboratory triglycerides.

cluster_prep Preparation cluster_containment Containment & Storage cluster_disposal Disposal Pathway start Start: Waste Triglyceride Generated consult_sds Consult Product-Specific SDS start->consult_sds wear_ppe Wear Appropriate PPE consult_sds->wear_ppe collect_waste Collect in Labeled, Sealed Container wear_ppe->collect_waste store_waste Store in Cool, Ventilated Area collect_waste->store_waste check_local_reg Check Local Regulations store_waste->check_local_reg is_sewer_disposal_allowed Sewer Disposal Permitted? check_local_reg->is_sewer_disposal_allowed dilute_dispose Dilute with Large Volume of Water & Dispose to Sewer is_sewer_disposal_allowed->dilute_dispose Yes hazardous_waste Treat as Hazardous Waste is_sewer_disposal_allowed->hazardous_waste No end End: Proper Disposal Complete dilute_dispose->end contact_disposal_agent Contact Approved Waste Disposal Agent hazardous_waste->contact_disposal_agent contact_disposal_agent->end

Caption: Workflow for the safe disposal of laboratory triglycerides.

References

Safeguarding Your Research: A Guide to Handling Triglyceride OLO,sn

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Triglyceride OLO,sn, a key compound in various research applications. Adherence to these procedures will help maintain a safe laboratory environment and ensure the integrity of your experiments.

Personal Protective Equipment (PPE)

While this compound is generally considered non-hazardous, it is crucial to follow standard laboratory safety protocols to minimize exposure and prevent contamination. The following table summarizes the recommended personal protective equipment for handling this compound.

PPE CategoryItemSpecificationsPurpose
Eye Protection Safety Glasseswith side shieldsProtects eyes from accidental splashes.
Chemical Splash GogglesTo be worn over prescription glasses if necessary.Provides a higher level of protection from splashes.
Hand Protection Disposable GlovesNitrile or latexPrevents direct skin contact with the substance.
Body Protection Laboratory Coat---Protects skin and clothing from spills.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound will ensure both safety and the quality of your research.

  • Preparation : Before handling, ensure that the work area is clean and uncluttered. Have all necessary equipment, including PPE, readily available. It is also important to locate the nearest eyewash station and safety shower.

  • Handling :

    • Wear the appropriate PPE as outlined in the table above.[1][2][3][4][5]

    • When transferring the substance, do so carefully to avoid generating aerosols or splashing.

    • If heating is required, use a well-ventilated area or a fume hood to prevent the inhalation of any potential vapors.

  • Storage : Store this compound in a cool, dry, and well-ventilated area. Keep the container tightly closed when not in use.

  • Spill Response : In the event of a spill, prompt action is necessary to mitigate any potential hazards.

    • Minor Spills : For small spills, absorb the material with an inert absorbent material such as vermiculite, dry sand, or earth.[6] Place the absorbed material into an appropriate container for disposal. Clean the spill area with soap and water.

    • Major Spills : In the case of a large spill, evacuate the immediate area and prevent unauthorized personnel from entering. If the substance is heated or in a volatile form, ensure adequate ventilation. Contact your institution's environmental health and safety department for guidance on cleanup procedures.

  • First Aid :

    • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.

    • Skin Contact : Wash the affected area with soap and water. Remove contaminated clothing.

    • Inhalation : If vapors are inhaled, move the individual to fresh air.

    • Ingestion : Do not induce vomiting. Seek medical attention.

Disposal Plan

As a non-hazardous substance, the disposal of this compound and its waste should follow institutional and local guidelines for non-hazardous chemical waste.

  • Unused Product : If the product is no longer needed, it should be disposed of as chemical waste through your institution's hazardous waste program.

  • Contaminated Materials : Any materials used to clean up spills, such as absorbent pads or paper towels, should be placed in a sealed container, properly labeled, and disposed of as chemical waste.[7]

  • Empty Containers : Empty containers should be triple-rinsed with a suitable solvent before being discarded or recycled, in accordance with institutional policies.

Experimental Workflow for Safe Handling

The following diagram illustrates the logical flow of operations for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_disposal Disposal prep_area Clean & Prepare Workspace don_ppe Don Appropriate PPE prep_area->don_ppe transfer Transfer this compound don_ppe->transfer experiment Conduct Experiment transfer->experiment decontaminate Decontaminate Workspace experiment->decontaminate doff_ppe Doff PPE decontaminate->doff_ppe dispose_waste Dispose of Waste & Sharps doff_ppe->dispose_waste dispose_ppe Dispose of Contaminated PPE dispose_waste->dispose_ppe

Caption: Workflow for the safe handling of this compound.

References

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